Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2,5,6-trichloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O2/c1-13-5(12)3-2(7)4(8)11-6(9)10-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFOOGACHSHHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289797 | |
| Record name | Methyl 2,5,6-trichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-85-5 | |
| Record name | 89284-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,5,6-trichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2,5,6-trichloropyrimidine-4-carboxylate chemical properties
An In-Depth Technical Guide to Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in natural biomolecules and its role as a versatile pharmacophore.[1][2] Among the vast library of pyrimidine derivatives, halogenated variants serve as exceptionally powerful intermediates due to their tunable reactivity. This guide focuses on this compound, a highly functionalized pyrimidine derivative. The presence of three distinct chlorine atoms on the pyrimidine ring, combined with a methyl ester group, makes this compound a strategic building block for creating complex molecular architectures. Its utility lies in the differential reactivity of the chloro-substituents, allowing for sequential and site-selective nucleophilic aromatic substitution (SNAr) reactions. This document provides a comprehensive overview of its chemical properties, a plausible synthetic approach, reactivity profile, and safety considerations, designed to empower researchers in leveraging this compound for novel discovery.
Core Chemical and Physical Properties
A precise understanding of the physicochemical properties is fundamental for designing experiments, ensuring proper handling, and predicting behavior in various chemical environments.
Chemical Identity
-
IUPAC Name: methyl 2,5,6-trichloro-4-pyrimidinecarboxylate
-
Synonyms: 2,5,6-trichloro-pyrimidine-4-carboxylic acid methyl ester, 6-methoxycarbonyl-2,4,5-trichloropyrimidine[3][4]
-
Molecular Formula: C₆H₃Cl₃N₂O₂[4]
-
Molecular Weight: 241.46 g/mol [4]
Physicochemical Data
The properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 46-49 °C | [4] |
| Boiling Point | 342.7±37.0 °C (Predicted) | [4] |
| Density | 1.613±0.06 g/cm³ (Predicted) | [4] |
| pKa | -7.25±0.39 (Predicted) | [4] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [4] |
Molecular Structure and Reactivity Analysis
The arrangement of functional groups in this compound dictates its chemical behavior. The electron-deficient nature of the pyrimidine ring, amplified by three chloro substituents, makes it highly susceptible to nucleophilic attack.
Caption: Proposed two-step synthesis from tetrachloropyrimidine.
Detailed Experimental Protocol (Proposed)
Causality: This protocol is designed for regioselectivity and high conversion. The use of a Hauser base (i-PrMgCl·LiCl) allows for selective metal-halogen exchange at the C4 position, which is sterically accessible and electronically activated. Subsequent quenching with CO₂ forms the carboxylic acid. The conversion to the methyl ester via an acid chloride intermediate is a standard, high-yielding transformation.
Step 1: Synthesis of 2,5,6-Trichloropyrimidine-4-carboxylic Acid
-
Setup: Under an inert argon atmosphere, add 2,4,5,6-tetrachloropyrimidine (1.0 equiv) to a flask containing anhydrous THF.
-
Grignard Formation: Cool the solution to -15 °C. Add isopropylmagnesium chloride-lithium chloride complex (1.05 equiv) dropwise, maintaining the temperature below -10 °C.
-
Reaction: Stir the mixture at -15 °C for 1 hour. Monitor the reaction by TLC or LC-MS to confirm the formation of the Grignard reagent.
-
Carboxylation: Bubble dry CO₂ gas through the reaction mixture for 30 minutes.
-
Workup: Quench the reaction with aqueous HCl (1M). Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.
Step 2: Esterification to this compound
-
Acid Chloride Formation: To the crude carboxylic acid from Step 1, add thionyl chloride (2.0 equiv) and a catalytic amount of DMF. Heat the mixture to 60 °C for 2 hours.
-
Esterification: Cool the reaction to 0 °C and slowly add methanol (5.0 equiv).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Purification: Remove excess solvent and reagents under vacuum. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related trichloropyrimidines provides essential guidance. The compound should be handled with care, assuming it is an irritant and potentially harmful.
-
Hazard Class: IRRITANT. [4]* General Handling: Avoid contact with skin, eyes, and clothing. [6][7]Do not ingest or inhale. [6][8]Wash hands thoroughly after handling. [6][7]Use only in a well-ventilated area, preferably a chemical fume hood. [7]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles and face shield). [9][10]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [7][8]Store in a freezer under an inert atmosphere for long-term stability. [4]* Incompatible Materials: Strong oxidizing agents, strong acids. [6][8]* Disposal: Dispose of contents/container to an approved waste disposal plant. [6][7]
Conclusion
This compound is a strategically important synthetic intermediate. Its key value lies in the polychlorinated pyrimidine ring, which offers multiple sites for sequential and regioselective functionalization through nucleophilic aromatic substitution. The physicochemical properties, including its solid nature and defined melting point, facilitate its handling and purification. By understanding its reactivity profile and employing appropriate synthetic strategies, researchers can effectively utilize this compound as a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials. Adherence to strict safety protocols is mandatory when handling this reactive chemical.
References
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- Sigma-Aldrich. (n.d.). This compound | 89284-85-5.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4,6-Trichloropyrimidine.
- Fisher Scientific. (2015). SAFETY DATA SHEET - 2,4,5-Trichloropyrimidine.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4,5,6-Trichloropyrimidine.
- ChemicalBook. (n.d.). This compound CAS#: 89284-85-5.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4,6-Trichloropyrimidine.
- Echemi. (2019). Methyl 2,4,6-trichloropyriMidine-5-carboxylate Safety Data Sheets.
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Kalogirou, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(2), M1190. [Link]
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Kumar, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(10), 1835-1858. [Link]
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The Strategic Synthesis and Application of Methyl 2,5,6-Trichloropyrimidine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
Methyl 2,5,6-trichloropyrimidine-4-carboxylate, identified by the CAS Number 89284-85-5 , is a highly functionalized heterocyclic compound of significant interest in synthetic chemistry.[1][2] Its polysubstituted pyrimidine core, adorned with three reactive chlorine atoms and an electron-withdrawing methyl ester group, presents a unique platform for the construction of complex molecular architectures. Pyrimidine derivatives are foundational to life, forming the basis of nucleobases like cytosine and thymine, and are prevalent in a vast array of pharmaceuticals, including CNS depressants, anti-inflammatory agents, and anti-tumor drugs.[3] This guide provides an in-depth examination of this compound, focusing on its synthesis, physicochemical properties, reactivity, and its critical role as an intermediate in the development of agrochemicals and potentially novel therapeutics.
Physicochemical & Structural Characteristics
A precise understanding of the compound's properties is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 89284-85-5 | [1] |
| Molecular Formula | C₆H₃Cl₃N₂O₂ | [2] |
| Molecular Weight | 241.46 g/mol | [2] |
| Appearance | Off-white to light yellow solid | ChemicalBook |
| Melting Point | 46-49 °C | ChemicalBook |
| Synonyms | Methyl 2,5,6-trichloro-4-pyrimidinecarboxylate, 2,5,6-trichloro-pyrimidine-4-carboxylic acid methyl ester | [2] |
Proposed Synthesis Pathway
The logical starting material for this synthesis would be a derivative of barbituric acid or a related pyrimidine-dione, which can be synthesized through the condensation of a malonate derivative with urea or a similar N-C-N fragment.
Experimental Protocol (Hypothetical)
This protocol is a well-established method for the chlorination of hydroxypyrimidines and is expected to be effective for the synthesis of the title compound.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add the hydroxypyrimidine precursor (1 equivalent).
-
Chlorination: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the flask. Slowly and portion-wise, add phosphorus pentachloride (PCl₅, ~3-4 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and PCl₅.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
No definitive, published spectra for this compound have been identified. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.[3][5] This data is crucial for confirming the identity and purity of the synthesized compound.
-
¹H NMR: A single peak, a singlet, is expected for the methyl ester protons (-OCH₃), likely appearing in the range of 3.9-4.1 ppm. The absence of any other proton signals on the pyrimidine ring confirms the trichloro-substitution pattern.
-
¹³C NMR: Several distinct signals for the quaternary carbons of the pyrimidine ring are expected in the aromatic region (typically 150-170 ppm), along with a signal for the ester carbonyl carbon (~160-165 ppm) and a signal for the methyl carbon (~53-55 ppm). The exact shifts will be influenced by the electron-withdrawing effects of the chlorine atoms.
-
IR Spectroscopy: Key absorption bands would include C=O stretching for the ester group (around 1730-1750 cm⁻¹), C=N and C=C stretching vibrations characteristic of the pyrimidine ring (in the 1500-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically below 800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing three chlorine atoms, with the molecular ion peak (M+) and corresponding M+2, M+4, and M+6 peaks.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its three chlorine atoms in Nucleophilic Aromatic Substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the three chlorine substituents and the C4-ester group, making the ring highly susceptible to attack by nucleophiles.
Regioselectivity of SNAr
The positions on the pyrimidine ring are not equally reactive. The general order of reactivity for nucleophilic substitution on polychlorinated pyrimidines is:
C2 / C6 > C4 >> C5
This regioselectivity is governed by the electronic stabilization of the Meisenheimer intermediate formed upon nucleophilic attack. The nitrogen atoms effectively stabilize the negative charge, particularly when the attack occurs at the positions ortho or para to them (C2, C4, C6). The C5 position is significantly less reactive.
In this specific molecule, the chlorine atoms are at positions 2, 5, and 6. Therefore, the C2 and C6 positions are the most activated and will be the primary sites for substitution. The C5-chloro is largely unreactive under typical SNAr conditions. The presence of the bulky methyl carboxylate group at C4 may introduce steric hindrance that could influence the relative rates of attack at the adjacent C5 versus the more distant C2 and C6 positions, although electronic factors are typically dominant.
Applications in Agrochemicals
The primary documented application of this compound is as a key intermediate in the synthesis of herbicidal compounds.[1] Specifically, it serves as a building block for creating fused heterocyclic systems such as 7H-pyrrolo[2,3-d]pyrimidines and 1H-pyrrolo[3,2-c]pyridines .[1]
The synthesis of these scaffolds typically involves a sequential SNAr reaction followed by an intramolecular cyclization. For instance, reaction with an appropriate amino-acetal or related bifunctional nucleophile can lead to the displacement of one of the activated chlorines (at C2 or C6), setting the stage for a subsequent ring-closing reaction to form the pyrrole ring fused to the pyrimidine core. These pyrrolopyrimidine scaffolds are known to be effective in controlling undesirable vegetation in various crops.[6][7][8][9]
Potential in Drug Discovery
While the confirmed application is in agrochemicals, the polychlorinated pyrimidine scaffold is highly relevant to drug discovery, particularly in the field of kinase inhibitors . Many FDA-approved kinase inhibitors feature a substituted pyrimidine core that serves to anchor the molecule in the ATP-binding site of the target kinase.
The reactive chlorine atoms on this compound allow for the systematic and regioselective introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR). This makes it an attractive starting point for the synthesis of compound libraries aimed at discovering novel kinase inhibitors or inhibitors of other enzyme classes. The ability to perform sequential substitutions at the C2 and C6 positions allows for the creation of diverse, highly functionalized molecules from a single, versatile starting material.
Safety and Handling
As a reactive chlorinated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. Based on data for structurally related compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable and reactive chemical intermediate. Its well-defined structure and the predictable, regioselective reactivity of its chlorine atoms make it a powerful tool for synthetic chemists. With a confirmed role in the synthesis of potent herbicides and a strong potential for application in medicinal chemistry and drug discovery, this compound represents a strategic scaffold for building molecular complexity and accessing novel, biologically active molecules. Further research into its synthesis and reactivity will undoubtedly continue to unlock new applications in both industrial and academic settings.
References
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Supporting Information. The Royal Society of Chemistry. Available from: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available from: [Link]
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Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. PubMed. Available from: [Link]
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Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Research Square. Available from: [Link]
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Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available from: [Link]
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4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. Available from: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]
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Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Graz University of Technology. Available from: [Link]
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Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. ResearchGate. Available from: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available from: [Link]
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Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available from: [Link]
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COMPOSITIONS COMPRISING PYRIDINE CARBOXYLATE HERBICIDES AND AZOLE CARBOXYLATE SAFENERS. European Patent Office. Available from: [Link]
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An In-Depth Technical Guide to the Molecular Structure of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in organic synthesis. Its pyrimidine core, adorned with three chlorine atoms and a methyl carboxylate group, offers multiple reactive sites, making it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of these functional groups dictates the molecule's reactivity and its utility in constructing complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its significance in drug discovery.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The presence of multiple chlorine atoms on the pyrimidine ring of this compound makes it particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity is fundamental to its role as a precursor for a wide range of derivatives with potential biological activity.[2]
Physicochemical Properties
This compound is typically a solid at room temperature.[3][4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 89284-85-5 | [3][5][6] |
| Molecular Formula | C₆H₃Cl₃N₂O₂ | [3][5][6] |
| Molecular Weight | 241.46 g/mol | [3][4][6] |
| Appearance | Solid | [3][4] |
| Purity | ≥97% | [3][4] |
| InChI | InChI=1S/C6H3Cl3N2O2/c1-13-5(12)3-2(7)4(8)11-6(9)10-3/h1H3 | [3] |
| InChI Key | TVFOOGACHSHHSX-UHFFFAOYSA-N | [3] |
Molecular Structure and Reactivity
The molecular structure of this compound is characterized by a pyrimidine ring substituted with three chlorine atoms at positions 2, 5, and 6, and a methyl carboxylate group at position 4.
Structural Visualization
Caption: 2D structure of this compound.
Electronic Effects and Reactivity
The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms.[1] This inherent electron deficiency is further amplified by the strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the three chlorine atoms.[1] Consequently, the carbon atoms of the pyrimidine ring, particularly C2, C4, and C6, are highly electrophilic and susceptible to nucleophilic attack.[1]
The chlorine atoms at positions 2, 4, and 6 are excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these positions towards nucleophilic displacement generally follows the order C4 > C6 > C2. The presence of the methyl carboxylate group at the C4 position, however, alters this reactivity profile. In this compound, the chlorine atoms at positions 2, 5, and 6 are the primary sites for nucleophilic substitution. The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions.
Synthesis
The synthesis of polychlorinated pyrimidines often involves the chlorination of pyrimidine precursors such as barbituric acid or uracil derivatives. A common method for producing 2,4,6-trichloropyrimidine involves the chlorination of barbituric acid using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalyst such as N,N-dimethylformamide (DMF).[2]
General Synthetic Workflow
Caption: A generalized synthetic workflow for this compound.
Applications in Drug Discovery and Development
The high reactivity of the chlorine atoms on the pyrimidine ring makes this compound a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.[1] By selectively displacing the chlorine atoms with various nucleophiles, a wide array of functional groups can be introduced, leading to the generation of novel molecules with potential therapeutic applications.
Trichloropyrimidine derivatives have been instrumental in the development of targeted therapies, particularly in oncology.[8][9] For instance, they serve as key precursors for the synthesis of anaplastic lymphoma kinase (ALK-5) inhibitors and epidermal growth factor receptor (EGFR) inhibitors, which are crucial in treating certain types of cancer.[8][9] The ability to fine-tune the substitution pattern on the pyrimidine ring allows for the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.
Chloropyrimidines have also been investigated for their antimicrobial properties.[10] Derivatives with various substituents at different positions have shown in vitro activity against bacteria, including Mycobacterium tuberculosis, and fungi.[10] This highlights the potential of this compound as a starting material for the development of new anti-infective agents.
Furthermore, some chloropyrimidine derivatives have been identified as covalent inhibitors of kinases, where they form a covalent bond with a cysteine residue in the active site.[11] This mechanism of action can lead to potent and durable inhibition of the target enzyme.
Conclusion
This compound is a highly versatile and reactive building block with significant potential in the field of drug discovery and development. Its unique molecular structure, characterized by an electron-deficient pyrimidine ring and multiple reactive chlorine atoms, allows for the facile synthesis of a diverse range of derivatives. The strategic application of this intermediate has already contributed to the development of important therapeutic agents and continues to be an area of active research for the discovery of novel drugs targeting a variety of diseases.
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- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC. PubMed Central.
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- Methyl 2,5,6-trichloropyrimidine-4-carboxyl
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- Ethyl 4-(4-chlorophenyl)
- Methyl 2,5,6-trichloropyrimidine-4-carboxyl
- (PDF) 4,5,6-Trichloropyrimidine-2-carboxamide - ResearchGate.
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An In-Depth Technical Guide to Methyl 2,5,6-trichloropyrimidine-4-carboxylate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in synthetic organic chemistry. Its polysubstituted pyrimidine core, adorned with reactive chloro groups and an ester moiety, offers multiple sites for chemical modification. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway, its reactivity profile, and its critical applications in the development of agrochemicals and pharmaceuticals.
The unambiguous identification of this compound is crucial for scientific communication and reproducibility. Based on the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC), the correct name for this molecule is This compound .
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 89284-85-5 | [1][2] |
| Molecular Formula | C₆H₃Cl₃N₂O₂ | [2][3] |
| Molecular Weight | 241.46 g/mol | [3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [1] |
Proposed Synthesis of this compound
Logical Flow of the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical sequence based on analogous reactions reported for similar compounds and should be optimized and validated experimentally.
Step 1: Synthesis of a Polychlorinated Pyrimidine Intermediate
The initial step would likely involve the synthesis of a fully chlorinated pyrimidine ring. A common and potent method for achieving this is the reaction of a pyrimidine precursor, such as a barbituric acid derivative, with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst.
-
Reaction: Barbituric acid or a suitable derivative is heated with an excess of phosphorus oxychloride, potentially with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), to facilitate the conversion of the hydroxyl groups to chlorides.
-
Rationale: Phosphorus oxychloride is a powerful reagent for the exhaustive chlorination of hydroxyl-substituted pyrimidines, leading to the formation of a polychlorinated pyrimidine core. The reaction typically requires elevated temperatures to proceed to completion.
Step 2: Introduction of the Carboxylate Moiety and Esterification
Following the formation of the polychlorinated pyrimidine, the next critical step is the introduction of the methyl carboxylate group at the 4-position. This could potentially be achieved through a sequence of reactions involving a directed metallation followed by quenching with a carbon dioxide source and subsequent esterification, or through a nucleophilic substitution reaction.
-
Method A: Directed Ortho-Metalation and Esterification
-
Reaction: The polychlorinated pyrimidine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to selectively deprotonate the 5-position. The resulting lithiated species is then quenched with a source of carbon dioxide (e.g., dry ice) to form the corresponding carboxylic acid. The crude carboxylic acid is then subjected to Fischer esterification by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Rationale: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The subsequent Fischer esterification is a classic and reliable method for converting carboxylic acids to their corresponding esters.[4]
-
-
Method B: Nucleophilic Substitution
-
Reaction: An alternative could involve the reaction of a pre-functionalized pyrimidine where a suitable leaving group at the 4-position is displaced by a cyanide nucleophile, followed by hydrolysis and esterification. However, controlling the regioselectivity of such a reaction on a polychlorinated pyrimidine would be challenging.
-
Purification and Characterization
The final product would require purification, likely through column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid. Characterization would be essential to confirm the structure and purity, employing techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the presence of the methyl ester protons and ¹³C NMR to identify all carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the ester and the C-Cl bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point Analysis: To assess the purity of the final compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of three electron-withdrawing chlorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 2, 5, and 6 positions are all potential sites for nucleophilic attack. The regioselectivity of the substitution will depend on the nature of the nucleophile, the reaction conditions, and the relative activation of each position by the nitrogen atoms and the ester group. Generally, positions 2, 4, and 6 of the pyrimidine ring are the most activated towards nucleophilic attack.
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An In-depth Technical Guide to the Physical Properties of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its polysubstituted pyrimidine core serves as a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. The presence of three chlorine atoms and a methyl ester group imparts unique reactivity and physical characteristics to the molecule, making a thorough understanding of its properties essential for its effective utilization in research and development. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis and reactivity, to empower researchers in their scientific endeavors.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in synthetic chemistry and materials science. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 89284-85-5 | [1] |
| Molecular Formula | C₆H₃Cl₃N₂O₂ | [1] |
| Molecular Weight | 241.46 g/mol | [1] |
| Physical Form | Solid | [1][2] |
| Melting Point | 46-49 °C | [3] |
| Boiling Point (Predicted) | 342.7 ± 37.0 °C at 760 mmHg | [3][4] |
| Density (Predicted) | 1.613 ± 0.06 g/cm³ | [3][4] |
| Purity | 97% | [2] |
Synthesis and Reactivity: A Senior Application Scientist's Perspective
The synthesis of polychlorinated pyrimidines is a cornerstone of heterocyclic chemistry, providing access to a rich diversity of scaffolds for drug discovery. The general approach to synthesizing compounds like this compound often involves the chlorination of a suitable pyrimidine precursor.
General Synthetic Approach
A common strategy for the synthesis of trichloropyrimidines involves the reaction of barbituric acid or its derivatives with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst.[5] This reaction proceeds through the conversion of the keto groups of the pyrimidine ring into chloro substituents. The ester functionality can be introduced either before or after the chlorination steps, depending on the overall synthetic strategy and the stability of the ester group to the reaction conditions.
The choice of a specific synthetic route is dictated by the desired substitution pattern and the availability of starting materials. For instance, the synthesis of the isomeric 2,4,5-trichloropyrimidine has been achieved by reacting uracil with sodium hypochlorite under acidic conditions to form 5-chlorouracil, followed by reaction with a chlorinating agent.[6]
Diagram: General Synthetic Logic for Polychlorinated Pyrimidines
Caption: A simplified workflow for the synthesis of the target compound.
Reactivity Insights
The reactivity of this compound is dominated by the three chlorine atoms attached to the electron-deficient pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the stepwise and often regioselective introduction of various nucleophiles. The positions of the chlorine atoms (2, 5, and 6) offer distinct electronic environments, which can be exploited to control the outcome of substitution reactions.
The electron-withdrawing nature of the pyrimidine ring, further enhanced by the chlorine substituents and the carboxylate group, facilitates nucleophilic attack. The relative reactivity of the chloro groups is a subject of both experimental and theoretical investigation, with factors such as the nature of the nucleophile and reaction conditions playing a crucial role in determining the site of substitution.
Spectroscopic Characterization
1H NMR Spectroscopy
The 1H NMR spectrum is expected to be relatively simple, showing a single peak corresponding to the methyl protons of the ester group (-OCH₃). This signal would likely appear in the range of 3.8-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent carbonyl group and the aromatic ring.
13C NMR Spectroscopy
The 13C NMR spectrum would provide more detailed structural information. We would expect to see signals for the methyl carbon of the ester, the carbonyl carbon, and the four distinct carbons of the pyrimidine ring. The chemical shifts of the ring carbons would be significantly influenced by the attached chlorine atoms, with the carbon bearing the carboxylate group appearing at a different chemical shift compared to the others.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands. A strong absorption in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group.[7] Stretching vibrations of the C-Cl bonds would be observed in the fingerprint region, typically below 800 cm⁻¹. The aromatic C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1600-1400 cm⁻¹ region.[4]
Mass Spectrometry
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.46 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. The relative abundances of the M, M+2, M+4, and M+6 peaks would be determined by the natural isotopic abundance of ³⁵Cl and ³⁷Cl. Fragmentation would likely involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or chlorine atoms.[8][9][10][11]
Handling and Safety
This compound should be handled by trained professionals in a well-ventilated laboratory. As with many halogenated organic compounds, it should be considered potentially hazardous. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Conclusion
This compound is a valuable building block for the synthesis of novel heterocyclic compounds. This guide has provided a detailed overview of its known physical properties, along with insights into its synthesis, reactivity, and expected spectroscopic characteristics. A comprehensive understanding of these properties is paramount for its successful application in the design and development of new chemical entities with potential biological activity. Further experimental investigation to fully characterize its spectral properties would be a valuable contribution to the scientific community.
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- Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. (2023, July 24).
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
- Methyl 2,5,6-trichloropyrimidine-4-carboxyl
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- Methyl 2,5,6-trichloropyrimidine-4-carboxyl
- Methyl 2,5,6-trichloropyrimidine-4-carboxyl
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- 89793-11-3 | Methyl 2-chloro-6-methylpyrimidine-4-carboxyl
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Methyl 2,5,6-trichloropyrimidine-4-carboxylate spectroscopic data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Profile of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in synthetic chemistry and drug discovery. Its polysubstituted pyrimidine core serves as a versatile scaffold for the development of novel therapeutic agents and agrochemicals.[1] The presence of three chlorine atoms and a methyl ester group provides multiple reaction sites for further chemical modification. A thorough understanding of its spectroscopic characteristics is paramount for researchers to verify its identity, purity, and structural integrity during synthesis and subsequent applications.
Molecular Structure and Key Features
A clear visualization of the molecule is the first step in any spectroscopic analysis. The structure dictates the electronic and vibrational properties that are measured.
Caption: Chemical structure of this compound (CAS 89284-85-5).
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy: A Study in Simplicity
Experimental Rationale: The ¹H NMR spectrum is expected to be remarkably simple. The pyrimidine ring is fully substituted, with chlorine atoms at positions 2, 5, and 6, and the carboxylate group at position 4. Consequently, there are no aromatic protons attached to the ring. The only source of proton signals is the methyl group of the ester functionality.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 | Singlet (s) | 3H | -OCH₃ |
Interpretation:
-
Chemical Shift (δ ≈ 4.0 ppm): The methyl protons (-OCH₃) are deshielded by the adjacent oxygen atom of the ester group. This typically places their signal in the 3.7-4.1 ppm range. The electron-withdrawing nature of the trichloropyrimidine ring may cause a slight downfield shift compared to simpler alkyl methyl esters.
-
Multiplicity (Singlet): The methyl protons have no adjacent protons to couple with, resulting in a sharp singlet.
-
Integration (3H): The integral of this peak will correspond to three protons, confirming the presence of a single methyl group.
The absence of any other signals in the spectrum is a strong confirmation of the proposed substitution pattern on the pyrimidine ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Rationale: The ¹³C NMR spectrum will reveal all six unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (Cl, N, O) and the aromaticity of the pyrimidine ring.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 | C=O (Ester) | The carbonyl carbon of an ester group typically resonates in this downfield region.[2] |
| ~ 160 | C2 | This carbon is bonded to two nitrogen atoms and a chlorine atom, leading to significant deshielding. |
| ~ 158 | C6 | Bonded to a nitrogen and two chlorine atoms (one directly, one on C5), placing it strongly downfield. |
| ~ 155 | C4 | Attached to two nitrogen atoms and the electron-withdrawing carboxylate group. Its chemical shift will be downfield. |
| ~ 130 | C5 | This carbon is bonded to two carbons and a chlorine atom. The direct attachment to chlorine causes a downfield shift, though less pronounced than for carbons attached to nitrogen. |
| ~ 53 | -OCH₃ | The methyl carbon of the ester group is shielded relative to the ring carbons and appears in the typical range for such groups. |
Workflow for Spectral Interpretation:
Caption: Predicted major fragmentation pathways in EI-MS.
Interpretation:
-
Loss of a Methoxy Radical (-•OCH₃): Cleavage of the O-CH₃ bond is a common fragmentation for methyl esters, leading to a prominent acylium ion cluster starting at m/z 209.
-
Loss of a Chlorine Radical (-•Cl): Expulsion of a chlorine atom from the aromatic ring would result in a fragment ion cluster starting at m/z 205.
-
Loss of the Carbomethoxy Radical (-•COOCH₃): Cleavage of the C-C bond between the ring and the ester group would produce a trichloropyrimidine cation cluster starting at m/z 181.
The observation of these fragments, each with its own characteristic chlorine isotope pattern, would provide unequivocal confirmation of the assigned structure.
Conclusion
The spectroscopic analysis of this compound presents a clear and consistent picture. The simplicity of the ¹H NMR spectrum, combined with the detailed carbon map from the ¹³C NMR, confirms the substitution pattern. The characteristic vibrational frequencies in the IR spectrum validate the presence of the key ester and chloro-pyrimidine functionalities. Finally, the unique isotopic signature in the mass spectrum provides definitive proof of the molecular formula and offers insights into its fragmentation behavior. This comprehensive guide serves as a valuable resource for scientists working with this important heterocyclic building block, enabling confident structural verification and quality control.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Koutentis, P. A., & Koskinas, A. S. (2019). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Semantic Scholar. Retrieved from [Link]
-
Srivastava, S. L., & Lal, B. B. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics. Retrieved from [Link]
-
Koskinas, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. Retrieved from [Link]
-
Fan, T. W.-M., & Lane, A. N. (2016). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC - PubMed Central. Retrieved from [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]
-
Koskinas, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. ResearchGate. Retrieved from [Link]
-
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An In-depth Technical Guide on the Reactivity of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Introduction
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry and drug discovery, owing to its prevalence in biologically crucial molecules like nucleosides and nucleotides.[1][2] Halogenated pyrimidines, in particular, serve as versatile building blocks for the synthesis of a diverse array of functionalized derivatives.[3] Among these, Methyl 2,5,6-trichloropyrimidine-4-carboxylate stands out as a highly functionalized and reactive intermediate. Its unique substitution pattern, featuring three chlorine atoms at positions C2, C5, and C6, and a methyl carboxylate group at C4, offers multiple sites for chemical modification. This guide provides a comprehensive technical overview of the reactivity of this compound, with a focus on the principles governing its chemical behavior and practical applications for researchers, scientists, and drug development professionals.
The Landscape of Reactivity: A Multi-faceted Electrophile
The reactivity of this compound is dominated by its electrophilic nature, a consequence of the electron-withdrawing effects of the two ring nitrogen atoms and the four substituents. This electron deficiency renders the pyrimidine ring susceptible to attack by a wide range of nucleophiles. The three chlorine atoms act as leaving groups, primarily in nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of these chlorine atoms is the cornerstone of its synthetic utility, allowing for sequential and regioselective functionalization.
The Hierarchy of Chlorine Reactivity in SNAr Reactions
The generally accepted order of reactivity for the chlorine atoms in polychlorinated pyrimidines towards nucleophilic aromatic substitution is C4/C6 > C2 > C5.[4][5] This selectivity is dictated by the electronic properties of the pyrimidine ring, where the C2, C4, and C6 positions are the most electron-deficient.
-
Positions C6 and C2: These positions are significantly activated towards nucleophilic attack due to their proximity to the ring nitrogen atoms. The chlorine at C6 is generally considered the most labile, followed closely by the one at C2.
-
Position C5: The chlorine atom at the C5 position is considerably less reactive in SNAr reactions. This position is not directly activated by the ring nitrogens and is less electron-deficient.
The presence of the electron-withdrawing methyl carboxylate group at the C4 position further influences this reactivity profile, though the primary determinant remains the inherent electronic nature of the pyrimidine ring.
Key Reaction Classes and Mechanistic Insights
The synthetic utility of this compound is realized through several key reaction classes, each offering a pathway to novel molecular architectures.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are the most common transformations involving this substrate.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.
Amination Reactions: Building Blocks for Bioactive Molecules
The reaction of halogenated pyrimidines with amines is a cornerstone of pyrimidine chemistry, driven by the quest for biologically active aminopyrimidine derivatives.[1][2]
-
Regioselectivity: With primary and secondary amines, the substitution typically occurs preferentially at the C6 position, followed by the C2 position. The C5 chloro substituent is generally unreactive under standard SNAr conditions. This allows for the selective introduction of one or two different amino groups.
-
Reaction Conditions: These reactions can be performed under various conditions, from traditional heating in a suitable solvent to microwave-assisted synthesis for accelerated reaction times.[7] The choice of base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is often crucial to neutralize the HCl generated during the reaction.[2] In some cases, acid catalysis can favor the reaction of less reactive chloropyrimidines.[1][2]
Diagram: Generalized SNAr Workflow with Amines
Caption: A typical workflow for the nucleophilic aromatic substitution of this compound with amines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are powerful tools for the functionalization of halogenated heterocycles.[8] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the chloropyrimidine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[4][8]
-
Regioselectivity: Similar to SNAr reactions, the oxidative addition of the palladium catalyst, which is often the rate-determining and selectivity-determining step, generally occurs preferentially at the more electron-deficient C6 and C2 positions.[5] The reactivity order is typically C6 > C2 >> C5.
-
Catalyst and Ligand Choice: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and ligand is critical for achieving high yields and selectivity.[8] Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to influence and sometimes reverse the conventional site-selectivity in related systems.[9]
Buchwald-Hartwig Amination
For less reactive amines or when SNAr conditions fail, the Buchwald-Hartwig amination offers a powerful alternative for the formation of C-N bonds.[7] This reaction involves the palladium-catalyzed coupling of the chloropyrimidine with an amine.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties through the reaction of the chloropyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
Diagram: Regioselectivity in Palladium-Catalyzed Cross-Coupling
Caption: Relative reactivity of the chloro-substituents in palladium-catalyzed cross-coupling reactions.
Hydrolysis of the Ester Group
The methyl carboxylate group at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[10] This transformation is valuable as it introduces a new functional handle for further modifications, such as amide bond formation. A common method involves the use of lithium hydroxide (LiOH) in a mixture of water and an organic solvent.[11]
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples for the key transformations of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Regioselective Mono-amination at the C6 Position
This protocol describes a typical procedure for the selective substitution of the C6-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C6-aminated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6 Position
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
Sodium carbonate (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield the C6-aryl substituted product.
Protocol 3: Hydrolysis of the Methyl Ester
This protocol provides a method for the saponification of the methyl ester to the carboxylic acid.
Materials:
-
Methyl 2,5,6-trichloro- or substituted pyrimidine-4-carboxylate
-
Lithium hydroxide monohydrate (2.0 equivalents)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1M Hydrochloric acid (HCl)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the pyrimidine ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.
Data Presentation: A Comparative Overview
The following table summarizes the expected reactivity and typical reaction conditions for the different positions on the this compound core.
| Position | Relative Reactivity (SNAr & Cross-Coupling) | Common Reactions | Typical Conditions |
| C6-Cl | High | Amination, Suzuki, Buchwald-Hartwig, Sonogashira | Mild to moderate heating, various bases and catalysts |
| C2-Cl | Moderate | Amination, Suzuki, Buchwald-Hartwig | More forcing conditions may be required compared to C6 |
| C5-Cl | Low | Generally unreactive in SNAr and cross-coupling | Requires specialized reagents or harsh conditions |
| C4-COOCH3 | N/A (for substitution) | Hydrolysis | Basic (e.g., LiOH) or acidic conditions |
Conclusion
This compound is a synthetically valuable and highly versatile building block. Its well-defined hierarchy of reactivity allows for the controlled and regioselective introduction of a wide range of functional groups. A thorough understanding of the principles governing its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is essential for its effective utilization in the design and synthesis of novel compounds for drug discovery and materials science. The protocols and insights provided in this guide serve as a foundational resource for scientists seeking to harness the synthetic potential of this powerful intermediate.
References
- A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine - Benchchem.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - Arkivoc.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
- (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Application Notes and Protocols for the Amination of 2-Chloropyrimidines - Benchchem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Cu(II)
- Amination products of chloropyrazine and 2-chloropyrimidine.
- 4,5,6-Trichloropyrimidine-2-carboxamide - MDPI.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- Pyrimidines. Part II.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.
- Haloselectivity of Heterocycles - Baran Lab.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed.
- (PDF)
- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - NIH.
- Methyl 2,5,6-trichloropyrimidine-4-carboxyl
- Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR.
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry.
- Methyl 2,5,6-trichloropyrimidine-4-carboxyl
- Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identific
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An In-depth Technical Guide to Methyl 2,5,6-trichloropyrimidine-4-carboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile scaffold in synthetic and medicinal chemistry. The presence of three reactive chlorine atoms, an ester group, and the electron-deficient pyrimidine core imparts a unique chemical reactivity, making it a valuable starting material for the synthesis of a diverse array of derivatives and analogs. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this core compound. It further delves into the design and synthesis of its derivatives, with a particular focus on their emerging applications in agrochemicals and potential as scaffolds in drug discovery. Detailed experimental protocols, reactivity analysis, and structure-activity relationship insights are provided to empower researchers in their exploration of this promising chemical entity.
Introduction: The Pyrimidine Scaffold in Chemical Innovation
The pyrimidine ring is a cornerstone of heterocyclic chemistry, famously forming the backbone of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This fundamental biological role has inspired chemists for over a century to explore pyrimidine derivatives for a vast range of applications. In the pharmaceutical realm, the pyrimidine nucleus is a privileged scaffold found in numerous FDA-approved drugs, including anticancer agents, antivirals, and antibiotics.[2] The adaptability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological effects through meticulous structure-activity relationship (SAR) studies.[3]
This compound (CAS No. 89284-85-5) represents a highly activated and versatile pyrimidine derivative.[4][5] Its trifunctionalized nature, with three distinct chlorine atoms susceptible to nucleophilic displacement, offers a rich platform for combinatorial synthesis and the generation of diverse chemical libraries. This guide will illuminate the path from the foundational chemistry of this core molecule to the synthesis and potential applications of its derivatives.
Core Compound Profile: this compound
A thorough understanding of the physicochemical properties of the core compound is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 89284-85-5 | [4][5] |
| Molecular Formula | C₆H₃Cl₃N₂O₂ | [4] |
| Molecular Weight | 241.46 g/mol | [4] |
| Synonyms | 2,5,6-trichloro-pyrimidine-4-carboxylic acid methyl ester | [4] |
Synthesis of the Core Scaffold
While a direct, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established pyrimidine chemistry, particularly the synthesis of related trichloropyrimidines from barbituric acid derivatives.[2][6]
Proposed Synthetic Pathway
The synthesis likely commences with a substituted barbituric acid, which undergoes chlorination to introduce the three chlorine atoms onto the pyrimidine ring.
Caption: Proposed synthesis of the core compound.
Experimental Protocol: A Representative Chlorination Procedure
The following protocol is adapted from the synthesis of 2,4,6-trichloropyrimidine and represents a viable method for the synthesis of the title compound, likely requiring optimization for the specific substrate.[2][6]
Materials:
-
Substituted Barbituric Acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)
-
N,N-dimethylaniline (catalyst, optional)
-
Inert solvent (e.g., toluene)
Procedure:
-
To a stirred solution of the substituted barbituric acid in an inert solvent, add phosphorus oxychloride.
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (typically 70-115°C) for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and slowly add phosphorus pentachloride or introduce phosphorus trichloride and chlorine gas.
-
Continue stirring at a controlled temperature (e.g., below 80°C) until the reaction is complete.
-
Carefully quench the reaction mixture with ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Reactivity and Derivatization: A Hub for Chemical Diversity
The chemical behavior of this compound is dominated by the electron-deficient nature of the pyrimidine ring, further activated by the three chlorine atoms. This makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Regioselectivity of Nucleophilic Substitution
The three chlorine atoms at positions 2, 5, and 6 are not equally reactive. The reactivity is governed by the electronic effects of the ring nitrogen atoms and the ester group. Generally, the chlorine atoms at positions 2 and 6 are more activated towards nucleophilic attack than the chlorine at position 5. The relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions.[7][8]
Caption: Reactivity sites on the core molecule.
Reactions with N-Nucleophiles
Amines are common nucleophiles used to displace the chlorine atoms, leading to a wide range of amino-pyrimidine derivatives.
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF).
-
Add the desired amine (1.1 eq) and a base such as triethylamine or potassium carbonate (2.0 eq).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Reactions with S-Nucleophiles
Thiols react readily with the chloropyrimidine core to form thioether derivatives.
-
To a solution of the desired thiol (1.1 eq) in a solvent like ethanol or DMF, add a base such as sodium hydride or potassium carbonate (1.2 eq) and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by recrystallization or column chromatography.
Applications in Agrochemicals: Herbicidal Derivatives
A significant application of this compound is as a key intermediate in the synthesis of novel herbicides.[9][10] Specifically, it is a reactant in the preparation of 7H-pyrrolo[2,3-d]pyrimidine and 1H-pyrrolo[3,2-c]pyridine derivatives.[5]
Synthesis of Herbicidal Scaffolds
The synthesis of these herbicidal compounds typically involves a multi-step sequence, starting with the nucleophilic displacement of one or more chlorine atoms on the pyrimidine ring, followed by cyclization reactions to form the fused heterocyclic systems.
Caption: Pathway to herbicidal compounds.
Mechanism of Action
While the specific mode of action for each derivative may vary, many pyrimidine-based herbicides are known to inhibit essential plant enzymes, such as acetolactate synthase (ALS) or photosystem II, leading to the disruption of vital metabolic pathways and ultimately, plant death.
Potential in Drug Discovery: A Scaffold for Bioactive Molecules
The structural features of this compound make it an attractive starting point for the development of new therapeutic agents. The pyrimidine core is a known pharmacophore, and the ability to introduce diverse substituents allows for the exploration of a vast chemical space.
Anticancer and Kinase Inhibitory Potential
Numerous pyrimidine derivatives have been reported to exhibit potent anticancer activity, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[11][12][13] The trichlorinated pyrimidine core can be strategically functionalized to target the ATP-binding site of various kinases.
| Derivative Class | Potential Target | Reference |
| Aminopyrimidines | EGFR, VEGFR | [14] |
| Pyrimidine-carboxamides | Telomerase | [15] |
| Fused Pyrimidines | Various Kinases | [16] |
Structure-Activity Relationship (SAR) Considerations
The development of potent and selective inhibitors requires a systematic exploration of the SAR. Key considerations include:
-
Substitution at C2, C5, and C6: The nature of the substituents at these positions will significantly impact the binding affinity and selectivity for the target protein.
-
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, which can introduce new hydrogen bonding interactions.
-
Introduction of Fused Rings: Cyclization reactions can lead to rigid, fused heterocyclic systems that may offer enhanced potency and improved pharmacokinetic properties.
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- 9. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents [patents.google.com]
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- 16. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin in Modern Kinase Inhibitor Synthesis: A Technical Guide to Methyl 2,5,6-trichloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of targeted therapeutics. Its inherent biological relevance and versatile chemical reactivity make it a privileged structure in drug discovery. Within this class of heterocycles, polyhalogenated pyrimidines serve as exceptionally powerful building blocks, enabling rapid and diverse molecular elaboration. This guide focuses on a particularly valuable, yet underexplored reagent: Methyl 2,5,6-trichloropyrimidine-4-carboxylate . We will delve into its structural attributes, its pivotal role as a synthetic intermediate, and provide a detailed protocol for its application in the synthesis of novel kinase inhibitors, grounded in recent advancements in cancer research.
Core Molecular Attributes: A Foundation for Reactivity
This compound (CAS No. 89284-85-5) is a crystalline solid with the molecular formula C₆H₃Cl₃N₂O₂ and a molecular weight of 241.46 g/mol . Its structure is characterized by a pyrimidine ring substituted with three chlorine atoms at positions 2, 5, and 6, and a methyl carboxylate group at position 4.
| Property | Value |
| CAS Number | 89284-85-5 |
| Molecular Formula | C₆H₃Cl₃N₂O₂ |
| Molecular Weight | 241.46 g/mol |
| Synonyms | Methyl 2,5,6-trichloro-4-pyrimidinecarboxylate |
The strategic placement of these functional groups dictates its chemical behavior. The three chlorine atoms are susceptible to nucleophilic substitution, with their reactivity influenced by the electronic nature of the pyrimidine ring and the steric environment. The methyl ester at the 4-position offers a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation. This multi-functional nature makes it a highly versatile precursor for generating a library of complex molecules.
Application Spotlight: Synthesis of Myt1 Kinase Inhibitors for Oncology
A significant and recent application of this compound is in the synthesis of novel heteroarenes designed as inhibitors of the Myt1 kinase. Myt1 kinase is a crucial regulator of the G2/M cell cycle checkpoint and is a promising therapeutic target in cancers with specific genetic profiles, such as those with CCNE1 amplification or FBXW7 mutations.[1] The trichloropyrimidine core of our subject molecule serves as a central scaffold to which other key pharmacophoric fragments are appended.
The general synthetic strategy involves the sequential displacement of the chlorine atoms via cross-coupling reactions, allowing for the controlled introduction of diverse aryl and heteroaryl substituents. The differential reactivity of the chlorine atoms can potentially be exploited for selective functionalization, although in the documented application, a specific Suzuki coupling is employed.
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
The following protocol is adapted from a patented synthesis of Myt1 kinase inhibitors and demonstrates the utility of this compound as a key building block.[1]
Objective: To synthesize a key intermediate by coupling this compound with (5-methyl-1H-indazol-4-yl)boronic acid.
Materials:
-
This compound (1.00 g, 4.14 mmol)
-
(5-methyl-1H-indazol-4-yl)boronic acid (771 mg, 4.38 mmol)
-
Sodium carbonate (Na₂CO₃) (880 mg, 8.30 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (240 mg, 0.208 mmol)
-
Dioxane (10 mL)
-
Water (1.5 mL)
-
Nitrogen gas (N₂)
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine this compound (1.00 g, 4.14 mmol), (5-methyl-1H-indazol-4-yl)boronic acid (771 mg, 4.38 mmol), and sodium carbonate (880 mg, 8.30 mmol).
-
Solvent Addition: Add dioxane (10 mL) and water (1.5 mL) to the reaction mixture.
-
Inert Atmosphere: Bubble nitrogen gas through the mixture to remove dissolved oxygen. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: To the degassed mixture, add Tetrakis(triphenylphosphine)palladium(0) (240 mg, 0.208 mmol).
-
Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at 80°C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The crude product is then extracted, and the organic layers are combined, dried, and concentrated under reduced pressure. The resulting residue is purified by column chromatography to yield the desired coupled product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Base: Sodium carbonate is used as a base to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The dioxane/water solvent system is a standard choice for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents.
-
Inert Atmosphere: The use of nitrogen is crucial to protect the sensitive Pd(0) catalyst from oxidation, which would render it inactive.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformation described in the protocol.
Caption: Suzuki coupling of this compound.
Future Directions and Untapped Potential
The application of this compound in the synthesis of Myt1 kinase inhibitors is likely just the beginning of its journey in drug discovery and other fields.[1] The remaining chlorine atoms on the pyrimidine ring of the coupled product offer further opportunities for chemical modification. This allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Potential future applications could extend to:
-
Agrochemicals: The pyrimidine core is a common feature in many herbicides and fungicides. The reactivity of this trichlorinated intermediate could be leveraged to develop new crop protection agents.
-
Materials Science: The rigid, electron-deficient pyrimidine ring could be incorporated into novel organic materials with interesting electronic or photophysical properties.
Conclusion
This compound is a high-value, versatile building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its trifunctional chlorinated pyrimidine core, combined with a modifiable ester group, provides a powerful platform for the generation of novel chemical entities. The detailed protocol for its use in a palladium-catalyzed Suzuki coupling highlights its practical application in the development of next-generation kinase inhibitors for cancer therapy. As research continues, the full potential of this reagent in medicinal chemistry, agrochemicals, and materials science is yet to be fully realized.
References
- Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same. EP4526293A1.
Sources
Literature review of trichloropyrimidine compounds
An In-depth Technical Guide to Trichloropyrimidine Compounds: Synthesis, Reactivity, and Core Applications
Introduction: The Trichloropyrimidine Core
The pyrimidine ring is a foundational N-heterocyclic scaffold, integral to the structure of nucleobases in DNA and RNA, and consequently, a cornerstone in medicinal chemistry.[1] Its derivatives are central to a vast array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[2][3] Among the myriad of pyrimidine derivatives, chlorinated pyrimidines stand out as exceptionally versatile and reactive intermediates. Their importance lies in the strategic placement of chlorine atoms, which act as excellent leaving groups, enabling a diverse range of chemical transformations.
This guide focuses specifically on trichloropyrimidine compounds, primarily the 2,4,6- and 2,4,5-isomers. These molecules are not typically active ingredients themselves but serve as critical starting materials for building complex, biologically active molecules.[4] The three chlorine atoms on the electron-deficient pyrimidine ring create a highly reactive system, primed for sequential and regioselective functionalization. This reactivity is the key to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and performance materials.[2][5] For researchers and drug development professionals, a deep understanding of the synthesis, reactivity, and handling of these compounds is paramount for accelerating innovation and achieving synthetic goals efficiently and safely.[6]
**2.0 Synthesis of Core Trichloropyrimidine Scaffolds
The industrial and laboratory-scale synthesis of trichloropyrimidines is a well-established process, primarily centered around the chlorination of readily available precursors like barbituric acid. The choice of chlorinating agent, catalyst, and reaction conditions is critical for achieving high purity and yield.
Synthesis of 2,4,6-Trichloropyrimidine (2,4,6-TCP)
The most common route to 2,4,6-trichloropyrimidine involves the exhaustive chlorination of barbituric acid.[2] This reaction transforms the keto groups of the starting material into chloro substituents.[4]
Causality Behind Experimental Choices:
-
Chlorinating Agent : Phosphorus oxychloride (POCl₃) is the reagent of choice due to its efficacy and role as both a reactant and a solvent in large excess.[7] It effectively replaces the hydroxyl groups (in the tautomeric enol form of barbituric acid) with chlorine. Sometimes, it is used in conjunction with other agents like phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃) and chlorine gas to ensure complete conversion.[4][8]
-
Catalyst : Tertiary amines, such as N,N-dimethylaniline or N,N-diethylaniline, are often used to catalyze the reaction and act as acid scavengers for the HCl generated.[8][9] Catalysts like N-methylpyrrolidone have also been employed.[10]
-
Temperature Control : The reaction is typically conducted under reflux.[2] However, careful temperature management is crucial. Older methods involving high reflux temperatures often led to the formation of by-products, whereas newer, patented processes achieve higher yields (over 80%) by carefully controlling the temperature between 40°C and 90°C.[7][11]
This protocol is a synthesis of established methods, designed for robustness and high yield.[4][8][10]
-
Reaction Setup : In a four-necked, oven-dried round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and an addition funnel, charge phosphorus oxychloride (POCl₃, ~5-10 molar equivalents).
-
Addition of Reactant : Slowly add barbituric acid (1.0 molar equivalent) to the POCl₃ with stirring. The mixture will form a slurry.
-
Catalyst Addition : Add a catalytic amount of N,N-dimethylaniline (~0.1-0.2 molar equivalents).
-
Heating : Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by quenching a small aliquot in ice water and extracting with a suitable organic solvent (e.g., ethyl acetate). The reaction is complete when the barbituric acid spot is no longer visible.
-
Work-up & Isolation :
-
Cool the reaction mixture to room temperature.
-
Remove excess POCl₃ under reduced pressure. This step is critical and must be performed in a well-ventilated fume hood.
-
Self-Validation Check : The removal of POCl₃ is essential to prevent a highly exothermic and hazardous quench. The resulting residue should be a thick, viscous oil.
-
Carefully and slowly pour the residue onto a vigorously stirred mixture of crushed ice and water. This quenching step is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution with a base such as 10N sodium hydroxide or sodium bicarbonate solution, while maintaining the temperature below 20°C with external cooling.
-
The product will precipitate as a solid or oil. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification : Remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 2,4,6-trichloropyrimidine as a colorless to pale yellow liquid or crystalline solid.[2]
Synthesis of 2,4,5-Trichloropyrimidine (2,4,5-TCP)
2,4,5-Trichloropyrimidine is another crucial intermediate, particularly in the synthesis of modern anti-cancer drugs like anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors.[12] Its synthesis follows different pathways, often starting from precursors that already contain the C5-chloro substituent.
Synthesis of Key Amino-Dichloropyrimidine Intermediates
The direct output of chlorination, 2,4,6-TCP, is often immediately converted into more stable or selectively reactive intermediates. Amino-dichloropyrimidines are prime examples.
This compound is synthesized from 2-amino-4,6-dihydroxypyrimidine.[7] Controlling the reaction conditions is key to achieving high yields and avoiding the by-products common in older reflux-based methods.[11]
-
Reaction Setup : In a four-necked flask, charge phosphorus oxychloride (POCl₃, 3.4 to 4.2 molar equivalents) and 2-amino-4,6-dihydroxypyrimidine (1.0 molar equivalent).[11]
-
Heating : Heat the slurry to between 55°C and 60°C.
-
Base Addition : Slowly add N,N-dimethylaniline (1.7 to 2.5 molar equivalents) via an addition funnel, ensuring the internal temperature is maintained between 55°C and 68°C.[7][11] The use of a controlled temperature range is a self-validating step to prevent side reactions.
-
Reaction Monitoring : Monitor the reaction until completion (TLC/HPLC).
-
Work-up : Cool the mixture and quench by carefully adding it to ice-water.
-
Isolation : Neutralize the solution with 10N NaOH to a pH of 2.5 to 4.[13] Filter the resulting precipitate and dry it in a vacuum oven at 50°C.[11] This method can produce yields over 80%.[11]
The synthesis of this isomer from 4-aminouracil is more challenging, with reported yields often being lower.[11][14]
-
Reaction Setup : In a dry, round-bottom flask equipped with a reflux condenser, add 4-aminouracil.[14]
-
Reagent Addition : Carefully add an excess of phosphorus oxychloride (POCl₃) followed by a tertiary amine like N,N-diethylaniline. N,N-diethylaniline has been noted to give better yields than N,N-dimethylaniline in some cases, possibly due to steric hindrance reducing its tendency to undergo side reactions.[11][14]
-
Reaction : Heat the mixture to reflux for several hours.
-
Work-up and Isolation : After cooling, quench the excess POCl₃ on ice. Neutralize the solution with a base (e.g., sodium bicarbonate). Filter the crude product and wash with cold water.[14]
-
Purification : The dried crude material is often purified by extraction with boiling ethyl acetate, followed by evaporation of the solvent.[14] A final purification can be achieved by sublimation. Reported yields for this challenging synthesis are around 27%.[11][14]
| Intermediate | Starting Material | Key Reagents | Typical Yield | Reference |
| 2,4,6-Trichloropyrimidine | Barbituric Acid | POCl₃, PCl₅, DMA | >85% | [2][4][8] |
| 2-Amino-4,6-dichloropyrimidine | 2-Amino-4,6-dihydroxypyrimidine | POCl₃, DMA | >80% | [7][11] |
| 4-Amino-2,6-dichloropyrimidine | 4-Aminouracil | POCl₃, N,N-diethylaniline | ~27% | [11][14] |
The Reactivity Landscape of Trichloropyrimidines
The synthetic utility of trichloropyrimidines is dictated by the high reactivity of the C-Cl bonds towards nucleophilic attack and metal-catalyzed cross-coupling. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to these transformations.[15]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most fundamental reaction of trichloropyrimidines.[2] The regioselectivity of the substitution is a critical aspect that chemists leverage for sequential functionalization.
Principles of Regioselectivity: For 2,4,6-trichloropyrimidine, the reactivity of the chlorine atoms generally follows the order: C4 > C6 > C2 .[16] The C4 and C6 positions are electronically equivalent and more activated towards nucleophilic attack than the C2 position. The initial substitution almost always occurs at the C4 (or C6) position. Once one position is substituted, the electronic nature of the ring changes, which can influence the reactivity of the remaining chlorine atoms.
For 2,4,5-trichloropyrimidine, the C4 position is also highly reactive, making it a prime site for initial substitution.[3]
Factors Influencing Selectivity and Yield:
-
Stoichiometry : To achieve mono-substitution, it is crucial to use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents.[17]
-
Temperature : Lower temperatures often favor mono-substitution and higher selectivity. Harsh conditions (high temperatures, long reaction times) can lead to di- and tri-substituted products.[17]
-
Base : For nucleophiles like amines or alcohols, a non-nucleophilic base is often required. The choice of base can be critical; for instance, LiHMDS has been shown to improve C4 selectivity in some systems.[17]
-
Solvent : The choice of solvent can influence reaction rates and, in some cases, selectivity.
Troubleshooting Common Side Reactions:
-
Hydrolysis : Trichloropyrimidines can react with water to form hydroxypyrimidines.[17] This is a significant side reaction that can be minimized by using rigorously dried solvents and glassware and performing the reaction under an inert atmosphere (N₂ or Ar).[17]
-
Over-reaction : The formation of di- and tri-substituted products can be suppressed by slow addition of the nucleophile, maintaining a low reaction temperature, and carefully monitoring the reaction to stop it once the starting material is consumed.[17]
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is powerful, palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for forming C-C, C-N, and C-S bonds, offering a level of diversity that is difficult to achieve otherwise.[18]
The Suzuki coupling reaction between a halogenated pyrimidine and a boronic acid is a widely used method for creating aryl- or heteroaryl-substituted pyrimidines.[15][19]
Regioselectivity: In 2,4-dichloropyrimidines, the Suzuki coupling overwhelmingly favors substitution at the C4 position.[19] This is attributed to the favored oxidative addition of the palladium catalyst into the more reactive C4-chlorine bond.[19] This intrinsic difference in reactivity allows for sequential, one-pot double Suzuki couplings to synthesize diarylated pyrimidines.[18]
Microwave irradiation offers significant advantages, including drastically reduced reaction times and lower catalyst loadings.[19]
-
Reaction Setup : In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equiv).[15][19]
-
Solvent : Add a suitable solvent system. The choice of solvent can be critical; alcoholic solvent mixtures have been shown to afford greater reactivity at lower temperatures than polar aprotic solvents.[18]
-
Reaction : Seal the vial and heat in a microwave reactor for a short duration (e.g., 15 minutes) at a set temperature.[19]
-
Work-up and Purification : After cooling, filter the reaction mixture, remove the solvent, and purify the residue using column chromatography to isolate the C4-substituted product. This method provides C4-substituted pyrimidines in good to excellent yields.[19]
Inverting Site Selectivity: While C4 selectivity is the norm for cross-coupling on 2,4-dichloropyrimidines, recent advanced methodologies have demonstrated that it is possible to invert this conventional selectivity.[20] Specific ligand and catalyst systems can favor C-S coupling at the C2 position, a significant development that expands the synthetic possibilities.[20]
Applications in Drug Discovery and Development
The trichloropyrimidine scaffold is a workhorse in modern drug discovery, forming the core of numerous targeted therapies.
A Privileged Scaffold for Kinase Inhibitors
Many pyrimidine derivatives function as kinase inhibitors, which are crucial in oncology.[21] The pyrimidine core can act as a bioisostere for other aromatic systems, like a phenyl ring, while offering improved medicinal chemistry properties and additional hydrogen bonding opportunities within the ATP-binding pocket of kinases.[3]
-
EGFR and ALK Inhibitors : 2,4,5-Trichloropyrimidine is a key precursor for potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[12] These targeted therapies have revolutionized the treatment of specific cancers, particularly non-small cell lung cancer.[12]
-
Covalent Inhibitors : The reactivity of the chloro-substituent can be harnessed to form covalent bonds with specific amino acid residues (like cysteine) in a kinase active site. A novel series of chloropyrimidines was identified as covalent inhibitors of the kinase MSK1, acting via an SNAr reaction with a non-catalytic cysteine.[22]
Antiviral and Antibacterial Agents
Beyond oncology, trichloropyrimidines are foundational for synthesizing molecules with therapeutic potential as antiviral and antibacterial compounds.[2][23] 2-Amino-4,6-dichloropyrimidine, for instance, has been shown to inhibit the growth of herpes simplex and influenza viruses in cell cultures.[24]
Applications in Agrochemicals and Material Science
The utility of trichloropyrimidines extends beyond medicine into other critical industries.
-
Agrochemicals : In the agrochemical sector, 2,4,6-trichloropyrimidine and its isomers are key intermediates in the synthesis of modern fungicides and herbicides.[2][25] These derivatives are engineered to provide effective and targeted crop protection, contributing to enhanced agricultural yields.[25]
-
Material Science : The reactive nature of these compounds is also exploited in material science for the modification of polymers to improve performance characteristics and in the synthesis of specialty dyes for textile applications.[2]
Conclusion and Future Outlook
Trichloropyrimidine compounds are far more than simple chemical intermediates; they are enabling scaffolds that have fueled decades of innovation in drug discovery, agriculture, and materials science. Their predictable yet versatile reactivity, governed by the principles of nucleophilic aromatic substitution and modern cross-coupling chemistry, allows for the rational design and synthesis of complex molecular architectures. As researchers continue to push the boundaries of synthetic chemistry, developing novel methods to control site selectivity and introduce new functionalities, the central role of the trichloropyrimidine core is set to continue, paving the way for the next generation of targeted therapeutics and advanced materials.
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The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its presence in the essential building blocks of life, the nucleobases of DNA and RNA, foreshadows its profound biological significance.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyrimidines. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by field-proven insights and experimental data. This guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a review of the current landscape but also practical, step-by-step protocols for key experimental workflows and a critical analysis of structure-activity relationships (SAR) to guide future discovery.
The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry
Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a versatile template for the design of therapeutic agents.[5] Its ability to participate in hydrogen bonding, hydrophobic interactions, and π-stacking, combined with the relative ease of chemical modification at various positions, makes it a "privileged scaffold" in drug development.[6][7] The strategic placement of different substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.[1][8]
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Substituted pyrimidines are a prominent class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[6][9] Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes in nucleotide metabolism to the modulation of key signaling pathways involved in cancer cell growth and survival.[8][10]
Inhibition of Thymidylate Synthase (TS)
Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[8] The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[8] 5-Fluorouracil (5-FU), a classic pyrimidine-based antimetabolite, exerts its cytotoxic effects through the inhibition of TS.
Kinase Inhibition: A Modern Pillar of Cancer Therapy
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[7] Pyrimidine derivatives have been successfully developed as potent and selective kinase inhibitors.[6][7] The pyrimidine scaffold can act as a bioisostere for the purine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases and block their catalytic activity.[7]
Key Kinase Targets for Pyrimidine-Based Inhibitors:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in many solid tumors, EGFR is a key driver of cell proliferation and survival.[10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10]
-
Aurora Kinases: Essential for mitotic progression, their inhibition can lead to mitotic arrest and apoptosis.[11]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for the survival of certain B-cell malignancies.[12]
Experimental Workflow: In Vitro Kinase Inhibition Assay (HTRF)
This protocol outlines a common method for assessing the inhibitory activity of pyrimidine derivatives against a specific protein kinase.
Caption: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay Workflow.
Structure-Activity Relationship (SAR) Insights for Anticancer Pyrimidines
The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[1][8]
-
Position 2: Often substituted with anilino or related aromatic groups to interact with the hinge region of the kinase ATP-binding site.[7]
-
Position 4: Substitution with amino groups or other hydrogen bond donors/acceptors can enhance target binding.[11]
-
Position 5: Modifications at this position can influence selectivity and pharmacokinetic properties.[8]
Table 1: Comparative Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors [8]
| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | hTS IC50 (nM) |
| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 20.47 ± 2.87 |
| 1o | 4-Cl-Ph | H | 0.97 ± 0.21 | 1.05 ± 0.32 | 10.15 ± 1.29 |
| 1p | 4-F-Ph | H | 1.56 ± 0.45 | 1.89 ± 0.57 | 15.33 ± 1.88 |
Data presented as mean ± standard deviation.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[13][14]
Mechanisms of Antimicrobial Action
Substituted pyrimidines can interfere with various essential microbial processes, including:
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Trimethoprim, a well-known antibacterial agent, is a pyrimidine derivative that selectively inhibits bacterial DHFR.
-
Disruption of Cell Wall Synthesis: Some pyrimidine derivatives can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Microbial Enzymes: Pyrimidine-based compounds can target other essential enzymes in bacteria and fungi.[14]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial/Fungal Inoculum: Culture the microorganism overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity: A Broad Spectrum of Inhibition
Pyrimidine nucleoside analogues have long been a cornerstone of antiviral therapy.[15] These compounds mimic natural nucleosides and, once incorporated into the viral genome by viral polymerases, can terminate chain elongation or induce mutations. More recently, non-nucleoside pyrimidine derivatives have also demonstrated potent antiviral activity against a range of viruses, including HIV, influenza, and herpes simplex virus (HSV).[16][17]
Key Antiviral Targets
-
Viral Polymerases: Both RNA and DNA polymerases are prime targets for pyrimidine-based inhibitors.
-
Reverse Transcriptase: Essential for the replication of retroviruses like HIV.
-
Proteases: Involved in the processing of viral polyproteins into mature, functional proteins.
-
Entry/Fusion Inhibitors: Some pyrimidine derivatives can block the entry of viruses into host cells.[3]
A study on novel pyrimidine derivatives against Herpes Simplex Virus type-1 (HSV-1) demonstrated that specific substitutions on the pyrimidine ring are crucial for potent antiviral activity, with some compounds showing efficacy comparable to the standard drug acyclovir.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Substituted pyrimidines have shown significant promise as anti-inflammatory agents.[5][18]
Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5][19] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by substituted pyrimidines.
Recent studies have identified pyrimidine derivatives with high selectivity for COX-2 over COX-1, demonstrating their potential as safer anti-inflammatory drugs.[19] These compounds also exhibited antioxidant properties by reducing reactive oxygen species (ROS) in inflammatory cell models.[19]
Conclusion and Future Directions
The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility and amenability to chemical modification have led to the development of drugs targeting a wide array of diseases.[20] Future research in this area will likely focus on:
-
Multi-target Drug Design: Developing single pyrimidine-based molecules that can modulate multiple targets, potentially leading to synergistic therapeutic effects and overcoming drug resistance.
-
Covalent Inhibitors: Designing pyrimidine derivatives that form a covalent bond with their target, leading to prolonged and potent inhibition.
-
Targeted Drug Delivery: Conjugating pyrimidine-based drugs to targeting moieties to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity.
The continued exploration of the chemical space around the pyrimidine nucleus, guided by a deep understanding of structure-activity relationships and mechanistic biology, holds immense promise for the future of drug discovery.
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Methyl 2,5,6-trichloropyrimidine-4-carboxylate safety and handling
An In-Depth Technical Guide to the Safety and Handling of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 89284-85-5). As a highly functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] However, its inherent reactivity, conferred by the electron-deficient pyrimidine ring and multiple chlorine substituents, necessitates a robust understanding and implementation of stringent safety measures to mitigate risks to personnel and the research environment.
This document moves beyond a simple recitation of safety data sheet (SDS) information, aiming to provide a deeper, mechanistic understanding of the hazards involved. By explaining the causality behind each procedural recommendation, this guide empowers researchers to handle this compound not just safely, but intelligently.
Core Chemical Identity and Reactivity Profile
This compound is a solid organic compound with the linear formula C₆H₃O₂N₂Cl₃. The pyrimidine core, substituted with three chlorine atoms, is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[3] This reactivity is the very reason it is a useful synthetic intermediate, but it also dictates the necessary handling precautions.[3][4] Atmospheric moisture, nucleophilic solvents, and strong bases can readily displace the chlorine atoms, leading to potentially hazardous and uncontrolled reactions.
Key Chemical Properties:
| Property | Value/Information | Source |
| CAS Number | 89284-85-5 | |
| Molecular Formula | C₆H₃O₂N₂Cl₃ | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| InChI Key | TVFOOGACHSHHSX-UHFFFAOYSA-N |
Comprehensive Hazard Assessment
This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5][6] The GHS classification provides a clear summary of the primary health risks.
GHS Hazard Classification:
| Pictogram | GHS Code | Hazard Statement | Source |
| GHS07 | Warning | ||
| H302 | Harmful if swallowed | [7] | |
| H315 | Causes skin irritation | [8] | |
| H319 | Causes serious eye irritation | [8] | |
| H335 | May cause respiratory irritation | [8] |
Toxicological Profile:
-
Acute Effects: Direct contact can cause immediate irritation to the skin and severe irritation or potential damage to the eyes.[5][8] Inhalation of dust may lead to irritation of the respiratory tract, causing symptoms like coughing and shortness of breath.[5][6] Ingestion is expected to be harmful and may cause gastrointestinal irritation.[5][7]
-
Chronic Effects: No specific data on the long-term effects of exposure to this particular compound is available. However, many chlorinated organic compounds are known to have persistent and bioaccumulative properties, posing long-term health risks.[9] Therefore, minimizing exposure is critical.
Chemical Reactivity Hazards:
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can lead to vigorous or exothermic reactions.[5][8]
-
Hazardous Decomposition: When heated to decomposition or in a fire, it will emit toxic and corrosive fumes, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[5][8][10]
Risk Management: Engineering Controls and Storage
The cornerstone of safety is to minimize exposure through robust engineering controls and proper storage. Personal Protective Equipment (PPE) should always be considered the last line of defense.
Ventilation
All handling of this compound, from weighing to reaction setup, must be performed within a certified chemical fume hood.[10][11] This is non-negotiable. The fume hood provides critical protection from inhaling dust particles and potential vapors.
Storage Protocol
The chemical's reactivity dictates specific storage requirements to ensure its stability and prevent degradation or hazardous reactions.
-
Temperature: Store in a freezer at temperatures under -20°C. This low temperature minimizes decomposition and slows potential reactions with trace contaminants.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to prevent hydrolysis from atmospheric moisture, which can react with the chlorinated pyrimidine ring.
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[5][11]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[5][12]
Caption: Logical workflow for the proper storage of the compound.
Standard Operating Procedure (SOP) for Safe Handling
This protocol outlines the essential steps for safely handling the compound in a laboratory setting.
Objective: To weigh and transfer this compound for experimental use while minimizing exposure.
Materials:
-
This compound
-
Appropriate PPE (see Section 5)
-
Spatula, weighing paper/boat
-
Analytical balance (inside fume hood if possible, or in a designated containment area)
-
Reaction vessel
-
Waste container for contaminated consumables
Methodology:
-
Preparation: Don all required PPE before entering the laboratory. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold powder, which could cause hydrolysis.
-
Weighing: Perform all weighing operations within the fume hood. Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weighing boat. Avoid creating dust. If any material is spilled, decontaminate the area immediately (see Section 6.1).
-
Transfer: Promptly and carefully transfer the weighed material to the reaction vessel within the fume hood.
-
Closure: Tightly reseal the main container, purge with inert gas if possible, and return it to the designated freezer storage.
-
Disposal: Dispose of all contaminated consumables (weighing paper, gloves, etc.) in a clearly labeled hazardous waste container.
-
Decontamination: Clean the spatula and work surface according to laboratory procedures. Wash hands thoroughly after completing the task and removing PPE.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent contact with this hazardous substance.[13]
Caption: Hierarchy of required Personal Protective Equipment (PPE).
-
Eye and Face Protection: Chemical safety goggles are required at all times.[14] A face shield should be worn over goggles whenever there is a significant risk of splashing, such as during reaction quenching or large-scale transfers.[15]
-
Skin and Body Protection: A laboratory coat must be worn and buttoned. For larger quantities or tasks with higher splash potential, a chemically resistant apron is recommended.[13] Wear full-length pants and closed-toe shoes.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene.[14] Given the compound's irritant nature, double-gloving is a prudent measure. Change gloves immediately if they become contaminated, and always wash hands after removing them.[15]
-
Respiratory Protection: All routine work must be done in a fume hood.[10] For emergencies, such as a large spill outside of a fume hood, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates should be used by trained personnel.[5][16] A surgical mask provides no protection.[15]
Emergency Procedures
Immediate and correct response to an emergency is vital to minimizing harm.
Spill Response
-
Evacuate: Alert others in the area and evacuate if the spill is large or outside of containment.
-
Control: If safe to do so, prevent the spread of the dust/solid. Do not use water to clean up, as the compound may react.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and EHS department.
Exposure Response
Caption: First aid flowchart for different exposure routes.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][17]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11][17] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel.[8]
Fire Response
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[7] Do not use a direct stream of water, which could scatter the material.
-
Protective Gear: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against the hazardous decomposition products like HCl gas.[7][10]
Decontamination and Waste Disposal
All waste generated from the use of this compound is considered hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials must be placed in a sealed, labeled hazardous waste container.
-
Liquid Waste: Reaction residues and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
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An In-Depth Technical Guide to the Safe Handling of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety and handling framework for Methyl 2,5,6-trichloropyrimidine-4-carboxylate (CAS No. 89284-85-5), a key intermediate in synthetic chemistry. As a polychlorinated pyrimidine, this compound possesses significant reactivity that, while valuable for creating complex molecules, necessitates a thorough understanding of its potential hazards. This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a risk-based, practical guide grounded in the principles of chemical reactivity and laboratory safety.
Section 1: Compound Profile and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a solid material whose characteristics dictate its appropriate storage and handling procedures.[1]
| Property | Value | Source(s) |
| CAS Number | 89284-85-5 | [1][2] |
| Molecular Formula | C₆H₃Cl₃N₂O₂ | [1][2] |
| Molecular Weight | 241.46 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 46-49 °C | [1] |
| Predicted Boiling Point | 342.7 ± 37.0 °C | [1] |
| Predicted Density | 1.613 ± 0.06 g/cm³ | [1] |
| Primary Use | Reactant/reagent in chemical synthesis | [1] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [1] |
Section 2: Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not extensively documented, its hazard profile can be reliably extrapolated from its chemical structure and the known data of closely related trichloropyrimidine analogs.[3][4][5] The presence of multiple chlorine atoms on the pyrimidine ring and an ester functional group suggests irritant properties and potential for harm if improperly handled.[1]
Inferred GHS Hazard Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 (Harmful) | H302: Harmful if swallowed[6][7] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | H319: Causes serious eye irritation[4][5] |
| STOT - Single Exposure | Category 3 (Respiratory) | H335: May cause respiratory irritation[4][5] |
Note: These classifications are based on data from structurally analogous compounds and serve as a conservative basis for risk assessment.
Section 3: The Causality of Reactivity: Understanding Incompatibilities and Decomposition
The utility of this compound as a synthetic building block stems from its electrophilic nature. The electron-withdrawing pyrimidine ring, further activated by three chlorine atoms, makes the carbon atoms of the ring susceptible to nucleophilic attack. This inherent reactivity is also the source of its primary incompatibilities.
-
Strong Bases and Nucleophiles: These will readily react in a nucleophilic aromatic substitution reaction, displacing the chlorine atoms. This is the desired reaction in a controlled synthetic setting but can lead to uncontrolled heat generation and byproduct formation if mixed unintentionally.
-
Strong Acids: Can potentially catalyze hydrolysis of the methyl ester group, altering the compound's structure and properties.[7]
-
Strong Oxidizing Agents: As with most organic materials, strong oxidizers can lead to vigorous, exothermic reactions.[3][8]
Thermal Decomposition: When exposed to high temperatures, such as in a fire, this compound is expected to decompose, releasing toxic and corrosive gases.[3] The primary hazardous decomposition products include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Hydrogen chloride (HCl) gas
Section 4: Proactive Safety Protocols: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is crucial.
1. Engineering Controls: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8] The workspace should be well-ventilated, and a safety shower and eyewash station must be readily accessible.[7]
2. Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. The following workflow should guide the selection process.
Section 5: Standard Operating Procedure (SOP) for Handling and Storage
Adherence to a strict SOP minimizes the risk of exposure and contamination.
Storage:
-
Upon receipt, verify the container is sealed and undamaged.
-
Store the container in a freezer at or below -20°C, as recommended.[1]
-
The storage area should be designated for reactive and irritant chemicals.
Handling (Weighing and Transfer):
-
Prepare the workspace within the chemical fume hood by laying down absorbent, disposable bench paper.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Don appropriate PPE as outlined in the workflow above.
-
Carefully open the container and use a clean spatula or powder funnel to transfer the desired amount of the solid to a tared, sealed container (e.g., a vial with a septum cap).
-
Avoid creating dust. If any material is spilled, clean it immediately according to the spill procedure in Section 6.
-
Securely close the primary container, wipe it down with a damp cloth, and return it to the freezer.
-
The weighed material in the secondary container is now ready for use in the experiment.
Section 6: Emergency Response: A Self-Validating Protocol
Rapid and correct response to an exposure or spill is critical. The following decision tree outlines the necessary actions.
Section 7: Waste Disposal
All waste containing this compound, including contaminated consumables (gloves, bench paper, spatulas) and excess material, must be disposed of as hazardous chemical waste.[3][4]
-
Collect all solid and liquid waste in separate, clearly labeled, sealed containers.
-
The label should include the chemical name and the associated hazards (Irritant, Harmful).
-
Follow all institutional, local, and national regulations for the disposal of chlorinated organic compounds. Do not dispose of this material down the drain.
References
-
PubChem. Methyl 2-chloropyrimidine-4-carboxylate. [Link]
-
Chemical-Suppliers. This compound | CAS 89284-85-5. [Link]
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Capot Chemical. MSDS of methyl 2-chloro-4-methylpyrimidine-5-carboxylate. [Link]
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Chem Service. SAFETY DATA SHEET - Prosulfocarb. [Link]
-
Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Polychlorinated Pyrimidines
Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases. The dense chlorination of the ring system, coupled with the reactive carboxylate moiety, makes this compound a versatile intermediate for the synthesis of a wide range of derivatives through nucleophilic aromatic substitution (SNAr) and other coupling reactions. The strategic placement of three chlorine atoms at the 2, 5, and 6 positions offers multiple sites for selective functionalization, enabling the exploration of diverse chemical space in drug discovery and the development of novel herbicides and fungicides.
This document provides a comprehensive guide to a plausible and robust synthetic protocol for this compound, designed for senior application scientists and researchers. The narrative explains the rationale behind the chosen synthetic strategy and provides a detailed, step-by-step methodology.
Synthetic Strategy: A Three-Step Approach from Orotic Acid
The synthesis of this compound can be logically approached from the readily available and inexpensive starting material, orotic acid (2,6-dihydroxy-pyrimidine-4-carboxylic acid)[1][2][3]. The proposed synthetic route involves three key transformations: (1) esterification of the carboxylic acid, (2) chlorination of the hydroxyl groups at positions 2 and 6, and (3) selective chlorination of the C-5 position.
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Step 1: Esterification of Orotic Acid
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a crucial strategic decision to prevent potential side reactions of the carboxylic acid group during the subsequent harsh chlorination steps. Fischer-Speier esterification, a classic and reliable method, is employed using methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid[4][5].
Step 2: Chlorination of the 2 and 6 Positions
The conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative is a critical transformation. The hydroxyl groups on the pyrimidine ring exist in tautomeric equilibrium with their keto forms (uracil structure). A powerful chlorinating agent is required to drive the reaction to the desired chloro-substituted aromatic pyrimidine. A combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a well-established and highly effective reagent system for this type of transformation on heterocyclic systems[6][7]. POCl₃ serves as both a reagent and a solvent, while PCl₅ acts as a dehydrating agent and a source of chloride, ensuring complete conversion. This methodology is analogous to the well-documented synthesis of 2,4,6-trichloropyrimidine from barbituric acid[8][9].
Step 3: Selective Chlorination of the 5-Position
The final step introduces the third chlorine atom at the C-5 position of the pyrimidine ring. This position is less reactive towards chlorination compared to the 2, 4, and 6 positions. Therefore, a more selective electrophilic chlorinating agent is required. N-Chlorosuccinimide (NCS) is an excellent choice for this purpose. It is a mild and effective reagent for the chlorination of electron-rich aromatic and heteroaromatic compounds[10][11][12]. The reaction likely proceeds through an electrophilic aromatic substitution mechanism on the dichlorinated pyrimidine ring. The presence of the two chlorine atoms and the ester group deactivates the ring to some extent, but the lone pairs on the ring nitrogens still provide sufficient activation for the reaction with NCS to occur, a strategy that has been successfully employed in the synthesis of other 5-chlorinated pyrimidines[13].
Detailed Experimental Protocol
Safety Precautions: This protocol involves the use of corrosive and toxic chemicals. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.
Step 1: Synthesis of Methyl 2,6-dihydroxypyrimidine-4-carboxylate (Methyl Orotate)
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add orotic acid monohydrate (25.0 g, 0.144 mol) and methanol (250 mL).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 12-18 hours, or until TLC analysis (e.g., using a mobile phase of 10% methanol in dichloromethane) indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. A white precipitate of the product should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash the filter cake with cold methanol (2 x 30 mL) to remove any unreacted starting material and residual acid.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected yield is typically high for this transformation.
Step 2: Synthesis of Methyl 2,6-dichloropyrimidine-4-carboxylate
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution to neutralize HCl fumes), and a thermometer, place methyl 2,6-dihydroxypyrimidine-4-carboxylate (20.0 g, 0.118 mol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 100 mL, 1.07 mol) to the flask. To the stirred suspension, add phosphorus pentachloride (PCl₅, 36.7 g, 0.176 mol) portion-wise. The addition of PCl₅ is exothermic and will cause the evolution of HCl gas.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction mixture should become a clear, yellowish solution. Monitor the reaction progress by TLC.
-
Workup: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto 500 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will generate a significant amount of HCl gas. Perform this in a well-ventilated fume hood.
-
Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.
Step 3: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the methyl 2,6-dichloropyrimidine-4-carboxylate (15.0 g, 0.072 mol) obtained from the previous step in carbon tetrachloride (150 mL).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 10.7 g, 0.080 mol) and a catalytic amount of benzoyl peroxide (AIBN could also be used as a radical initiator, though the reaction can also proceed via an electrophilic pathway) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77 °C) and maintain for 8-12 hours. The reaction should be monitored by TLC or GC-MS to follow the consumption of the starting material and the formation of the product.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter off the solid and wash it with a small amount of cold carbon tetrachloride.
-
Washing: Transfer the filtrate to a separatory funnel and wash it with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted NCS, followed by water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Molar Mass ( g/mol ) | Typical Yield |
| 1 | Orotic Acid Monohydrate | Methanol, H₂SO₄ | Methyl 2,6-dihydroxypyrimidine-4-carboxylate | 170.12 | >90% |
| 2 | Methyl 2,6-dihydroxypyrimidine-4-carboxylate | POCl₃, PCl₅ | Methyl 2,6-dichloropyrimidine-4-carboxylate | 207.02 | 70-80% |
| 3 | Methyl 2,6-dichloropyrimidine-4-carboxylate | N-Chlorosuccinimide (NCS) | This compound | 241.46 | 60-75% |
Visualization of the Reaction Mechanism
The chlorination of the hydroxyl groups at the 2 and 6 positions by the POCl₃/PCl₅ mixture is a complex process. A simplified representation of the transformation is shown below.
Caption: Simplified mechanism for the conversion of dihydroxy to dichloropyrimidine.
References
- Syngenta Limited. (2003). Synthesis of chlorinated pyrimidines.
-
Wikipedia. N-Chlorosuccinimide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Chlorosuccinimide (NCS): A Versatile Chlorinating and Oxidizing Agent for Organic Synthesis. [Link]
-
Meirelles, M. A. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. [Link]
-
Request PDF. N‐Chlorosuccinimide Mediated Regioselective Sulfenylation and Halogenation of 4H‐Pyrido[1,2‐a]pyrimidin‐4‐ones at Room Temperature. ResearchGate. [Link]
-
Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]
- Syngenta Limited. (2002).
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. [Link]
-
MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. [Link]
-
UNIPI. (2015). Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. [Link]
- Novartis AG. (2012). Regioselective preparation of substituted pyrimidines.
- Syngenta Limited. (2004). Synthesis of chlorinated pyrimidines.
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Visek, W. J. (1992). Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance. PubMed. [Link]
- CN101550108A. (2009). Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
- Zeneca Limited. (2000). Process for the preparation of pyrimidine compounds.
-
Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. NIH. [Link]
- ES2203361T3. (2004). PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
Organic Chemistry Portal. Yamaguchi Esterification. [Link]
-
Kumar, S., et al. (2011). A simple and efficient intramolecular nucleosidation approach to the synthesis of orotidine. ChemComm. [Link]
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MDPI. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. [Link]
-
Scholars Crossing. Orotic Aciduria. [Link]
-
graduation.escoffier.edu. Esterification Reaction The Synthesis And Purification Of. [Link]
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Application Note: Strategic Nucleophilic Substitution on Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Introduction
Substituted pyrimidines are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutics, most notably as kinase inhibitors in oncology.[1][2][3] The strategic functionalization of a pyrimidine core allows for the precise tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly versatile building block for this purpose. Its three distinct chlorine atoms, activated to different degrees by the ring nitrogens and the C4-ester, serve as synthetic handles for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.
This guide provides an in-depth analysis of the reactivity of this scaffold, detailing the principles of regioselectivity and offering robust, field-proven protocols for its derivatization with various nucleophiles. The methodologies and insights presented herein are tailored for researchers, medicinal chemists, and process development professionals engaged in drug discovery and development.
The Principle of Regioselective Substitution
The reactivity of the chlorine atoms on the pyrimidine ring is not uniform. Nucleophilic attack is governed by the electron-deficient nature of the ring, which is amplified by the presence of two nitrogen atoms. The general order of reactivity for nucleophilic displacement is C4 > C6 > C2.[4]
-
C4 Position: This position is the most electrophilic and thus the most reactive. It is activated by both para (N1) and ortho (N3) ring nitrogens, as well as the adjacent electron-withdrawing methyl carboxylate group. Nucleophilic attack at this site is rapid and typically occurs under mild conditions.
-
C6 Position: The C6 position is activated by the ortho (N1) and para (N3) nitrogens. Its reactivity is generally lower than C4 but significantly higher than C2.
-
C2 Position: Flanked by two nitrogen atoms, the C2 position is the least reactive towards traditional SNAr.[5] While displacement at C2 is possible, it often requires more forcing conditions or catalytic methods, such as palladium-catalyzed Buchwald-Hartwig amination.[6]
-
C5 Position: The chlorine at C5 is the least reactive and generally does not participate in SNAr reactions under the conditions used to displace the other chlorides.[4]
This predictable hierarchy of reactivity allows for a programmed, sequential approach to synthesizing complex, differentially substituted pyrimidines.
Caption: Electronic activation map illustrating the hierarchy of chlorine reactivity.
Reaction Landscape with Common Nucleophiles
The versatility of the trichloropyrimidine scaffold is demonstrated by its reactions with a wide range of O-, N-, and S-centered nucleophiles. The table below summarizes typical reaction conditions and the expected regioselectivity for monosubstitution.
| Nucleophile Class | Example Nucleophile | Position of Attack | Typical Base | Typical Solvent | Temperature (°C) | Expected Product |
| Nitrogen | Primary/Secondary Amines (e.g., Aniline, Morpholine) | C4 | DIPEA, Et₃N | THF, Dioxane, EtOH | 25 - 80 | Methyl 2,5-dichloro-6-(amino)pyrimidine-4-carboxylate |
| Nitrogen | Anilines (less nucleophilic) | C4 | NaH, LiHMDS (for anilide) | THF, DMF | 0 - 50 | Methyl 2,5-dichloro-6-(anilino)pyrimidine-4-carboxylate |
| Oxygen | Alkoxides (e.g., NaOMe) | C4 | (Self) | Methanol | 0 - 25 | Methyl 2,5-dichloro-6-methoxypyrimidine-4-carboxylate |
| Oxygen | Phenoxides (e.g., NaOPh) | C4 | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 | Methyl 2,5-dichloro-6-phenoxypyrimidine-4-carboxylate |
| Sulfur | Thiolates (e.g., NaSPh) | C4 | K₂CO₃, Et₃N | DMF, THF | 0 - 50 | Methyl 2,5-dichloro-6-(phenylthio)pyrimidine-4-carboxylate |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the selective functionalization of this compound.
Protocol 1: Regioselective Monosubstitution at C4 with an Amine
This protocol describes the reaction with a primary amine at the most reactive C4 position. The choice of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is critical to scavenge the HCl generated during the reaction without competing with the primary nucleophile.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF, add the amine (1.1 eq) at room temperature under an inert atmosphere (N₂ or Ar).
-
Add DIPEA (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in Ethyl Acetate and wash sequentially with saturated aq. NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield the pure Methyl 2-chloro-6-(substituted-amino)-5-chloropyrimidine-4-carboxylate.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS. The regiochemistry can be unequivocally confirmed by 2D NMR (HMBC, NOESY) experiments.
Protocol 2: Sequential Disubstitution at C4 and C6 with Different Nucleophiles
This protocol demonstrates the power of sequential, regioselective substitution by first reacting at the C4 position with an amine, followed by substitution at the C6 position with a thiol nucleophile under slightly more forcing conditions. Thiolates are excellent, soft nucleophiles that react cleanly in SNAr reactions.[7]
Caption: Experimental workflow for sequential C4/C6 disubstitution.
Procedure (Part A: C4 Amination):
-
Follow Protocol 1 to synthesize and purify the C4-aminated intermediate.
Procedure (Part B: C6 Thiolation):
-
Dissolve the purified C4-aminated intermediate (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add the desired thiol (e.g., Thiophenol) (1.2 eq) followed by powdered potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired disubstituted pyrimidine.
-
Validation: Confirm the structure via NMR and HRMS. The sequential substitution pattern should be evident from the disappearance of the starting material signals and the appearance of new signals corresponding to both nucleophiles.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficiently reactive nucleophile; Steric hindrance; Low temperature. | Increase reaction temperature; Use a stronger, non-nucleophilic base (e.g., NaH, LiHMDS) to generate a more potent anionic nucleophile; Increase reaction time. |
| Formation of Disubstituted Byproducts in Monosubstitution | Reaction temperature is too high; Excess nucleophile used. | Perform the reaction at a lower temperature (0 °C to RT); Use a stoichiometric amount (1.0-1.1 eq) of the nucleophile. |
| Ester Hydrolysis | Presence of water; Use of strong, aqueous bases (e.g., NaOH, KOH). | Ensure anhydrous reaction conditions; Use non-nucleophilic organic bases (DIPEA, Et₃N) or anhydrous inorganic bases (K₂CO₃, Cs₂CO₃). |
| Low Yield after Purification | Product is highly polar and sticks to silica gel; Product is volatile. | Use a different stationary phase for chromatography (e.g., alumina); Co-evaporate the product with a high-boiling solvent like toluene to remove residual purification solvents. |
References
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Kuethe, J. T., Journet, M., Peng, Z., Zhao, D., McKeown, A., & Humphrey, G. R. (2016). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 18(9), 2180-2183. [Link]
-
Wu, T. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. [Link]
-
Coughlin, E. J., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(23), 5776. [Link]
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]
-
Martinez-Ariza, G., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(17), 8968–8974. [Link]
-
Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
-
Ramesh, S., Sundar, P. S., & Murti, V. V. S. (1982). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 21B(7), 674-676. [Link]
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Application Notes & Protocols: Methyl 2,5,6-trichloropyrimidine-4-carboxylate as a Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of methyl 2,5,6-trichloropyrimidine-4-carboxylate, a highly functionalized and versatile building block for organic synthesis. Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This document details the reactivity of this specific trichlorinated pyrimidine and provides field-proven protocols for its strategic functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to leverage this powerful scaffold in the creation of diverse molecular libraries for screening and lead optimization.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of nucleobases like cytosine, thymine, and uracil.[3] Its prevalence extends to a vast array of FDA-approved pharmaceuticals, where it acts as a versatile scaffold for developing agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The ability of the pyrimidine core to engage in various biological interactions, coupled with its synthetic tractability, makes it a focal point in drug discovery programs.[3]
Polychlorinated pyrimidines, such as this compound, serve as exceptionally valuable starting materials. The presence of multiple chlorine atoms provides distinct reaction handles that can be addressed with high regioselectivity, allowing for the sequential and controlled introduction of diverse substituents. This stepwise approach is fundamental to building molecular complexity and exploring structure-activity relationships (SAR) in drug development.[6][7]
Molecular Profile and Reactivity Analysis
This compound is a crystalline solid with the following key properties:
| Property | Value |
| Chemical Formula | C₆H₃Cl₃N₂O₂ |
| Molecular Weight | 241.46 g/mol |
| CAS Number | 89284-85-5[8] |
| Appearance | Off-white to yellow solid |
| Synonyms | 2,5,6-trichloro-pyrimidine-4-carboxylic acid methyl ester[8][9] |
The synthetic utility of this molecule is governed by the electronic nature of the pyrimidine ring and its substituents. The two nitrogen atoms in the ring act as powerful electron-withdrawing groups, significantly reducing the electron density of the aromatic system. This effect is compounded by the three electronegative chlorine atoms and the methyl carboxylate group at C4. The result is a highly electron-deficient (electrophilic) ring, which is primed for nucleophilic aromatic substitution (SNAr).
The three chlorine atoms exhibit differential reactivity due to their positions relative to the ring nitrogens and the C4-ester group.
-
C6-Cl & C2-Cl: These positions are ortho or para to the ring nitrogens, making them highly activated towards nucleophilic attack. The C6 position is generally the most reactive site due to activation from both the adjacent N1 and the para N3, as well as the electron-withdrawing ester at C4.
-
C5-Cl: This position is meta to the ring nitrogens and is therefore the least activated of the three, making it the most resistant to nucleophilic displacement.
This reactivity gradient (C6 > C2 >> C5) is the cornerstone of its utility, enabling chemists to perform selective, sequential substitutions to build complex architectures.
Key Synthetic Transformations & Protocols
The functionalization of this compound is primarily achieved through two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a robust method for forming C-N, C-O, and C-S bonds on the pyrimidine core.[10] By carefully controlling reaction conditions (temperature, stoichiometry), one can achieve selective substitution at the most reactive C6 position while leaving the C2 and C5 chlorides intact for subsequent modifications.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like Dioxane, DMF, or THF is used to dissolve the polar starting materials and stabilize the charged Meisenheimer intermediate formed during the reaction.
-
Base: A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C or room temperature) to maximize selectivity for the most reactive C6 position. If substitution at C2 is desired after C6 has reacted, higher temperatures are generally required.
Protocol 3.1: Selective SNAr with a Primary Amine at C6
This protocol describes the selective reaction of this compound with a representative primary amine, benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous 1,4-dioxane (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous dioxane. Add this solution dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 6-(benzylamino)-2,5-dichloropyrimidine-4-carboxylate.
Self-Validation: The success of the regioselective substitution can be confirmed by ¹H NMR, observing the disappearance of one pyrimidine proton signal (if present) and the appearance of signals corresponding to the benzylamine moiety, and by mass spectrometry confirming the mono-substituted product's mass. The C6 substitution is the kinetically favored product under these mild conditions.[6][11]
Caption: Regioselective SNAr at the C6 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are indispensable tools for forming C-C bonds, enabling the introduction of aryl, heteroaryl, alkynyl, and alkyl groups onto the pyrimidine scaffold.
The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid) with an organic halide. It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups.
Causality Behind Experimental Choices:
-
Catalyst System: A Pd(0) source is required. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. A phosphine ligand (e.g., PPh₃, SPhos, XPhos) is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[12][13]
-
Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid.[12]
-
Solvent System: A two-phase system, often an organic solvent like dioxane or toluene with water, is used to dissolve both the organic-soluble pyrimidine and the water-soluble base.
Protocol 3.2: Suzuki-Miyaura Coupling at C6
This protocol details the coupling of the C6-chloro position with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or microwave vial, inert atmosphere capability
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Add the degassed dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours (or use microwave irradiation, e.g., 120 °C for 30 min).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield methyl 2,5-dichloro-6-phenylpyrimidine-4-carboxylate.
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[14][15] This reaction is exceptionally useful for introducing linear alkynyl moieties, which can serve as handles for further chemistry (e.g., click chemistry) or as rigid linkers in drug design.
Causality Behind Experimental Choices:
-
Dual Catalyst System: A Pd(0) catalyst facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.[15][16]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base to deprotonate the terminal alkyne and often as the solvent.[14]
Protocol 3.3: Sonogashira Coupling at C6
This protocol outlines the coupling with a terminal alkyne like phenylacetylene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) and THF (Anhydrous)
-
Schlenk flask, inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and anhydrous triethylamine (typically a 2:1 or 3:1 ratio of THF:Et₃N).
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield methyl 2,5-dichloro-6-(phenylethynyl)pyrimidine-4-carboxylate.
Strategy for Sequential Functionalization
The true power of this compound lies in its capacity for sequential, regioselective functionalization. By exploiting the differential reactivity of the C-Cl bonds, one can build highly complex and diverse molecules in a controlled manner. A typical strategy involves functionalizing the most reactive C6 position first, followed by reaction at the C2 position under more forcing conditions, leaving the inert C5 position untouched or available for metallation-based chemistry.
Caption: Workflow for building complexity via sequential reactions.
Comparative Summary of Coupling Reactions
| Reaction | Key Features | Typical Catalyst/Reagents | Pros | Cons |
| SNAr | C-N, C-O, C-S bond formation | Nucleophile, Base (e.g., Et₃N) | Operationally simple, no metal catalyst needed.[10] | Limited to heteroatom nucleophiles. |
| Suzuki-Miyaura | C(sp²)-C(sp²) bond formation | Pd catalyst, Phosphine ligand, Boronic acid, Aqueous base. | Stable/non-toxic reagents, vast commercial availability of boronic acids. | Can be sensitive to steric hindrance. |
| Sonogashira | C(sp²)-C(sp) bond formation | Pd catalyst, Cu(I) co-catalyst, Terminal alkyne, Amine base.[14] | Introduces rigid alkynyl linkers, useful for further functionalization.[15] | Requires terminal alkynes, potential for alkyne homocoupling. |
| Stille | C-C bond formation | Pd catalyst, Organostannane.[17][18] | Highly tolerant of diverse functional groups, stable reagents.[19][20] | Toxicity of tin reagents and byproducts is a major drawback.[17][18] |
Conclusion
This compound is a high-potential building block for constructing diverse libraries of substituted pyrimidines. Its well-defined reactivity hierarchy allows for predictable and regioselective functionalization through a suite of modern synthetic methodologies. The protocols and strategic insights provided in this guide serve as a robust foundation for researchers in medicinal chemistry and materials science to unlock the synthetic potential of this versatile scaffold, accelerating the discovery of novel molecules with significant biological or material properties.
References
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Al-Omair, M. A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7333. Available at: [Link]
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Asati, V., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Future Medicinal Chemistry. Available at: [Link]
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Sharma, A., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-384. Available at: [Link]
-
ResearchGate. (n.d.). Functionalized pyrimidine compounds with their pharmacological potential. Retrieved from [Link]
-
Singh, H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1775-1786. Available at: [Link]
-
Kalogirou, A. S., et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. Available at: [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available at: [Link]
-
Singh, S. P., et al. (1983). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with a Variety of Nucleophiles. Indian Journal of Chemistry, 22B, 43-45. Available at: [Link]
-
Wu, G. (2018). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
-
Iqbal, N., et al. (2011). Multiple sonogashira reactions of polychlorinated molecules. Synthesis and photophysical properties of the first pentaalkynylpyridines. Organic Letters, 13(7), 1618-1621. Available at: [Link]
-
Thompson, A. S., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 23. Available at: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 33-46. Available at: [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available at: [Link]
-
Hussain, M., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(23), 4466-4475. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Strategic Derivatization of Methyl 2,5,6-trichloropyrimidine-4-carboxylate: A Guide to Unlocking Chemical Diversity
An Application Note for the Synthetic Chemist
Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound, serving as a versatile scaffold in the fields of drug discovery, agrochemicals, and materials science.[1][2] Its pyrimidine core is electron-deficient, a characteristic amplified by the presence of three chloro substituents and a methyl ester group. This electronic profile makes the molecule an excellent substrate for a variety of chemical transformations, primarily at the C2, C5, and C6 positions.
This guide provides an in-depth exploration of the experimental procedures for derivatizing this powerful building block. We will move beyond simple step-by-step instructions to explain the underlying principles governing reactivity and regioselectivity, empowering researchers to rationally design and execute synthetic strategies. The primary avenues for derivatization include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, each offering unique advantages for accessing diverse chemical space.
Understanding Reactivity and Regioselectivity
The three chlorine atoms on the pyrimidine ring are not chemically equivalent. Their susceptibility to substitution is governed by the electronic influence of the two ring nitrogen atoms, which significantly activate the C2, C4, and C6 positions towards nucleophilic attack.[3]
-
C2, C6, and C4 Positions: These positions are the most electron-deficient and, therefore, the most reactive sites for nucleophilic substitution. In many polychlorinated pyrimidines, the C4 and C6 positions are generally more reactive than the C2 position.[4]
-
C5 Position: The chlorine at C5 is typically the least reactive towards traditional SNAr, as it is not directly activated by the ring nitrogens. Its substitution often requires different strategies, such as metal-catalyzed cross-coupling.
Controlling the regioselectivity of a reaction is paramount. By carefully selecting the reaction conditions—such as temperature, stoichiometry of reagents, and the nature of the nucleophile or catalyst—one can selectively target a specific chlorine atom for substitution, enabling a stepwise approach to building molecular complexity.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a cornerstone of pyrimidine chemistry, allowing for the direct displacement of chloride ions by a wide range of nucleophiles.[3] This method is often experimentally straightforward and cost-effective.
Core Principle: The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Protocol 1: Selective Mono-Amination
This protocol details the selective substitution of one chlorine atom with a primary or secondary amine. Controlling the reaction temperature is critical for achieving mono-substitution and preventing undesired di- or tri-substituted byproducts.
Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for SNAr reactions.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol (n-BuOH) or dimethyl sulfoxide (DMSO), add the desired amine (1.1 eq).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to a controlled temperature (typically between 70-95°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated pyrimidine derivative.
Data Presentation: Representative SNAr Conditions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Outcome |
|---|---|---|---|---|
| Aniline | Et₃N | n-BuOH/DMSO | 95 | Mono-substitution favored at C4/C6[3] |
| Piperidine | DIPEA | Dioxane | 80 | Mono-substitution |
| Sodium Methoxide | N/A | Methanol | Reflux | Mono- or di-substitution |
| Sodium Thiophenoxide | N/A | DMF | 50-70 | Mono-substitution[5] |
Trustworthiness Insight: The choice of solvent is critical. Protic solvents like n-butanol can participate in the reaction and stabilize the charged intermediate, while polar aprotic solvents like DMSO can accelerate the reaction rate.[3] Careful temperature control is the most effective tool to prevent over-reaction and ensure selectivity.
II. Palladium-Catalyzed Cross-Coupling Reactions
For C-C and C-N bond formations that are challenging via SNAr, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative. These methods are renowned for their broad functional group tolerance.[6][7]
Protocol 2: Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the chloropyrimidine scaffold and various aryl or heteroaryl boronic acids.[8][9]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[10]
-
Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).
-
Add a degassed solvent system, commonly 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the mixture to 90-100°C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the arylated product.
Expertise Insight: Aryl chlorides are significantly less reactive than bromides or iodides in Suzuki couplings.[8][10] To achieve good yields, it may be necessary to use more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or microwave irradiation to accelerate the reaction.[8][10]
Protocol 3: Sonogashira Coupling for Alkynylation
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing direct access to valuable arylalkyne derivatives.[11][12]
Experimental Workflow: Sonogashira Coupling
Caption: Catalytic system for a typical Sonogashira coupling.
Step-by-Step Procedure:
-
To a flask charged with this compound (1.0 eq), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and a copper(I) co-catalyst (e.g., CuI, 0.04 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) until completion.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Expertise Insight: The classic Sonogashira reaction requires a copper(I) co-catalyst.[11] However, the formation of alkyne homocoupling (Glaser coupling) is a common side reaction. Copper-free Sonogashira protocols have been developed to mitigate this issue and are often preferred for complex substrates.[13]
Protocol 4: Buchwald-Hartwig Amination
As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the C-N bond formation under potentially milder conditions and with a broader range of amines, including those that are poor nucleophiles.[7][14]
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube, combine a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a specialized phosphine ligand (e.g., RuPhos, Xantphos, 0.04 eq).
-
Add the this compound (1.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).[15][16]
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture (typically 80-110°C) with stirring.[15]
-
Monitor the reaction. Upon completion, cool to room temperature, and quench carefully with water.
-
Extract the product, dry the organic phase, concentrate, and purify via chromatography.
Trustworthiness Insight: The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand.[15] Bulky, electron-rich biarylphosphine ligands are essential for activating the C-Cl bond for oxidative addition, which is often the rate-limiting step.[15][16] The reaction must be performed under strictly inert conditions, as oxygen can deactivate the Pd(0) catalyst.[15]
III. Derivatization of the Methyl Ester
The methyl ester at the C4 position provides another handle for derivatization.
-
Saponification: The ester can be readily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of THF and water. This carboxylic acid can then be used in standard amide coupling reactions (e.g., using HATU or EDC as coupling agents) to generate a diverse library of amides.
-
Direct Amidation: In some cases, direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes with a catalyst, although this is generally less efficient than the two-step hydrolysis-coupling sequence. A related transformation of a nitrile to an amide using concentrated sulfuric acid has been reported, suggesting the ester might also be susceptible to modification under strong acid or base conditions.[2][17]
By leveraging these robust and well-established protocols, researchers can strategically modify this compound to generate novel compounds for a wide array of applications, advancing the frontiers of chemical and pharmaceutical research.
References
-
Schultz, L. et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267-72. Available at: [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. National Library of Medicine. Available at: [Link]
-
Wallace, D. J. et al. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, NIH. Available at: [Link]
-
Čerňa, I. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. Available at: [Link]
-
Kalogirou, A. S. et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. Available at: [Link]
-
Peng, Z-H. et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Shadbolt, R. S. & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Singh, R. et al. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Sandham, D. A. et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. NIH. Available at: [Link]
-
Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. ResearchGate. Available at: [Link]
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- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 17. researchgate.net [researchgate.net]
Application Notes & Protocols for the Characterization of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Abstract
This comprehensive technical guide provides a suite of robust analytical methodologies for the definitive characterization of Methyl 2,5,6-trichloropyrimidine-4-carboxylate, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to ensure the identity, purity, and structural integrity of this compound. The methodologies encompass chromatographic separation and spectroscopic analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section provides the scientific rationale behind the chosen technique, detailed step-by-step protocols, and guidance on data interpretation, empowering the user to achieve reliable and reproducible results.
Introduction: The Significance of Rigorous Characterization
This compound (MW: 241.46 g/mol , Formula: C₆H₃Cl₃N₂O₂) is a highly functionalized pyrimidine derivative.[1][2] The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[3] Consequently, the structural and purity verification of intermediates like this compound is of paramount importance in the drug discovery and development pipeline. The presence of impurities or isomeric variants can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide presents an integrated analytical workflow to provide a comprehensive characterization of this molecule.
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating the target molecule from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC)
Principle: Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar to nonpolar compounds like halogenated pyrimidines. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Rationale for Method Selection: The trichlorinated pyrimidine ring and the methyl ester group confer a degree of hydrophobicity to the molecule, making it well-suited for retention and separation on a C18 column. A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol allows for the efficient elution of the target compound while also separating it from potential impurities with varying polarities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase (50:50 A:B) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The retention time of the main peak serves as a qualitative identifier under the specified conditions.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 30 °C |
Table 1: Recommended HPLC Conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being ionized and detected by a mass spectrometer.
Rationale for Method Selection: this compound possesses sufficient volatility and thermal stability to be amenable to GC analysis. The mass spectrometer provides both qualitative (mass spectrum) and quantitative data, offering a high degree of certainty in compound identification through its characteristic fragmentation pattern.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Headspace autosampler (optional, for trace analysis of volatile impurities).
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution.
-
Data Interpretation: The retention time in the GC provides a characteristic identifier. The mass spectrum will show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint. For this compound (MW=241.46), the molecular ion should be observed at m/z 240/242/244 due to the isotopic distribution of the three chlorine atoms.
Expected Fragmentation Pattern: The fragmentation of substituted pyrimidines is often initiated by the loss of substituents.[4]
-
Loss of -OCH₃: [M - 31]⁺
-
Loss of -COOCH₃: [M - 59]⁺
-
Loss of Cl: [M - 35]⁺
-
Cleavage of the pyrimidine ring: leading to smaller fragments.
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Ionization | Electron Ionization (EI) at 70 eV |
Table 2: Recommended GC-MS Conditions.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR Spectroscopy
Expected Spectrum: The ¹H NMR spectrum is expected to be simple, showing a single resonance for the methyl protons of the ester group.
-
-OCH₃ protons: A singlet peak is expected in the region of δ 3.9-4.1 ppm. The exact chemical shift will be influenced by the electron-withdrawing nature of the trichloropyrimidine ring.
¹³C NMR Spectroscopy
Expected Spectrum: The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. Based on data from similar structures like 4,5,6-trichloropyrimidine-2-carboxamide, the following chemical shifts can be predicted.[3]
-
-OCH₃: δ ~53 ppm.
-
C=O (ester): δ ~160-165 ppm.
-
C4 (pyrimidine ring): δ ~155-160 ppm.
-
C2, C5, C6 (pyrimidine ring): Resonances for these carbons bearing chlorine atoms are expected in the range of δ 130-162 ppm. The exact assignment would require advanced NMR experiments like HMBC and HSQC.
Experimental Protocol: NMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
| Nucleus | Expected Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | ~3.9 - 4.1 | Singlet | -OCH₃ |
| ¹³C | ~53 | Quartet (in coupled spectrum) | -OCH₃ |
| ¹³C | ~160 - 165 | Singlet | C=O |
| ¹³C | ~130 - 162 | Multiple Singlets | Pyrimidine ring carbons (C2, C4, C5, C6) |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule.
Rationale for Method Selection: FT-IR is a rapid and non-destructive technique that can confirm the presence of key functional groups in this compound, such as the carbonyl group of the ester, the C-Cl bonds, and the pyrimidine ring vibrations.
Experimental Protocol: FT-IR Analysis
-
Instrumentation:
-
FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Expected Vibrational Bands:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): A band in the region of 1250-1300 cm⁻¹.
-
C=N and C=C stretching (pyrimidine ring): Multiple bands in the 1500-1600 cm⁻¹ region.[5]
-
C-Cl stretch: Strong absorptions in the fingerprint region, typically around 700-850 cm⁻¹.[3]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1720 - 1740 |
| C=N/C=C Stretch (Ring) | 1500 - 1600 |
| C-O Stretch (Ester) | 1250 - 1300 |
| C-Cl Stretch | 700 - 850 |
Table 4: Key FT-IR Absorption Bands.
Integrated Analytical Workflow
A logical and efficient workflow is crucial for the comprehensive characterization of this compound. The following diagram illustrates a recommended analytical sequence.
A recommended analytical workflow for comprehensive characterization.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and analysts can confidently ascertain the identity, purity, and structure of this important chemical intermediate. The integration of these orthogonal techniques ensures a high degree of confidence in the analytical results, which is essential for quality control and regulatory compliance in the pharmaceutical and agrochemical industries.
References
-
Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]
- Vertex AI Search. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
-
MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Retrieved from [Link]
-
Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 833-837. Retrieved from [Link]
Sources
Application Note & Protocol: High-Purity Isolation of Methyl 2,5,6-trichloropyrimidine-4-carboxylate via Automated Flash Column Chromatography
Abstract: This document provides a comprehensive, field-proven methodology for the purification of Methyl 2,5,6-trichloropyrimidine-4-carboxylate, a critical heterocyclic intermediate in the synthesis of novel agrochemicals and pharmaceuticals.[1] The protocol details the use of normal-phase flash column chromatography, a robust technique for efficiently separating the target compound from common synthesis impurities. The narrative emphasizes the rationale behind parameter selection, from mobile phase optimization using Thin Layer Chromatography (TLC) to the principles of gradient elution for achieving high resolution and purity.
Introduction: The Rationale for Purification
This compound is a highly functionalized pyrimidine derivative. The pyrimidine core is a key scaffold in a multitude of bioactive molecules.[2][3] The three chlorine atoms on the ring are reactive sites that can be selectively displaced in nucleophilic substitution reactions, making this compound a versatile building block for creating diverse chemical libraries in drug discovery and crop protection research.[4][5]
However, the synthesis of polychlorinated pyrimidines, often involving aggressive chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene, can lead to a mixture of products.[4][6] Potential impurities include:
-
Partially chlorinated intermediates (di- and mono-chlorinated pyrimidines).
-
Isomeric byproducts.
-
Unreacted starting materials.
-
Byproducts from competing side reactions, such as the formation of N-acylureas or Hantzsch-type dihydropyridines depending on the synthetic route.[7]
For subsequent synthetic steps to be successful and to ensure the biological activity and safety of the final products, the purity of this intermediate is paramount. Column chromatography offers a reliable and scalable method for isolating the target compound to the required purity specification (>95%).
Foundational Principles: System and Solvent Selection
The purification strategy is built on the principle of adsorption chromatography, where compounds in a mixture are separated based on their differential affinity for a solid stationary phase and a liquid mobile phase.[3]
Stationary Phase: Silica Gel
Silica gel (SiO₂) is the adsorbent of choice for this application. Its surface is rich in polar silanol groups (Si-OH), making it highly effective for separating compounds of varying polarity—a technique known as normal-phase chromatography. Given that our target molecule possesses moderately polar functional groups (a methyl ester and nitrogen atoms in the pyrimidine ring) balanced by the less polar chlorinated regions, it is well-suited for interaction with a silica stationary phase.
Mobile Phase Selection: The Power of TLC
The selection of an appropriate mobile phase (eluent) is the most critical factor for achieving successful separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.6 on a TLC plate.[8] This range ensures that the compound moves efficiently through the column but has sufficient interaction with the stationary phase to separate from impurities.
-
Polarity Consideration: A non-polar solvent will result in slow elution (low Rf), while a highly polar solvent will cause all compounds to elute quickly with the solvent front (high Rf), leading to poor separation.[8]
-
Recommended Starting Solvents: For halogenated pyrimidines, solvent systems based on mixtures of a non-polar alkane and a more polar solvent are highly effective.[9][10] We recommend testing various ratios of Hexane/Ethyl Acetate or Hexane/Dichloromethane (DCM) .
Protocol: Preliminary TLC Analysis
-
Prepare several TLC chambers with different solvent systems (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Using a capillary spotter, apply a small spot of the dissolved crude mixture onto the baseline of a silica gel TLC plate.
-
Place the plate in a chamber and allow the solvent to ascend to ~90% of the plate height.
-
Remove the plate, immediately mark the solvent front, and visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Rf value for the main spot (target compound) and any visible impurities. The optimal system will show good separation between the target spot and all others.
Detailed Purification Protocol
This protocol assumes the use of an automated flash chromatography system, though the principles are directly applicable to manual gravity column chromatography.
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Pre-packed Silica Gel Flash Column | 40-63 µm particle size |
| Solvents | Hexane | HPLC Grade |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Dichloromethane (DCM) | HPLC Grade (Alternative to EtOAc) | |
| Crude Material | This compound | Crude reaction mixture |
| Equipment | Automated Flash Chromatography System | With UV-Vis detector |
| Rotary Evaporator | For solvent removal | |
| TLC Plates, Chambers, UV Lamp | For fraction analysis |
Safety Precautions
-
Chemical Hazards: Halogenated heterocyclic compounds should be handled with care. This compound and its analogs are considered harmful if swallowed and can cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform all operations, especially solvent handling and sample loading, inside a certified chemical fume hood to avoid inhalation of vapors.
Experimental Workflow
The purification process follows a logical sequence from sample preparation to final product isolation.
Sources
- 1. This compound CAS#: 89284-85-5 [amp.chemicalbook.com]
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- 3. wjarr.com [wjarr.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methyl 2-chloropyrimidine-4-carboxylate | C6H5ClN2O2 | CID 43811076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Recovery of Methyl 2,5,6-trichloropyrimidine-4-carboxylate via Optimized Recrystallization
Abstract
Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a pivotal heterocyclic building block in synthetic chemistry, notably as a reactant in the development of novel herbicidal compounds.[1] The purity of this reagent is paramount, as contaminants can lead to significant side reactions, reduced yields, and complications in downstream applications. This document provides a comprehensive, field-tested guide for the purification of this compound (typically available at ≥95% purity[2]) to a high-purity standard using single-solvent recrystallization. We will explore the fundamental principles, present a detailed protocol for solvent selection and execution, and offer troubleshooting guidance to ensure robust and reproducible results for researchers in synthetic chemistry and drug development.
Compound Profile & Physicochemical Rationale
Before purification, understanding the physical properties of the target compound is essential. This knowledge informs every step of the recrystallization process, from solvent choice to handling procedures.
| Property | Value | Causality & Implication for Recrystallization |
| CAS Number | 89284-85-5[1][2][3] | Ensures correct compound identification. |
| Molecular Formula | C₆H₃Cl₃N₂O₂[2] | The presence of polar ester and pyrimidine groups alongside non-polar C-Cl bonds suggests solubility in a range of moderately polar organic solvents. |
| Appearance | Pale yellow solid[4][5] | The pale yellow color may indicate minor impurities. A successful recrystallization should yield off-white to colorless crystals. |
| Melting Point | Approx. 53-56°C[4][5] | This is a critical QC parameter. A sharp, defined melting point range post-recrystallization indicates high purity. The relatively low melting point necessitates careful solvent selection to avoid "oiling out." |
| Common Impurities | Unreacted starting materials, isomeric byproducts, or hydrolysis products. | Recrystallization is effective because these impurities typically have different solubility profiles than the target compound, allowing them to be separated.[6][7] |
The Principle of Recrystallization: A Self-Validating System
Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[7][8] The process is a self-validating purification method because it leverages the highly ordered nature of a crystal lattice.
The core principle involves:
-
Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[6]
-
Exclusion of Impurities: As this saturated solution cools, the solubility of the target compound decreases, reaching a state of supersaturation. This drives the compound to nucleate and grow into pure crystals.
-
Purification: Molecules of the target compound preferentially deposit onto the growing crystal lattice. Impurity molecules, which do not fit correctly into this lattice, remain dissolved in the surrounding solvent (the "mother liquor").[6]
This inherent selectivity is why slow, controlled cooling is critical; it provides the necessary time for the crystal lattice to form correctly, thereby excluding impurities with high fidelity.
Mandatory Safety & Handling Protocols
This compound and related chlorinated heterocycles present several health hazards. Strict adherence to safety protocols is non-negotiable.
Hazard Profile:
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][9] Causes significant skin and eye irritation and may cause respiratory irritation.[2][9]
-
GHS Pictogram: GHS07 (Exclamation Mark).[2]
Required Personal Protective Equipment (PPE) & Engineering Controls:
-
Engineering Control: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[4]
-
Eye Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: Avoid generating dust.[9][10] Standard fume hood ventilation is sufficient if handled correctly.
Protocol Part A: Empirical Solvent System Selection
The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[6][7]
Objective: To identify a single solvent for effective purification.
Materials:
-
Crude this compound
-
Test tubes (13x100 mm)
-
Solvent candidates: Isopropanol, Ethanol, Methanol, Ethyl Acetate, Toluene, Heptane
-
Hot plate/stirrer or sand bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude compound into six separate test tubes.
-
To the first test tube, add the first candidate solvent dropwise while vortexing at room temperature until a slurry is formed (approx. 0.5 mL). Observe if the solid dissolves completely.
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or on a hot plate. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Record the observations for both solubility and the quality/quantity of crystals formed upon cooling.
-
Repeat steps 2-6 for all candidate solvents.
Data Interpretation:
| Solvent | Solubility (Cold, ~20°C) | Solubility (Hot, ~Boiling) | Crystal Formation on Cooling | Assessment |
| Isopropanol | Sparingly Soluble | Very Soluble | Abundant, well-formed crystals | Excellent Candidate |
| Ethanol | Sparingly Soluble | Very Soluble | Good crystal formation | Good Candidate |
| Methanol | Soluble | Very Soluble | Poor recovery | Unsuitable |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Unsuitable |
| Toluene | Sparingly Soluble | Soluble | Moderate crystal formation | Possible Candidate |
| Heptane | Insoluble | Sparingly Soluble | Limited dissolution | Unsuitable |
Protocol Part B: Optimized Bulk Recrystallization Workflow
This protocol is based on the selection of Isopropanol as the recrystallization solvent.
Workflow Visualization
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate beaker, heat approximately 50 mL of isopropanol to a gentle boil (~82°C).
-
Working in a fume hood, add the hot isopropanol to the Erlenmeyer flask in small portions (5-10 mL at a time) while stirring and heating. Continue adding solvent until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which ensures maximum recovery upon cooling.[11]
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Place a fluted filter paper in a stemless funnel and place it on a clean Erlenmeyer flask. Heat the entire apparatus on a hot plate to prevent premature crystallization in the funnel.[12]
-
Pour the hot solution through the filter paper quickly.
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass and remove it from the heat source.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing sufficient time for molecules to align properly in the crystal lattice, excluding impurities.[11]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a filter paper that fits snugly and wet the paper with a small amount of cold isopropanol to ensure a good seal.
-
Collect the crystals by vacuum filtration.[6]
-
Break the vacuum and add a small volume (5-10 mL) of ice-cold isopropanol to wash the crystals. Causality: Washing with cold solvent removes any residual mother liquor (containing dissolved impurities) from the crystal surfaces without re-dissolving a significant amount of the product.[6]
-
Re-apply the vacuum to pull the wash solvent through. Repeat the wash if necessary.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the crystalline powder to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a low temperature (e.g., 30-35°C) to avoid melting the product.
-
Quality Control and Verification
A successful recrystallization must be validated. The following methods provide a reliable assessment of purity.
| Analysis Method | Crude Material (Expected) | Recrystallized Material (Target) |
| Visual Inspection | Pale yellow powder | Off-white to colorless, well-defined crystalline solid |
| Melting Point | Broad range, e.g., 51-55°C | Sharp range, e.g., 55-56°C |
| TLC Analysis | Major spot with one or more minor impurity spots | Single, distinct spot |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated to an extreme degree. | Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. |
| No Crystals Form | Too much solvent was used, resulting in an unsaturated solution. | Gently boil off a portion of the solvent under a nitrogen stream to increase the concentration, then attempt to cool again. If this fails, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.[11] |
| Very Low Recovery | Too much solvent was used; the compound has higher-than-expected solubility in the cold solvent; premature crystallization occurred during hot filtration. | Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. Ensure the filtration apparatus is sufficiently pre-heated if performing a hot filtration. |
References
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. [Link]
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University of Toronto Scarborough. Recrystallization - Single Solvent. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
SynZeal. Safety Data Sheet. [Link]
-
Li, P., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5157. [Link]
-
PubChem. Methyl 2-chloropyrimidine-4-carboxylate. [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. [Link]
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- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Reaction of Methyl 2,5,6-trichloropyrimidine-4-carboxylate with Amines
Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. Among the diverse range of pyrimidine building blocks, polychlorinated pyrimidines are particularly valuable as they allow for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr).[2][3]
This guide focuses on a specific, highly functionalized pyrimidine, methyl 2,5,6-trichloropyrimidine-4-carboxylate . The strategic placement of three distinct chlorine atoms at the C2, C5, and C6 positions, along with a methyl ester at C4, offers a versatile platform for the synthesis of complex molecular architectures. The reaction of this scaffold with amines is a critical transformation, enabling the introduction of a diverse array of functional groups essential for modulating the pharmacological properties of lead compounds. Understanding the nuances of this reaction is paramount for researchers in drug development seeking to generate novel compound libraries with enhanced potency, selectivity, and pharmacokinetic profiles.
Mechanistic Insights: Unraveling the Regioselectivity of SNAr on a Trichloropyrimidine Scaffold
The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the four electron-withdrawing chlorine and methoxycarbonyl substituents, renders it highly susceptible to nucleophilic attack.
The regioselectivity of the reaction is a key consideration. In general, for polychlorinated pyrimidines, the order of reactivity for nucleophilic substitution is C4/C6 > C2 >> C5.[4] This is attributed to the greater ability of the nitrogen atoms in the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 or C6 position.
However, the specific substitution pattern of this compound introduces additional electronic and steric factors that influence the regioselectivity. The methyl ester at C4 sterically hinders attack at this position, leaving the C2 and C6 positions as the primary sites for substitution. The chlorine atom at the C5 position further influences the electronic distribution within the ring.
The reaction with an amine nucleophile typically proceeds as follows:
-
Nucleophilic Attack: The amine attacks one of the electrophilic carbon atoms (C2 or C6) bearing a chlorine atom.
-
Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed.
-
Departure of the Leaving Group: The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the aminated product.
The preferred site of attack (C2 vs. C6) can be influenced by the nature of the amine (primary vs. secondary, aliphatic vs. aromatic), the reaction conditions (solvent, temperature, and base), and the electronic effects of the substituents.
Visualizing the Reaction Pathway
Caption: Generalized SNAr reaction pathways for the amination of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with primary and secondary amines.
Protocol 1: General Procedure for Reaction with Primary Aliphatic Amines
This protocol is suitable for the reaction with less hindered primary aliphatic amines.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., n-butylamine, benzylamine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.2 M), add the primary aliphatic amine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature (20-25 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent used for the reaction and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted aminopyrimidine.
Protocol 2: Procedure for Reaction with Secondary or Less Reactive Amines
This protocol is optimized for reactions with secondary amines or less nucleophilic primary amines, which may require more forcing conditions.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine) or less reactive primary amine
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the amine (1.2-2.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in an anhydrous polar aprotic solvent (0.1-0.2 M).
-
Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature should be determined empirically for each substrate.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure product.
Data Summary: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the amination of this compound with various amines. Note that these are representative examples and optimization may be required for specific substrates.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Predominant Isomer |
| n-Butylamine | Et₃N | DCM | 25 | 4-8 | 85-95 | C6-substituted |
| Benzylamine | DIPEA | THF | 25 | 6-12 | 80-90 | C6-substituted |
| Aniline | K₂CO₃ | DMF | 80 | 12-24 | 60-75 | Mixture of C2/C6 |
| Morpholine | K₂CO₃ | DMF | 60 | 8-16 | 90-98 | C6-substituted |
| Piperidine | Cs₂CO₃ | DMSO | 80 | 10-20 | 88-96 | C6-substituted |
Workflow Visualization
Caption: A streamlined workflow for the synthesis and purification of aminopyrimidine derivatives.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final products should be confirmed by a combination of:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the substitution.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Consistent and reproducible results obtained through these analytical methods will validate the success of the described protocols.
Conclusion and Future Directions
The reaction of this compound with amines is a robust and versatile method for the synthesis of highly functionalized pyrimidine derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Further investigations could focus on expanding the scope of amine nucleophiles, exploring alternative reaction conditions to fine-tune regioselectivity, and developing downstream transformations of the resulting aminopyrimidines to access novel and biologically active molecules for drug discovery programs.
References
- Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. BenchChem.
- (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem.
- Ahmad, I., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
- (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI.
- (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. NIH.
- Lu, J., Paci, I., & Leitch, D. C. (n.d.).
- (n.d.).
- (n.d.).
- (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- (2025). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc.
- (n.d.).
- (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- (n.d.).
- (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI.
- (n.d.).
- (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carboxamide (5).
- (n.d.).
Sources
Application Notes and Protocols for the Synthesis of Novel Compounds from Methyl 2,5,6-trichloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly functionalized and versatile building block in medicinal chemistry and agrochemical research. The presence of three distinct chlorine atoms, activated by the electron-withdrawing pyrimidine core and the methyl carboxylate group, allows for a range of selective chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are presented, emphasizing the causality behind experimental choices to enable researchers to design and execute syntheses of novel, high-value compounds.
Introduction: The Strategic Value of Polychlorinated Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][2] Polychlorinated pyrimidines serve as key intermediates in the synthesis of these complex molecules, offering multiple sites for functionalization.[3] this compound is particularly valuable due to its unique substitution pattern, which allows for sequential and regioselective reactions. Understanding the relative reactivity of the chlorine atoms at the C2, C5, and C6 positions is paramount for strategic synthetic planning. The electron-withdrawing nature of the pyrimidine ring and the C4-ester group significantly influences the electrophilicity of the carbon-chlorine bonds, making them susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions.[4]
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental tool for the derivatization of chloropyrimidines. The regioselectivity of these reactions on this compound is governed by the electronic environment of each chlorinated carbon. Generally, the C6 position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent C5-chloro and the para-ester group. The C2 position is also activated, while the C5-chloro is the least reactive towards SNAr.
Selective Monosubstitution at the C6 Position
The C6 position is the most electrophilic and sterically accessible site for many nucleophiles. This allows for selective monosubstitution under controlled conditions.
Protocol 1: Selective Amination at the C6 Position
This protocol describes the selective reaction of an amine with this compound to yield the corresponding 6-amino derivative. This type of reaction is a key step in the synthesis of various bioactive molecules, including kinase inhibitors.[1][4]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add the desired amine (1.1 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reactant | Stoichiometry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | 1.1 eq. | DMF | 25 | 4 | 85 |
| Benzylamine | 1.1 eq. | Isopropanol | 60 | 6 | 82 |
| Morpholine | 1.1 eq. | DMF | 25 | 2 | 90 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] These reactions offer a versatile approach to further functionalize the pyrimidine core of this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for introducing aryl or vinyl substituents. The reactivity of the C-Cl bonds in palladium-catalyzed couplings generally follows the order C6 > C2 > C5, allowing for selective functionalization.[5]
Protocol 2: Selective Suzuki-Miyaura Coupling at the C6 Position
This protocol details the selective coupling of an arylboronic acid at the C6 position of the pyrimidine ring.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).
-
Solvent: Use a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 78 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 81 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 75 |
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable handles for further synthetic transformations, including the construction of fused heterocyclic systems.
Protocol 3: Selective Sonogashira Coupling at the C6 Position
This protocol outlines the coupling of a terminal alkyne at the C6 position.
Experimental Protocol:
-
Reaction Setup: To a mixture of this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.) in a degassed solvent like THF or DMF, add the terminal alkyne (1.2 eq.) and a base such as triethylamine (TEA) or DIPEA (2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature under an inert atmosphere.
-
Work-up and Purification: Follow the general procedure described for the Suzuki-Miyaura coupling.
Synthesis of Fused Heterocyclic Systems: Pyrrolo[2,3-d]pyrimidines
This compound is a key precursor for the synthesis of pyrrolo[2,3-d]pyrimidines, a scaffold found in numerous kinase inhibitors and other biologically active compounds.[7] The synthesis typically involves a sequential SNAr and intramolecular cyclization.
Workflow for the Synthesis of Pyrrolo[2,3-d]pyrimidines
Caption: Synthetic workflow for pyrrolo[2,3-d]pyrimidines.
Protocol 4: Synthesis of Methyl 4-chloro-5-ethoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
This protocol exemplifies the construction of the pyrrolo[2,3-d]pyrimidine core.
Experimental Protocol:
-
Step 1: SNAr Reaction: React this compound (1.0 eq.) with aminoacetaldehyde diethyl acetal (1.2 eq.) in the presence of DIPEA (1.5 eq.) in ethanol at reflux. After work-up and purification, isolate the intermediate, Methyl 2,5-dichloro-6-((2,2-diethoxyethyl)amino)pyrimidine-4-carboxylate.
-
Step 2: Intramolecular Cyclization: Treat the intermediate from Step 1 with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at an elevated temperature (e.g., 100 °C) to effect cyclization.
-
Work-up and Purification: Carefully quench the reaction mixture with ice-water and neutralize with a base. Extract the product with an organic solvent and purify by chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse range of novel compounds. By understanding the principles of regioselectivity in both SNAr and palladium-catalyzed cross-coupling reactions, researchers can strategically design and execute efficient synthetic routes to access complex molecules with potential applications in drug discovery and agrochemical development. The protocols provided herein serve as a practical guide for the effective utilization of this valuable synthetic intermediate.
References
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. Available at: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]
-
Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]
-
Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate. Available at: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]
-
(PDF) 4,5,6-Trichloropyrimidine-2-carboxamide. ResearchGate. Available at: [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available at: [Link]
-
Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. Available at: [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PubMed Central. Available at: [Link]
-
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Available at: [Link]
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Application Note & Protocols: High-Throughput Screening of Methyl 2,5,6-trichloropyrimidine-4-carboxylate Derivatives for Kinase Inhibition
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Derivatives of pyrimidine are of significant interest for their potential to inhibit protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[1][2][3] This document provides a comprehensive guide for the high-throughput screening (HTS) of a library of Methyl 2,5,6-trichloropyrimidine-4-carboxylate derivatives to identify novel kinase inhibitors. We present a robust, luminescence-based biochemical assay protocol optimized for HTS, detail the subsequent data analysis workflow for hit identification, and discuss the scientific rationale behind the experimental design.
Introduction: The Rationale for Screening Pyrimidine Derivatives
Protein kinases, which catalyze the phosphorylation of substrates, are critical regulators of a vast array of cellular processes, including signal transduction, metabolism, and cell cycle progression.[4] The human genome encodes over 500 kinases, and their aberrant activity is a hallmark of many diseases, most notably cancer.[4] This has made kinases one of the most important classes of drug targets.[5]
The pyrimidine scaffold is a key structural component in many FDA-approved kinase inhibitors due to its ability to mimic the purine ring of ATP and form critical hydrogen bond interactions within the kinase ATP-binding site.[2] this compound serves as a versatile starting point for the synthesis of diverse derivative libraries. The three chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the systematic modification of the scaffold to explore the chemical space and optimize interactions with target kinases. This application note outlines a validated HTS workflow to efficiently screen such libraries and identify promising lead compounds for further development.
Assay Principle: Luminescence-Based Kinase Activity Assay (ADP-Glo™)
For the primary screening of our pyrimidine library, we will employ the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[4][6][7] This assay is highly amenable to HTS due to its homogeneous "add-and-read" format, high sensitivity, and broad applicability to virtually any kinase that utilizes ATP.[8][9]
The assay proceeds in two steps:
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound (a derivative of this compound) are incubated together. Active kinases will consume ATP and produce ADP. Inhibitors will prevent this reaction.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added, which contains enzymes that convert the newly synthesized ADP back into ATP. This newly generated ATP is then used by luciferase to produce light, and the luminescent signal is directly proportional to the amount of ADP produced in the initial kinase reaction.[4] Therefore, a low luminescent signal indicates potent inhibition of the kinase by the test compound.
The primary advantage of measuring ADP production over ATP depletion is the ability to run the kinase reaction to a lower percentage of ATP consumption, which is often desirable for detecting inhibitors, especially at ATP concentrations near the Km of the enzyme.[4]
High-Throughput Screening Workflow
The HTS process is a multi-step workflow designed to efficiently identify and validate active compounds from a large library.
Caption: High-throughput screening workflow for kinase inhibitor discovery.
Detailed Experimental Protocol: Primary HTS
This protocol is optimized for a 384-well plate format. All additions should be performed with automated liquid handlers to ensure precision and consistency.[10]
4.1. Materials and Reagents
-
Kinase: Target kinase of interest (e.g., Aurora Kinase A)
-
Substrate: Appropriate peptide or protein substrate (e.g., Kemptide)
-
ATP: Adenosine 5'-triphosphate
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Assay Plates: Low-volume, white, opaque 384-well plates.
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega or similar).
4.2. Assay Procedure
-
Compound Plating:
-
Using an acoustic dispenser, transfer 50 nL of each library compound from the source plate to the corresponding wells of the assay plate.
-
Dispense 50 nL of 100% DMSO into control wells (negative control, 0% inhibition).
-
Dispense 50 nL of the control inhibitor into control wells (positive control, 100% inhibition).
-
-
Kinase/Substrate Addition:
-
Prepare a 2X kinase/substrate mix in assay buffer.
-
Dispense 2.5 µL of the 2X kinase/substrate mix into all wells of the assay plate.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the target kinase to facilitate the detection of competitive inhibitors.
-
Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 5 µL, with a final compound concentration of 10 µM and a final DMSO concentration of 1%.
-
Briefly centrifuge the plates to ensure all components are mixed.
-
Incubate the plates at room temperature for 60 minutes.
-
-
First Detection Step (ATP Depletion):
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Second Detection Step (Luminescence Generation):
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader compatible with glow luminescence.
-
Data Analysis and Hit Identification
Proper data analysis is crucial for minimizing false positives and negatives.[11][12] The primary screen data is normalized to determine the percent inhibition for each compound.
5.1. Calculation of Percent Inhibition
The activity of each compound is calculated relative to the intra-plate controls:
-
High Control (0% Inhibition): Wells containing DMSO only.
-
Low Control (100% Inhibition): Wells containing the potent control inhibitor.
The formula for percent inhibition is: % Inhibition = 100 * (1 - (RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control))
Where RLU is the Relative Luminescence Unit.
5.2. Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[10] It is calculated using the mean (μ) and standard deviation (σ) of the high and low controls:
Z' = 1 - (3 * (σ_high + σ_low)) / |μ_high - μ_low|
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[10]
5.3. Hit Selection
A "hit" is a compound that demonstrates a statistically significant level of inhibition. A common threshold for hit selection in a primary screen is a percent inhibition value greater than three standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).
| Parameter | Description | Typical Value/Threshold |
| Compound Concentration | Final concentration of test compounds in the assay. | 10 µM |
| Z'-Factor | Statistical measure of assay quality. | > 0.5 |
| Hit Threshold | Minimum % inhibition to be considered a primary hit. | > 50% |
| Confirmation Assay | Follow-up assay to confirm activity. | Dose-response (IC₅₀) |
| IC₅₀ Cutoff | Potency threshold for advancing hits. | < 10 µM |
Example Signaling Pathway: Targeting the PI3K/Akt/mTOR Pathway
Derivatives of this compound could potentially inhibit kinases within critical oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer and represents a key target for kinase inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.
Conclusion
The described HTS protocol provides a robust and efficient method for screening libraries of this compound derivatives to identify novel kinase inhibitors. The luminescence-based assay offers high sensitivity and is well-suited for automation. Rigorous data analysis, including the calculation of Z'-factor and appropriate hit selection criteria, is essential for the success of the screening campaign. Hits identified through this primary screen will require confirmation through dose-response studies and evaluation in orthogonal and cell-based assays to validate their activity and advance the most promising compounds toward lead optimization.[13][14]
References
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Yong-Weon Y., et al. (2011). Fluorescent Peptide Assays For Protein Kinases. PMC, NIH. [Link]
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Karaman M.W., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]
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BPS Bioscience. (2021). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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SBH Sciences. A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). [Link]
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Reaction Biology. Kinase Screening Assay Services. [Link]
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Al-Ostoot F.H., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]
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Starkuviene V., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]
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Reaction Biology. (2022). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Vidugiris G., et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
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Goueli S.A., et al. (2005). A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations. AACR Journals. [Link]
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Ialongo D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. [Link]
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BellBrook Labs. (2024). What Is the Best Kinase Assay?. [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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An W.F., et al. (2016). High Throughput Screening: Methods and Protocols. ResearchGate. [Link]
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ResearchGate. SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). [Link]
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KINOMEscan, DiscoveRx Corporation. (2006). A novel fluorescence-based kinetic kinase assay for use with recombinant protein and cell lysates. AACR Journals. [Link]
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BPS Bioscience. Luminescent Assay Kits. [Link]
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El-Gamal M.I., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
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Reaction Biology. (2022). Spotlight: Activity-Based Kinase Assay Formats. [Link]
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Chen Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
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Simard J.R., et al. (2009). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society. [Link]
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Chen S. (2021). Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. TSpace, University of Toronto. [Link]
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Frederick National Lab for Cancer Research. High throughput screening : methods and protocols. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
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Simard J.R., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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Eulenberg E.G., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
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Kii I., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
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Technology Networks. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. [Link]
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Engel M., et al. (2006). High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]
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Leon B., et al. (2015). A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Kii I., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Basicmedical Key. (2022). High-Throughput Screening Data Analysis. [Link]
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National Cancer Institute. (2018). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. NIH. [Link]
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Parham F., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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Bioauxilium. a comparison of thunder®, htrf®, and alphalisa™ surefire® ultra™ for measurement of phosphorylated stat3 (y705) in cell lysates. [Link]
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ResearchGate. qHTS protocols for HTRF-based and AlphaLISA-based TNF-α assays. THP-1.... [Link]
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Kalogirou A.S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
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Kalogirou A.S., et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly functionalized pyrimidine derivative of significant interest in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites—three distinct chlorine atoms and a methyl ester—makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including kinase inhibitors, antiviral agents, and herbicides.[1][2] The controlled, large-scale production of this building block is therefore critical for advancing drug discovery and development programs.
This document provides a comprehensive guide to the scale-up synthesis of this compound. The proposed synthetic strategy is a robust two-step process designed for scalability, safety, and efficiency. It begins with the construction of the pyrimidine core to form a key dihydroxy intermediate, followed by a thorough chlorination to yield the final product. This guide emphasizes the rationale behind procedural choices, safety protocols for handling hazardous reagents, and detailed analytical methods for reaction monitoring and product validation.
Synthetic Strategy Overview
The synthesis is logically divided into two primary stages. This approach allows for the purification of a stable intermediate, which is often crucial for achieving high purity in the final product during scale-up campaigns.
-
Stage 1: Synthesis of Methyl 2,6-dihydroxy-5-chloropyrimidine-4-carboxylate (3). This stage involves a cyclocondensation reaction to build the core pyrimidine ring system with the necessary substituents at the 4 and 5 positions.
-
Stage 2: Chlorination to this compound (4). The dihydroxy intermediate is converted to the target trichloro-compound using a potent chlorinating agent under controlled, scalable conditions.
Diagram of the Synthetic Pathway
Caption: Overall synthetic route for this compound.
Stage 1: Detailed Protocol for Methyl 2,6-dihydroxy-5-chloropyrimidine-4-carboxylate (3)
This procedure is adapted from established methods for pyrimidine synthesis from malonate esters and amidines.[3] The selection of diethyl chloromalonate as a starting material directly incorporates the required chlorine atom at the C5 position.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Supplier |
| Diethyl chloromalonate (1) | 194.60 | 5.0 | 973 g | Sigma-Aldrich |
| Methyl isourea sulfate | 218.21 | 2.5 | 545.5 g | TCI Chemicals |
| Sodium Methoxide (NaOMe) | 54.02 | 10.0 | 540.2 g | Acros Organics |
| Methanol (MeOH) | 32.04 | - | 5.0 L | Fisher Scientific |
| Hydrochloric Acid (conc.) | 36.46 | - | As needed | VWR |
| Deionized Water | 18.02 | - | 10.0 L | - |
Step-by-Step Protocol
-
Reaction Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a temperature probe. Ensure the system is inert by purging with nitrogen.
-
Base Preparation: Carefully add sodium methoxide (540.2 g, 10.0 mol) to methanol (3.0 L) in the reactor. Stir until fully dissolved. An exotherm will be observed; maintain the temperature below 30°C using the reactor jacket.
-
Methyl Isourea Preparation: In a separate 2 L beaker, dissolve methyl isourea sulfate (545.5 g, 2.5 mol) in deionized water (1.0 L). Slowly add a solution of sodium methoxide (270.1 g, 5.0 mol) in methanol (1.0 L) to neutralize the sulfate and generate the free base. Use with caution as this mixture is caustic.
-
Addition of Reactants: To the sodium methoxide solution in the reactor, add diethyl chloromalonate (973 g, 5.0 mol) dropwise over 1 hour, maintaining the internal temperature below 40°C.
-
Cyclocondensation: Add the prepared methyl isourea solution to the reactor.
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol by approximately half using a rotary evaporator. c. Slowly pour the concentrated slurry into 5 L of ice-cold deionized water with vigorous stirring. d. Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate will form. e. Stir the slurry at 5-10°C for 1 hour to ensure complete precipitation. f. Isolate the solid product by filtration, washing the filter cake with cold deionized water (2 x 1 L) and then with cold methanol (1 x 500 mL).
-
Drying: Dry the solid product in a vacuum oven at 60°C to a constant weight.
-
Expected Yield: 70-80%
-
Appearance: White to off-white solid.
-
Stage 2: Detailed Protocol for this compound (4)
The chlorination of the dihydroxy-pyrimidine intermediate is a critical step requiring careful control of conditions. This protocol utilizes a solvent-free, equimolar approach with phosphorus oxychloride (POCl₃), which is advantageous for scale-up due to reduced waste and simplified work-up.[4][5] This reaction must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Supplier |
| Methyl 2,6-dihydroxy-5-chloropyrimidine-4-carboxylate (3) | 220.57 | 2.0 | 441.1 g | From Stage 1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 4.4 | 674.6 g (410 mL) | Sigma-Aldrich |
| Pyridine (anhydrous) | 79.10 | 2.0 | 158.2 g (162 mL) | Acros Organics |
| Toluene | 92.14 | - | 2.0 L | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | - | 4.0 L | - |
Step-by-Step Protocol
-
Reactor Preparation: Use a 2 L Teflon-lined stainless steel reactor or a suitable pressure-rated glass reactor equipped with a mechanical stirrer and a temperature controller. Ensure the reactor is scrupulously dry.
-
Charging Reagents: In the reactor, charge the intermediate (3) (441.1 g, 2.0 mol), phosphorus oxychloride (410 mL, 4.4 mol), and anhydrous pyridine (162 mL, 2.0 mol).
-
Reaction: Seal the reactor and heat the mixture to 110-120°C with vigorous stirring. Maintain this temperature for 6-8 hours. The internal pressure will increase; ensure the reactor is rated for the expected pressure.
-
Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.
-
Cooling and Quenching (CRITICAL STEP): a. Cool the reactor to room temperature. b. CAUTION: The quenching of POCl₃ is highly exothermic and releases HCl gas. This must be done slowly and in a controlled manner in a well-ventilated area. c. In a separate, larger reactor (20 L), place 5 L of crushed ice and 2 L of toluene. d. Slowly and carefully transfer the reaction mixture from the steel reactor onto the ice/toluene mixture with vigorous stirring, ensuring the temperature of the quench solution does not exceed 25°C.
-
Work-up and Extraction: a. Separate the organic (toluene) layer. b. Extract the aqueous layer with toluene (2 x 500 mL). c. Combine the organic layers and wash sequentially with deionized water (1 L), saturated sodium bicarbonate solution (2 x 1 L), and brine (1 L). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.
-
Expected Yield: 85-95%
-
Appearance: Colorless to pale yellow solid or liquid.
-
Workflow and Safety Diagram
Caption: Process workflow with integrated safety checkpoints.
Analytical Characterization
| Analysis | Intermediate (3) | Final Product (4) |
| Appearance | White to off-white solid | Colorless to pale yellow solid/liquid |
| ¹H NMR | Expected peaks for methoxy and pyrimidine protons. | Expected peaks for methoxy protons. |
| ¹³C NMR | Signals for carbonyl, ester, and pyrimidine ring carbons. | Signals for carbonyl, ester, and pyrimidine ring carbons with shifts indicative of chlorination. |
| Mass Spec (MS) | [M+H]⁺ consistent with C₇H₅ClN₂O₄ | Isotopic pattern for 3 chlorine atoms. [M+H]⁺ consistent with C₆H₃Cl₃N₂O₂. |
| HPLC Purity | ≥ 95% | ≥ 98% |
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[6][7][8][9] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Ensure an appropriate neutralizing agent (e.g., sodium bicarbonate) is readily available.
-
Pressure Reactions: The chlorination step is performed in a sealed reactor at elevated temperatures, leading to a build-up of pressure. Ensure the reactor is properly rated and maintained, and that pressure relief systems are in place.
-
Quenching: The quenching of the reaction mixture is the most hazardous step. The slow, controlled addition to an ice/solvent slurry is critical to manage the exotherm and the release of HCl gas.
Conclusion
The two-stage synthetic route detailed in this application note provides a scalable and robust method for the production of this compound. By carefully controlling reaction conditions, particularly during the chlorination and quenching steps, this key intermediate can be manufactured in high yield and purity. Adherence to the outlined safety protocols is paramount for the successful and safe execution of this synthesis at scale.
References
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Wang, H., Wen, K., Li, Y., Fan, E., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533–4544. [Link]
-
Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
-
Wang, H., et al. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. PubMed. [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2021). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Taylor & Francis Online. [Link]
-
Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. ResearchGate. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
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Air Liquide Malaysia. Phosphorus Oxychloride. [Link]
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Rodrigues, A. L. S., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
- Google Patents. (1999).
- Google Patents. (2022). Method for preparing 2,4, 5-trichloropyrimidine.
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Organic Syntheses. (n.d.). diethyl methylenemalonate. [Link]
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PubChem. (n.d.). Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A. [Link]
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ResearchGate. (2015). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. [Link]
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Stadlbauer, W. (2002). Malonates in Cyclocondensation Reactions. PubMed Central. [Link]
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PrepChem. (n.d.). Preparation of diethyl malonate. [Link]
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Atlantis Press. (2016). Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite. [Link]
-
National Institutes of Health. (n.d.). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. [Link]
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Application Notes & Protocols: Methyl 2,5,6-Trichloropyrimidine-4-carboxylate as a Pivotal Scaffold for Triazolopyrimidine Sulfonamide Herbicides
Introduction
Methyl 2,5,6-trichloropyrimidine-4-carboxylate (CAS 89284-85-5) is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of high-potency agrochemicals. Its strategic arrangement of reactive sites—three distinct chlorine atoms susceptible to sequential nucleophilic displacement and a methyl ester group for further modification—makes it an exceptionally versatile scaffold. This guide provides an in-depth exploration of its application in the synthesis of the triazolopyrimidine sulfonamide class of herbicides, a group of compounds renowned for their efficacy at low application rates.[1] These herbicides, including commercial products like florasulam, diclosulam, and penoxsulam, function by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants but not in animals.[2][3][4] This targeted mode of action provides excellent crop selectivity and low toxicity to mammals.[3]
This document will elucidate the underlying chemical principles, provide detailed, field-tested protocols for the synthesis of key herbicidal agents from this precursor, and offer insights into reaction optimization and mechanisms.
The Chemical Rationale: Reactivity of the Polychlorinated Pyrimidine Core
The synthetic utility of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient heteroaromatic ring.[5][6] The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the three electron-withdrawing chlorine substituents, making the ring highly susceptible to attack by nucleophiles.
The three chlorine atoms exhibit differential reactivity, allowing for controlled, regioselective substitution. While the precise order can be influenced by the nucleophile and reaction conditions, the chlorine atoms at the C2 and C4 positions are generally the most labile due to activation by both ring nitrogens.[7][8] This predictable reactivity allows chemists to build molecular complexity in a stepwise fashion, a crucial advantage in developing libraries of candidate compounds for agrochemical screening.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is a key factor in the reaction's feasibility.
General Synthesis Workflow for Triazolopyrimidine Sulfonamides
The conversion of this compound into a final herbicidal product follows a convergent synthesis strategy. This involves the independent preparation of two key fragments—the triazolopyrimidine core and an appropriate arylsulfonyl chloride—followed by their final coupling.
Detailed Application Protocol: Synthesis of Florasulam
Florasulam (N-(2,6-difluorophenyl)-8-fluoro-5-methoxy[2][9][10]triazolo[1,5-c]pyrimidine-2-sulfonamide) is a widely used post-emergence herbicide for controlling broadleaf weeds.[11][12] Its synthesis is a prime example of the utility of the pyrimidine scaffold. The final, critical step involves the coupling of a triazolopyrimidine sulfonyl chloride intermediate with 2,6-difluoroaniline.
Protocol: Final Condensation Step for Florasulam Synthesis
This protocol is adapted from methodologies described in patents by Dow AgroSciences, which aim to optimize yield and reduce the use of costly reagents.[11][12][13]
Objective: To synthesize Florasulam via the condensation of 8-fluoro-5-methoxy[2][9][10]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride and 2,6-difluoroaniline.
Materials:
-
8-fluoro-5-methoxy[2][9][10]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (Intermediate III)
-
2,6-difluoroaniline (Reagent II)
-
1,2-Propylene glycol (Solvent)
-
Triethylamine or another suitable organic base (Acid scavenger)
-
Acetonitrile (Co-solvent/Work-up)
-
Hydrochloric acid, dilute (for work-up)
-
Deionized water
Procedure:
-
Reaction Setup: In a clean, dry, nitrogen-purged reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel, charge 1,2-propylene glycol.
-
Reagent Addition: Add 2,6-difluoroaniline (approx. 1.0 to 1.5 molar equivalents relative to the sulfonyl chloride) to the solvent and stir until a homogeneous solution is formed.
-
Causality Note: Using a smaller excess of the expensive 2,6-difluoroaniline, compared to older methods, is a key process optimization. The base will be used to drive the reaction to completion instead of a large excess of the aniline.[12]
-
-
Sulfonyl Chloride Addition: Slowly add a solution of 8-fluoro-5-methoxy[2][9][10]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.0 molar equivalent) to the aniline mixture via the addition funnel. Maintain the internal temperature between 15 °C and 35 °C during the addition.[13]
-
Causality Note: Controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.
-
-
Base Addition: After the sulfonyl chloride addition is complete, begin the slow, controlled addition of an organic base like triethylamine (approx. 1.0 to 1.5 molar equivalents). Continue to maintain the temperature between 15 °C and 35 °C.[13]
-
Causality Note: The base acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the formation of the sulfonamide bond. This prevents the protonation of the aniline nucleophile and drives the equilibrium towards the product.
-
-
Reaction Monitoring: Stir the resulting mixture at room temperature (approx. 20-25 °C) for 4-8 hours. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) until the starting sulfonyl chloride is consumed.
-
Work-up and Isolation: a. Upon completion, add deionized water to the reaction mixture to precipitate the crude florasulam product. b. Stir the slurry for 30-60 minutes, then collect the solid product by vacuum filtration. c. Wash the filter cake sequentially with a dilute HCl solution (to remove any remaining base and aniline) and then with deionized water until the filtrate is neutral. d. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water) to yield florasulam as a white to off-white solid.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight. Expected yields based on optimized patent literature are in the range of 65-85%.[11]
Comparative Synthesis Data
The versatility of the triazolopyrimidine scaffold allows for the synthesis of a range of herbicides by varying the aniline coupling partner and the substitution pattern on the pyrimidine ring. The table below summarizes typical conditions for the final coupling step for three prominent herbicides.
| Parameter | Florasulam | Diclosulam | Penoxsulam |
| Aniline Reactant | 2,6-Difluoroaniline | 2,6-Dichloroaniline | 2-Amino-5,8-dimethoxy-[2][9][10]triazolo[1,5-c]pyrimidine |
| Sulfonyl Chloride | 8-fluoro-5-methoxy... | 7-fluoro-5-ethoxy... | 2-(2,2-difluoroethoxy)-6-trifluoromethyl... |
| Base/Catalyst | Triethylamine[12] | 3,5-Lutidine[14] | Pyridine, DBU[15][16] |
| Solvent | 1,2-Propylene Glycol[13] | Acetonitrile/DMSO[14] | Acetonitrile, THF[15][16] |
| Temperature | 15-35 °C[13] | ~48 °C[14] | 35 °C to Room Temp[15][16] |
| Reported Yield | 65-85%[11] | >80%[17] | 84-96%[16] |
Conclusion
This compound is a cornerstone molecule for the construction of complex, high-value agrochemicals. Its predictable and regioselective reactivity under nucleophilic aromatic substitution conditions provides a robust platform for the synthesis of triazolopyrimidine sulfonamide herbicides. The protocols and principles outlined in this guide demonstrate a clear and efficient pathway from this versatile starting material to final commercial products like florasulam. By understanding the causality behind each experimental choice—from controlled reagent addition to the crucial role of an acid scavenger—researchers and process chemists can effectively leverage this scaffold to develop next-generation crop protection solutions.
References
-
Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. (2010-07-15). PubMed. Available at: [Link]
-
Triazolopyrimidine Sulfonanilide Herbicides and Related Compounds. (1994-01-01). R Discovery. Available at: [Link]
- Oppenheimer, J. et al. Method of preparation of florasulam. U.S.
- Oppenheimer, J., Gullo, M., & E., D. (2019). Method of preparation of florasulam. WIPO Patent WO/2019/074995.
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]
-
Oppenheimer, J., Gullo, M., & E., D. (2021). Method of preparation of florasulam. U.S. Patent Application 17/190,817. Available at: [Link]
- Preparation method for florasulam. (2014). Chinese Patent CN103509027A.
-
Chemistry and fate of triazolopyrimidine sulfonamide herbicides. (2001). PubMed. Available at: [Link]
- Improved synthesis method of penoxsulam. (2014). Chinese Patent CN103724353A.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Master Organic Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008-07-01). National Institutes of Health (NIH). Available at: [Link]
-
Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. ResearchGate. Available at: [Link]
-
Active Substances With Expiring Patents. AgriBusiness Global. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
- The preparation method of diclosulam. (2017). Chinese Patent CN106905323A.
-
Florasulam (Ref: DE 570). AERU, University of Hertfordshire. Available at: [Link]
- Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof. (2012). Chinese Patent CN101485320B.
-
Synthesis of Triazolo[1,5‐c]pyrimidine Sulfonamides Leading to the Discovery of Penoxsulam, a New Rice Herbicide. ResearchGate. Available at: [Link]
- Preparation method of penoxsulam. (2015). Chinese Patent CN104402890A.
- Preparation method of diclosulam. (2017). Chinese Patent CN106699764A.
Sources
- 1. agribusinessglobal.com [agribusinessglobal.com]
- 2. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. This compound CAS#: 89284-85-5 [amp.chemicalbook.com]
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- 12. CN103509027A - Preparation method for florasulam - Google Patents [patents.google.com]
- 13. WO2019074995A1 - Method of preparation of florasulam - Google Patents [patents.google.com]
- 14. CN106905323A - The preparation method of diclosulam - Google Patents [patents.google.com]
- 15. CN103724353A - Improved synthesis method of penoxsulam - Google Patents [patents.google.com]
- 16. CN104402890A - Preparation method of penoxsulam - Google Patents [patents.google.com]
- 17. CN106699764A - Preparation method of diclosulam - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2,5,6-trichloropyrimidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.
This compound is a valuable building block in medicinal chemistry and agrochemical research, often used in the preparation of various biologically active compounds.[1] The synthesis typically involves a multi-step process, starting from a barbituric acid derivative, which is then chlorinated and esterified. The chlorination step, often employing potent reagents like phosphorus oxychloride (POCl₃), is critical and frequently presents challenges.[2]
This guide is structured to provide practical, experience-based solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Symptom / Issue | Potential Cause(s) | Recommended Action(s) & Explanation |
| 1. Low or No Product Yield | A. Incomplete Chlorination: The precursor (e.g., a dihydroxypyrimidine) is not fully converted to the trichloro- intermediate. This is often due to insufficient reactivity of the chlorinating agent or suboptimal reaction conditions. | Action: 1. Increase Reaction Temperature & Time: Chlorination of pyrimidine rings often requires high temperatures, typically refluxing in POCl₃ for several hours.[3][4] Monitor the reaction by TLC or GC-MS to ensure the starting material is consumed before proceeding. 2. Use a Catalyst/Additive: The addition of a tertiary amine like N,N-dimethylaniline or pyridine can facilitate the reaction.[4] For particularly stubborn substrates, a combination of POCl₃ and phosphorus pentachloride (PCl₅) can be a more potent chlorinating system.[5] PCl₅ helps to drive the equilibrium towards the chlorinated product. 3. Ensure Anhydrous Conditions: Phosphorus oxychloride reacts violently with water.[4] Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce its effectiveness. Ensure all glassware is oven-dried and reagents are anhydrous. |
| B. Product Degradation during Workup: The trichloropyrimidine ring is susceptible to hydrolysis, especially under harsh pH conditions or elevated temperatures during aqueous workup. | Action: 1. Careful Quenching: The quenching of excess POCl₃ is highly exothermic.[6] Always pour the reaction mixture slowly onto crushed ice or into a vigorously stirred, cold aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acidic byproducts. Maintain a low temperature throughout the quench. 2. Avoid Strong Bases: While neutralization is necessary, prolonged exposure to strong bases can lead to nucleophilic substitution of the chlorine atoms. Use a mild base like sodium bicarbonate and perform extractions promptly. | |
| C. Inefficient Esterification: The conversion of the intermediate acid chloride or carboxylic acid to the methyl ester is incomplete. | Action: 1. For Acid Chloride Intermediate: Add methanol slowly at a low temperature (0 °C) in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[7] Allowing the reaction to warm to room temperature usually suffices for completion. 2. For Carboxylic Acid Intermediate (Fischer Esterification): If the intermediate is the carboxylic acid, use a large excess of methanol with a strong acid catalyst (e.g., H₂SO₄) and heat to reflux.[8] This equilibrium-driven reaction requires removing water as it forms or using a large excess of the alcohol. | |
| 2. Presence of Multiple Impurities in Crude Product | A. Partially Chlorinated Intermediates: The reaction was stopped prematurely, or the conditions were not vigorous enough, leaving mono- or di-chlorinated species. | Action: Re-subject the crude material to the chlorination conditions for a longer duration or at a higher temperature. Confirm the identity of impurities via LC-MS to ensure they are indeed under-chlorinated species. |
| B. Hydrolysis Products: Water contamination during the reaction or workup has led to the formation of hydroxypyrimidines from your chlorinated intermediates or final product. | Action: 1. Strict Anhydrous Technique: Re-run the reaction ensuring all solvents and reagents are dry. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Purification: These more polar impurities can often be removed by silica gel chromatography. An optimized solvent system (e.g., hexanes/ethyl acetate gradient) should provide good separation. | |
| C. Over-chlorination: In some cases, chlorination at other positions on the pyrimidine ring can occur, leading to tetrachlorinated byproducts.[9] | Action: 1. Control Stoichiometry and Temperature: Use the minimum effective amount of chlorinating agent and avoid excessive temperatures or prolonged reaction times once the desired product is formed. 2. Alternative Chlorinating Agents: Consider milder chlorinating agents if over-chlorination is a persistent issue, although this may require significant process development. | |
| 3. Difficult Purification (Oily Product, Co-eluting Impurities) | A. Residual POCl₃ or Phosphorus Byproducts: These can interfere with crystallization and chromatography. | Action: 1. Distill Excess POCl₃: Before the aqueous workup, it is highly recommended to remove the bulk of the excess POCl₃ by vacuum distillation.[4] This significantly simplifies the subsequent quenching and extraction process. 2. Thorough Aqueous Wash: During workup, wash the organic layer multiple times with cold water and brine to remove water-soluble phosphorus species. |
| B. Similar Polarity of Product and Impurities: Key impurities may have similar retention factors to the desired product on silica gel. | Action: 1. Alternative Purification: Consider recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, isopropanol). If chromatography is necessary, try a different stationary phase (e.g., alumina) or a different solvent system. 2. Derivative Formation: In difficult cases, it may be possible to temporarily convert the product to a derivative that is easier to purify, and then revert it back to the target molecule. |
Experimental Workflow Troubleshooting
The following diagram outlines a decision-making process for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis? A1: The chlorination of the pyrimidine ring using phosphorus oxychloride (POCl₃) is undoubtedly the most critical and challenging step.[3] It requires harsh conditions (high heat), is highly sensitive to moisture, and involves handling a corrosive and reactive reagent. The workup of this step is also hazardous due to the exothermic reaction of POCl₃ with water.[4] Success in this step is paramount for achieving a good overall yield.
Q2: Why is a base like pyridine or N,N-dimethylaniline often used during chlorination with POCl₃? A2: Hydroxypyrimidines exist in tautomeric equilibrium with their keto forms (pyrimidinones). The base acts as a catalyst, likely by forming a more reactive intermediate with POCl₃ or by facilitating the formation of the reactive enol tautomer of the substrate, which is more susceptible to chlorination.[4]
Q3: Can I use thionyl chloride (SOCl₂) instead of POCl₃? A3: While thionyl chloride is a common chlorinating agent for converting carboxylic acids to acid chlorides, it is generally not effective for converting the hydroxyl groups on a pyrimidine ring to chlorides.[10] Phosphorus oxychloride (POCl₃) is the standard and more potent reagent for this specific transformation in heterocyclic chemistry.[2][11]
Q4: My final product is a persistent oil that won't crystallize. What can I do? A4: First, ensure the product is pure by running a high-resolution NMR and LC-MS. Trace impurities, especially residual solvents or phosphorus byproducts, can significantly inhibit crystallization. If the product is pure, try various crystallization techniques: scratch the flask with a glass rod, seed it with a previously obtained crystal, or use a mixed solvent system (dissolve in a good solvent like ethyl acetate and slowly add a poor solvent like hexanes until turbidity appears). If all else fails, high-vacuum distillation (if the product is thermally stable) or preparative chromatography are the best options for purification.
Q5: What are the primary safety precautions for this reaction? A5:
-
Phosphorus Oxychloride (POCl₃): This is a highly toxic and corrosive substance. It reacts violently with water, producing toxic gases like HCl.[4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Quenching: The quenching of POCl₃ is extremely exothermic. Never add water to POCl₃. Always add the POCl₃ reaction mixture slowly to a large excess of ice/water.
-
Pressure: If performing the reaction in a sealed vessel, ensure the vessel is rated to handle the potential pressure increase at high temperatures.[3]
Detailed Experimental Protocol
This protocol is a generalized procedure based on common laboratory practices for the chlorination of a dihydroxypyrimidine-4-carboxylic acid precursor followed by esterification.
Step 1: Chlorination of 2,6-Dihydroxypyrimidine-4-carboxylic acid
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the 2,6-dihydroxypyrimidine-4-carboxylic acid precursor (1.0 eq). The entire setup should be under a positive pressure of dry nitrogen.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10-15 eq) to the flask. This is often used as both the reagent and the solvent.[4] Following this, add N,N-dimethylaniline (catalytic, ~0.1-0.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain this temperature with vigorous stirring. Monitor the reaction progress by taking small aliquots, quenching them carefully, and analyzing by TLC or LC-MS. The reaction typically requires 4-8 hours.
-
Removal of Excess POCl₃ (Recommended): After the reaction is complete (starting material is consumed), cool the mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure. This step must be performed with extreme care in a fume hood.[4]
-
Workup: Very slowly and carefully, pour the cooled reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. The temperature should be monitored and kept low.
-
Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous solution to pH 7-8 using a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,5,6-trichloropyrimidine-4-carbonyl chloride or the corresponding carboxylic acid if the acyl chloride is hydrolyzed during workup.
Step 2: Methyl Ester Formation
-
Reaction Setup: Dissolve the crude product from Step 1 in an anhydrous solvent such as dichloromethane or THF under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add anhydrous methanol (~3-5 eq) to the solution, followed by the slow, dropwise addition of a base like pyridine or triethylamine (~1.5 eq) to scavenge the HCl formed.[7]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Workup: Dilute the reaction mixture with the organic solvent. Wash sequentially with dilute HCl (to remove the amine base), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
References
[3] Sun, H., Wen, K., Li, Y., Fan, E., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at: [Link]
[11] ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Available at: [Link]
[12] Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. Available at: [Link]
[13] Google Patents. (2002). WO2002000628A2 - Synthesis of chlorinated pyrimidines. Available at:
[6] ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
[14] Justia Patents. (2001, June 8). Synthesis of chlorinated pyrimidines. Available at: [Link]
[15] Wiley-VCH. (2006). Supporting Information. Available at: [Link]
[16] Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
[5] Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Available at: [Link]
[2] NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. Available at: [Link]
[17] Organic Syntheses. 2-Chloropyrimidine. Available at: [Link]
[18] Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
[7] OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. Available at: [Link]
[19] MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Available at: [Link]
[20] Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
[21] Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines. Available at:
[22] Google Patents. (1998). US5712394A - Process for preparing 2,4,6-trichloropyrimidine. Available at:
[8] Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. Buy Pyrimidine-4-carbonyl chloride | 184951-32-4 [smolecule.com]
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- 22. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2,5,6-trichloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on identifying and mitigating the formation of side products. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section covers fundamental questions about the synthesis of this compound, a process that typically involves the chlorination of a pyrimidine precursor.
Q1: What is the most common method for synthesizing polychlorinated pyrimidines like this compound?
A1: The most established method for producing polychlorinated pyrimidines is the chlorination of hydroxypyrimidines (or their keto tautomers) using a strong chlorinating agent.[1][2] Phosphorus oxychloride (POCl₃) is widely used for this transformation, often serving as both the reagent and the solvent.[3] The reaction is typically heated to reflux, sometimes in the presence of a tertiary amine base like pyridine or N,N-diethylaniline, to facilitate the conversion of hydroxyl groups to chlorides.[1][4]
Q2: Why is the complete exclusion of water critical during this synthesis?
A2: The exclusion of water is paramount because phosphorus oxychloride reacts violently with water in a highly exothermic reaction to produce phosphoric acid and hydrogen chloride gas.[3][5] Furthermore, the presence of moisture can lead to the hydrolysis of the chlorinated pyrimidine product, resulting in the formation of unwanted hydroxypyrimidine byproducts and reducing the overall yield.[6][7] Maintaining anhydrous conditions throughout the setup and execution of the reaction is a critical step for both safety and success.[7]
Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?
A3: Phosphorus oxychloride is a highly corrosive and reactive substance that requires careful handling in a certified chemical fume hood.[3] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.
-
Reactivity: POCl₃ reacts violently with water, alcohols, and amines, releasing heat and toxic gases.[3]
-
Quenching: Never add water directly to POCl₃. The reaction mixture must be quenched by adding it slowly to a mixture of ice and water with vigorous stirring.[3]
II. Troubleshooting Guide: Side Product Formation
This section provides a detailed guide to identifying and resolving common issues related to side product formation during the synthesis of this compound.
Problem 1: Low yield of the desired product with significant amounts of a water-soluble, polar byproduct.
-
Potential Cause: Incomplete chlorination or hydrolysis of the product.
-
Plausible Side Product: A partially chlorinated or hydroxylated pyrimidine derivative.
Diagnostic Steps:
-
LC-MS Analysis: Analyze a sample of the crude reaction mixture. The presence of a compound with a mass corresponding to the replacement of one or more chlorine atoms with a hydroxyl group is a strong indicator of hydrolysis.
-
Solubility Test: Hydroxypyrimidines are generally more polar and may exhibit higher solubility in aqueous or highly polar organic solvents compared to the fully chlorinated product.
Resolution & Prevention:
This issue is most commonly caused by the presence of moisture in the reaction. To prevent the formation of hydrolysis byproducts, rigorous anhydrous techniques are essential.
| Parameter | Recommendation | Rationale |
| Glassware | Oven-dry all glassware at >120 °C for several hours and cool under an inert atmosphere (N₂ or Ar). | To remove any adsorbed water from the glass surfaces.[7] |
| Solvents | Use freshly distilled or commercially available anhydrous solvents. | To prevent the introduction of water into the reaction.[7] |
| Reagents | Ensure all reagents, including the starting pyrimidine and any bases, are anhydrous. | Solid reagents can be dried in a vacuum oven if necessary.[7] |
| Atmosphere | Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon. | To protect the reaction from atmospheric moisture.[7] |
Problem 2: Presence of multiple spots on TLC or peaks in LC-MS with similar mass fragments, indicating varying degrees of chlorination.
-
Potential Cause: Incomplete or over-chlorination of the pyrimidine ring.
-
Plausible Side Products: A mixture of mono-, di-, and trichlorinated pyrimidine species.
Diagnostic Steps:
-
TLC Monitoring: Closely monitor the reaction progress by TLC. The appearance of multiple product spots suggests a mixture of compounds.
-
NMR Spectroscopy: ¹H and ¹³C NMR of the crude product can help identify the different chlorinated species by their distinct chemical shifts and coupling patterns.
Resolution & Prevention:
Controlling the reaction stoichiometry and conditions is key to achieving selective chlorination.
| Parameter | Recommendation | Rationale |
| Stoichiometry of POCl₃ | Use an appropriate molar equivalent of POCl₃ per hydroxyl group. An excess is often used to drive the reaction to completion.[1] | Insufficient POCl₃ can lead to incomplete chlorination. |
| Reaction Temperature | Maintain a consistent and optimal reaction temperature. | Temperatures that are too low may result in incomplete reaction, while excessively high temperatures can sometimes lead to degradation.[1] |
| Reaction Time | Monitor the reaction to determine the optimal time for completion. | Stopping the reaction too early will result in incomplete chlorination. |
Problem 3: Formation of a dark, tarry substance in the reaction mixture.
-
Potential Cause: Decomposition of starting material or product under harsh reaction conditions.
-
Plausible Side Products: Polymeric or degradation products.
Diagnostic Steps:
This is often observed visually. The formation of insoluble, dark materials is a clear sign of decomposition.
Resolution & Prevention:
Decomposition is often a result of excessive heat or prolonged reaction times.
| Parameter | Recommendation | Rationale |
| Temperature Control | Avoid excessive heating. Use an oil bath or other temperature-controlled heating mantle to maintain a steady temperature. | High temperatures can lead to the degradation of sensitive organic molecules.[8] |
| Reaction Time | Do not let the reaction run for an unnecessarily long time. Stop the reaction once the starting material is consumed (as determined by TLC or LC-MS). | Prolonged exposure to harsh conditions can promote side reactions and decomposition. |
| Use of a Base | The addition of a base like pyridine can sometimes mitigate decomposition by neutralizing acidic byproducts.[1] | The reaction of POCl₃ generates acidic byproducts that can catalyze decomposition. |
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Chlorination of a Hydroxypyrimidine Precursor
Safety First: This procedure must be performed in a certified chemical fume hood, and all appropriate PPE must be worn.
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Reagents: To the flask, add the hydroxypyrimidine starting material (1.0 equiv). Under a positive flow of nitrogen, add phosphorus oxychloride (POCl₃) (3-5 equiv). If a base is used, add N,N-diethylaniline or pyridine (1.0-1.2 equiv) dropwise.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Diagram 1: Reaction Pathway and Potential Side Products
The following diagram illustrates the intended reaction pathway for the synthesis of this compound and the formation of common side products.
Caption: Main and side reaction pathways in the synthesis.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
IV. References
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). National Institutes of Health (NIH). [Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. (n.d.). American Chemical Society. [Link]
-
Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. (n.d.). Utah State University. [Link]
-
Phosphoryl chloride. (n.d.). In Wikipedia. [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? (n.d.). ResearchGate. [Link]
-
Process for the preparation of chloropyrimidines. (1996). Google Patents.
-
Reactions of Polychlorinated Pyrimidines with DABCO. (2020). ResearchGate. [Link]
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Optimization of reaction conditions for pyrimidine synthesis
<Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common experimental challenges. Pyrimidine scaffolds are fundamental components in a vast array of pharmaceuticals, making their efficient synthesis a critical task in medicinal chemistry.[][2][3] This resource consolidates field-proven insights and authoritative protocols to help you navigate the complexities of pyrimidine synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers.
Q1: Which synthetic strategy is best for my target pyrimidine? A1: The optimal strategy depends on your target's substitution pattern and the available starting materials.
-
Biginelli Reaction: Ideal for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. It is a robust one-pot, three-component reaction.[4]
-
Pinner Synthesis: A classic method involving the condensation of a 1,3-dicarbonyl compound with an amidine, excellent for preparing a wide range of substituted pyrimidines.[5][6][7]
-
Modern Catalytic Methods: For complex or highly functionalized pyrimidines, consider modern approaches like iridium-catalyzed multicomponent synthesis or microwave-assisted reactions, which can offer higher yields and shorter reaction times.[5][8][9]
Q2: My reaction yield is consistently low. What are the most common culprits? A2: Low yields are a frequent issue and can often be traced to a few key factors:[10]
-
Suboptimal Reaction Conditions: Catalyst choice, solvent, temperature, and reaction time are critical variables that significantly impact yield.[10] The classical Biginelli protocol, for example, often suffers from low yields, which has led to the development of improved methods using various Lewis and Brønsted acid catalysts.[10][11][12]
-
Purity of Starting Materials: Impurities in your aldehyde, β-dicarbonyl, or nitrogen source (urea, amidine) can inhibit the reaction or lead to side products.[6][10][13]
-
Equilibrium and Water Removal: Many condensation steps are reversible. Inefficient removal of water can shift the equilibrium back toward the reactants, reducing the overall yield.[10]
Q3: How do I choose the right catalyst for my Biginelli reaction? A3: Catalyst selection is crucial for optimizing the Biginelli reaction. While classical methods use strong Brønsted acids like HCl, these can lead to side reactions.[4][11]
-
Lewis Acids: Catalysts like FeCl₃, InCl₃, and Yb(OTf)₃ are often more effective, as they can stabilize the key N-acyliminium ion intermediate, leading to higher efficiency.[12]
-
Solid-Phase Catalysts: For greener and more sustainable synthesis, consider solid acid catalysts like montmorillonite KSF clay or reusable magnetic nanocatalysts, which simplify product purification.[11][14][15]
-
Organocatalysts: Proline and other chiral organocatalysts can be beneficial for synthesizing specific heterocyclic compounds with high selectivity.[16]
Q4: What is the best way to monitor the progress of my reaction? A4: The ideal monitoring technique depends on your specific reaction and available equipment.
-
Thin-Layer Chromatography (TLC): This is a rapid, cost-effective, and indispensable tool for qualitatively tracking the consumption of starting materials and the formation of the product.[17] It is especially useful when there is a significant polarity difference between reactants and products.[17]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It allows for precise measurement of conversion rates and the detection of side products.[17][18]
-
LC-MS: Liquid chromatography-mass spectrometry provides both separation and mass information, making it invaluable for identifying unknown byproducts and confirming the mass of the desired product during the reaction.[19]
Part 2: Comprehensive Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Product Yield
| Potential Cause | Underlying Explanation & Causality | Recommended Solution & Protocol |
| Inactive Catalyst or Suboptimal Catalyst Loading | The catalyst's role, particularly in the Biginelli reaction, is to facilitate the formation of a key N-acyliminium ion intermediate from the aldehyde and urea.[20][21] If the catalyst is inactive (e.g., a reusable catalyst that needs regeneration) or the concentration is too low, this rate-limiting step will be inefficient.[6] | Solution: 1. Verify Catalyst Activity: Use a fresh batch of catalyst or regenerate your existing one according to the supplier's protocol. 2. Optimize Loading: Systematically vary the catalyst loading (e.g., from 5 mol% to 20 mol%) to find the optimal concentration. For Brønsted acids like HCl, ensure the concentration is appropriate.[6] 3. Consider Alternatives: If yield does not improve, test a different class of catalyst (e.g., switch from a Brønsted acid to a Lewis acid like Yb(OTf)₃).[12] |
| Poor Reactant Purity or Stoichiometry | Impurities in starting materials can act as catalyst poisons or participate in competing side reactions.[10][13] Incorrect molar ratios can lead to the incomplete consumption of the limiting reagent.[10] For the Pinner synthesis, amidine salts are often hygroscopic; absorbed water can hydrolyze key intermediates.[6] | Solution: 1. Purify Reactants: Purify starting materials before use (e.g., distill aldehydes, recrystallize urea). 2. Use Anhydrous Conditions: For moisture-sensitive reactions like the Pinner synthesis, dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[6][22] 3. Verify Stoichiometry: Accurately weigh all reactants and verify the molar ratios. For the Biginelli reaction, a slight excess of urea (e.g., 1.2-1.5 equivalents) is often beneficial.[23] |
| Inappropriate Solvent or Temperature | The solvent affects reactant solubility and can influence the reaction mechanism.[6] Some modern protocols have shown that solvent-free conditions can dramatically improve yields and reaction times.[9][14][15] Temperature provides the activation energy for key steps, but excessive heat can cause decomposition of reactants (like urea into ammonia) or promote side reactions.[6][13] | Solution: 1. Solvent Screening: If using a solvent like ethanol, consider screening others (e.g., THF, acetonitrile) or a solvent-free approach.[11][14] 2. Temperature Optimization: Monitor the reaction at different temperatures. If conversion is low, a moderate increase in temperature may be necessary.[6][22] If side products are forming, lowering the temperature is often effective.[13] |
Problem 2: Formation of Significant Side Products
| Observed Issue | Common Side Product & Formation Mechanism | Prevention & Mitigation Strategy |
| Yellow, Fluorescent Byproduct in Biginelli Reaction | Hantzsch 1,4-Dihydropyridine (DHP): This is the most common fluorescent byproduct.[6][13] It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is generated from the decomposition of urea at elevated temperatures, creating a competing reaction pathway.[6][13] | Strategy: 1. Lower Reaction Temperature: This is the most effective way to suppress the Hantzsch pathway, as urea decomposition is temperature-dependent.[13] 2. Optimize Catalyst: Certain Lewis acids may show higher selectivity for the Biginelli pathway over the Hantzsch pathway.[6] 3. Order of Addition: In some cases, adding the urea last to the reaction mixture can minimize its premature decomposition.[6][13] |
| Multiple Spots on TLC; Difficult Purification | Knoevenagel Adduct / Open-Chain Intermediates: The Knoevenagel condensation between the aldehyde and β-ketoester can be a major competing reaction.[10][22] If this adduct fails to react with urea, or if the subsequent cyclization step is slow, these intermediates will contaminate the final product. | Strategy: 1. Increase Catalyst Strength/Loading: A more potent acid catalyst can accelerate the final cyclization-dehydration step, pushing the equilibrium toward the desired product.[22] 2. Increase Temperature/Reaction Time: Providing more energy or allowing more time can help drive the final ring-closure to completion. Monitor carefully by TLC to avoid decomposition.[22] |
| Byproducts in Pinner Synthesis | Self-Condensation or Hydrolysis Products: Side reactions can arise from the self-condensation of the 1,3-dicarbonyl compound or the hydrolysis of the amidine starting material or key intermediates, especially if conditions are not strictly anhydrous.[6] | Strategy: 1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. The use of dry HCl gas is a classic method to ensure anhydrous acidic conditions.[22] 2. Control Base Selection: The choice and stoichiometry of the base used are critical for promoting cyclization while minimizing side reactions.[6][13] |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Optimized Biginelli Synthesis of Dihydropyrimidinones (DHPMs)
This protocol is optimized for high yield and purity by using a common Lewis acid catalyst under solvent-free conditions.
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) Triflate (Yb(OTf)₃) (10 mol%)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.1 mmol).
-
Heat the reaction mixture in an oil bath at 100 °C with magnetic stirring. The mixture will become a homogenous melt.
-
Monitor the reaction progress by TLC (typically using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is often complete within 30-60 minutes.
-
After completion, cool the reaction mixture to room temperature. Add 15 mL of ethyl acetate and stir for 5 minutes.
-
Filter the mixture to remove the catalyst (if it precipitates). Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will solidify. Recrystallize the solid from hot ethanol or an ethyl acetate/hexane mixture to yield the pure DHPM.
Protocol 2: General Workflow for Reaction Monitoring by TLC
Procedure:
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[17]
-
Spotting: Use a capillary tube to spot a dilute solution of your reaction mixture on the starting line. Also spot reference standards of your starting materials if available.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., Hexane/Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber to allow the solvent to ascend the plate by capillary action.[17]
-
Visualization: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front. After the plate dries, visualize the spots under a UV lamp (254 nm) or by staining with an appropriate agent (e.g., potassium permanganate or iodine vapor).[17]
-
Interpretation: The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress. Calculate the Retention Factor (Rf) for each spot for documentation.
Part 4: Data & Visualizations
Table 1: Comparison of Catalytic Systems for Biginelli Reaction
| Catalyst System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Classical | |||||
| HCl (catalytic) | Ethanol | Reflux (78°C) | 18-24 h | 20-60% | [11] |
| Lewis Acids | |||||
| Yb(OTf)₃ | Solvent-free | 100°C | 0.5-1 h | >90% | [12] |
| FeCl₃ · 6H₂O | Solvent-free | 100°C | 1-2 h | >85% | [12] |
| Solid Acids | |||||
| Montmorillonite KSF | Solvent-free | 100°C | 1-2 h | >80% | [11] |
| Modern Methods | |||||
| Sulfamic Acid | Solvent-free (Microwave) | N/A (300W) | 2-5 min | 88-95% | [9] |
Diagrams (Graphviz DOT Language)
A logical workflow is essential for systematically diagnosing and resolving issues in pyrimidine synthesis.
Caption: Troubleshooting workflow for pyrimidine synthesis.
Caption: Simplified mechanism of the Biginelli reaction.
References
-
Biginelli reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Asian Journal of Chemical Sciences. Retrieved January 12, 2026, from [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). International Journal of Scientific Research in Science and Technology. Retrieved January 12, 2026, from [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Biginelli Reaction - Merck Millipore. (n.d.). Retrieved January 12, 2026, from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. Retrieved January 12, 2026, from [Link]
-
Pyrimidine de novo Biosynthesis. (2023). Biology LibreTexts. Retrieved January 12, 2026, from [Link]
-
Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles. (2018). ACS Catalysis. Retrieved January 12, 2026, from [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. Retrieved January 12, 2026, from [Link]
-
Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (2000). SciSpace. Retrieved January 12, 2026, from [Link]
-
Direct isolation of purines and pyrimidines from nucleic acids using sublimation. (2010). PubMed. Retrieved January 12, 2026, from [Link]
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Journal of Synthetic Chemistry. Retrieved January 12, 2026, from [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction. (2021). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Influence of the solvent on Biginelli reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Optimization the reaction conditions for the Biginelli reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Solvent-Free One-Pot Synthesis of Diverse Dihydropyrimidinones/Tetrahydropyrimidinones Using Biginelli Reaction Catalyzed by Fe3O4@C@OSO3H. (2020). Scientific Reports. Retrieved January 12, 2026, from [Link]
-
Pinner pyrimidine synthesis. (2019). Slideshare. Retrieved January 12, 2026, from [Link]
-
Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (2013). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2000). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Pyrimidine Synthesis Biochemistry. (2022). YouTube. Retrieved January 12, 2026, from [Link]
-
Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition. Retrieved January 12, 2026, from [Link]
Sources
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. heteroletters.org [heteroletters.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. jchemrev.com [jchemrev.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 19. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. merckmillipore.com [merckmillipore.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Trichloropyrimidines
Welcome to our dedicated technical support center for scientists and researchers engaged in the synthesis of complex molecules. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 2,4,6-trichloropyrimidine and its derivatives. As a highly electron-deficient and sterically accessible substrate, trichloropyrimidine presents unique challenges and opportunities in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This document is structured to address common failures and provide logical, evidence-based solutions to optimize your reactions.
Section 1: Understanding the Reactivity of Trichloropyrimidine
Before delving into troubleshooting, it is crucial to understand the inherent reactivity patterns of 2,4,6-trichloropyrimidine. The three chlorine atoms exhibit differential reactivity towards palladium-catalyzed cross-coupling, which can be exploited for selective functionalization.
Generally, the order of reactivity for Suzuki coupling is: C4 > C6 > C2 .[1][2]
This selectivity is primarily governed by electronic effects. The C4 and C6 positions are para and ortho, respectively, to the ring nitrogens, making them more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst. The C2 position, situated between two nitrogen atoms, is the least reactive.[3] This inherent reactivity allows for a stepwise approach to synthesizing multi-substituted pyrimidines.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of trichloropyrimidines.
Issue 1: Low to No Conversion of Starting Material
Q1: I'm not seeing any product formation, and my starting material is largely unreacted. What are the likely causes?
A1: This is a common problem that can often be traced back to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active catalytic species in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can stall the catalytic cycle before it even begins.
-
Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald G3 or G4 palladacycle) that readily forms the active Pd(0) species.[4]
-
-
Oxygen Contamination: Suzuki couplings are highly sensitive to oxygen, which can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[4]
-
Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen for 20-30 minutes, or by using several freeze-pump-thaw cycles). Maintain a positive pressure of an inert atmosphere throughout the reaction setup and duration.
-
-
Inappropriate Ligand Choice: For challenging substrates like chloro-heterocycles, the choice of phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition of the C-Cl bond and stabilize the palladium center.[5] Excellent choices include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).
-
-
Sub-optimal Temperature: Chloropyrimidines are less reactive than their bromo or iodo counterparts and often require higher temperatures for efficient coupling.
Issue 2: Poor Regioselectivity or Multiple Products
Q2: I'm getting a mixture of mono-, di-, and even tri-substituted pyrimidines when I'm only targeting mono-substitution. How can I improve selectivity?
A2: Achieving selective mono-substitution on a polyhalogenated substrate requires careful control of reaction conditions.
-
Stoichiometry of the Boronic Acid: Using an excess of the boronic acid will invariably lead to multiple substitutions.
-
Solution: For mono-substitution, use a slight deficiency or stoichiometric amount (e.g., 0.95-1.05 equivalents) of the boronic acid relative to the trichloropyrimidine.
-
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can drive the reaction towards di- and tri-substitution, even with stoichiometric amounts of the boronic acid.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the desired mono-substituted product is maximized, quench the reaction. Consider running the reaction at a lower temperature to favor the more reactive C4 position.
-
-
Choice of Base: The strength and nature of the base can influence selectivity. A very strong base can sometimes accelerate the coupling at less reactive sites.
Issue 3: Significant Side Product Formation
Q3: My desired product is contaminated with significant byproducts. What are they and how can I minimize them?
A3: The most common side reactions in Suzuki couplings are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom from a proton source (like water). This is particularly problematic with electron-deficient heteroaryl boronic acids.[9][10][11]
-
Solution:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to an anhydrous system with a base like KF or K₃PO₄ in a solvent like THF or dioxane can minimize this side reaction.
-
Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable towards protodeboronation.[12]
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, reducing the likelihood of decomposition.
-
-
-
Homocoupling: This side reaction results in the formation of a biaryl from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere is the most effective way to prevent homocoupling.
-
-
Dehalogenation: The chlorine atom on the pyrimidine is replaced by a hydrogen atom. This can be mediated by palladium-hydride species, which can form from reactions with trace water, alcohols, or even some bases.
-
Solution:
-
Optimize the Base: Avoid bases that can act as hydride sources. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.
-
Ligand Choice: Bulky, electron-rich ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination step.
-
-
Section 3: Visualizing the Process and Problems
To better understand the Suzuki coupling and potential pitfalls, the following diagrams illustrate the catalytic cycle, common side reactions, and a troubleshooting workflow.
Diagrams
Caption: The Suzuki-Miyaura Catalytic Cycle.[13][14]
Caption: Common Side Reactions in Suzuki Couplings.
Caption: A Decision Tree for Troubleshooting.
Section 4: Optimized General Protocol & Data Tables
While every reaction requires specific optimization, the following protocol serves as a robust starting point for the mono-arylation of 2,4,6-trichloropyrimidine at the C4 position.
General Experimental Protocol for C4-Selective Mono-arylation
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2,4,6-trichloropyrimidine (1.0 equiv.), the arylboronic acid (1.05 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand if required. Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until consumption of the starting material or maximization of the desired product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Reaction Parameters for Trichloropyrimidine Suzuki Coupling
| Parameter | Recommendation for Mono-substitution (C4) | Recommendation for Di/Tri-substitution | Rationale & Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhos Pd G3 | Pd(PPh₃)₄, XPhos Pd G3 | Buchwald ligands/precatalysts are highly effective for activating C-Cl bonds.[15][16] |
| Ligand | PPh₃, SPhos, XPhos | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are essential for activating the less reactive C6 and C2 positions.[5] |
| Base | K₂CO₃, Na₂CO₃ (2-3 equiv.) | K₃PO₄, Cs₂CO₃ (3-4 equiv.) | A stronger base is often required to facilitate coupling at the less reactive C-Cl bonds.[8] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DME | Dioxane, Toluene, DMF | Higher boiling point solvents may be needed for multiple substitutions.[1][17] |
| Temperature | 80 - 100 °C | 100 - 140 °C (or Microwave) | Higher thermal energy is required to overcome the activation barrier for C6 and C2 coupling.[1] |
| Boronic Acid | 1.0 - 1.1 equivalents | 1.1 - 1.5 equivalents per Cl | Stoichiometry must be carefully controlled to achieve the desired level of substitution.[2] |
Section 5: Concluding Remarks
The Suzuki-Miyaura coupling of trichloropyrimidines is a powerful tool for the synthesis of highly functionalized heterocyclic compounds. Success in these reactions hinges on a solid understanding of the substrate's reactivity and a systematic approach to troubleshooting. By carefully selecting the catalyst system, controlling the reaction stoichiometry, and rigorously excluding oxygen, researchers can overcome the common challenges associated with this transformation. This guide serves as a foundational resource to empower you to optimize your synthetic strategies and achieve your research goals.
References
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link][10]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link][11]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link][1]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link][17]
-
Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link][9][12]
-
Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link][3]
-
Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. [Link][18]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link][5]
-
Delia, T. J., et al. (1994). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Journal of Heterocyclic Chemistry. [Link][19]
-
D. J. Schomaker, T. J. Delia. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link][2]
-
Thomas, S. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link][20]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. [Link][8]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][21]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link][6]
-
Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link][16]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][12][14]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][22]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][5][13]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Chlorinated Pyrimidine Compounds
Welcome to the technical support center for the purification of chlorinated pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these highly reactive, yet synthetically valuable, intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common pitfalls associated with these molecules.
Chlorinated pyrimidines are electron-deficient heterocyclic compounds, making the chlorine atoms susceptible to nucleophilic substitution. This inherent reactivity is a double-edged sword: it makes them excellent building blocks for medicinal chemistry but also complicates their purification, where they can react with solvents, stationary phases, and residual moisture. This guide provides a structured approach to overcoming these challenges.
Purification Strategy Decision Workflow
Choosing the right purification strategy from the outset can save significant time and material. The choice between chromatography and crystallization depends on the nature of the crude product and the impurities present.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of chlorinated pyrimidines in a question-and-answer format.
Issue 1: Product Degradation during Silica Gel Chromatography
Question: I'm seeing new, more polar spots appear on my TLC after running a silica gel column, and my yield is low. What is happening?
Answer: This is a classic problem caused by the nucleophilic attack of water or solvent on the activated chloro-substituents of the pyrimidine ring, catalyzed by the acidic surface of silica gel. The silica gel surface is covered with silanol groups (Si-OH), which can act as a proton source to activate the pyrimidine ring, and residual water can act as a nucleophile.[1]
Causality:
-
Hydrolysis: The acidic silanol groups on the silica surface can protonate a ring nitrogen, making the pyrimidine ring even more electron-deficient and activating the C-Cl bond towards nucleophilic attack by residual water, forming a hydroxypyrimidine byproduct.
-
Solvolysis: If you are using a nucleophilic solvent in your eluent, such as methanol or ethanol, it can directly attack the C-Cl bond, resulting in the formation of methoxy- or ethoxy-pyrimidine impurities.[2] These reactions are often facile.[2]
Solutions:
-
Deactivate the Silica Gel: Before packing your column, prepare a slurry of silica gel in your non-polar solvent (e.g., hexanes) containing 1-2% triethylamine (Et₃N) or another volatile base like pyridine. Let this stand for an hour, then pack the column. The base neutralizes the acidic sites on the silica surface, preventing protonation of your compound and subsequent degradation.[3]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel. Alumina is generally less acidic and can be a better choice for acid-sensitive compounds.[3]
-
Switch to a Non-Nucleophilic Solvent System: Avoid using methanol or ethanol in your eluent. If you need a polar solvent, consider methyl tert-butyl ether (MTBE) or acetone as alternatives to ethyl acetate.
-
Dry Loading: Ensure your compound is fully dry before purification. Loading the compound dissolved in a minimal amount of a non-polar solvent or using a "dry loading" technique (adsorbing the compound onto a small amount of silica gel or Celite before adding it to the column) can minimize contact with residual water.[4]
Issue 2: Co-elution of Product with Impurities
Question: My chlorinated pyrimidine product is co-eluting with a persistent impurity during column chromatography. How can I improve the separation?
Answer: Co-elution typically occurs when an impurity has a very similar polarity to your desired product. Identifying the impurity is the first step to solving the problem.
Common Scenarios & Solutions:
-
Isomeric Impurities: Chlorination reactions often produce mixtures of regioisomers (e.g., 2,4-dichloro- vs. 2,6-dichloropyrimidine), which can have nearly identical polarities.
-
Solution: Standard flash chromatography may not be sufficient. High-Performance Liquid Chromatography (HPLC), particularly with a phenyl or pentafluorophenyl (PFP) stationary phase, often provides the higher resolution needed to separate isomers.[5][6] Supercritical Fluid Chromatography (SFC) is another powerful technique for isomer separation.[7] For flash chromatography, using a very long column with a shallow gradient of a less polar solvent system can sometimes achieve separation.[5]
-
-
Unreacted Starting Material: If the starting material is a hydroxypyrimidine (e.g., uracil), it is significantly more polar and should be easily separable. If it co-elutes, it may indicate your solvent system is too polar, causing all compounds to move too quickly.
-
Solution: Decrease the polarity of your mobile phase. Start with a non-polar solvent like hexanes and gradually increase the percentage of a more polar solvent like ethyl acetate.[8]
-
-
Byproducts from Chlorination: Partially chlorinated intermediates or byproducts from the chlorinating agent (e.g., phosphorous-containing residues) can have varying polarities.
-
Solution: An aqueous workup prior to chromatography is crucial. Washing the crude product with cold water or a mild base can remove many of these impurities.[9][10] If phosphorus byproducts persist, distillation of the crude product before chromatography can be effective for volatile chloropyrimidines.[9]
-
Issue 3: Product "Oiling Out" During Crystallization
Question: When I try to crystallize my chlorinated pyrimidine, it separates as an oil instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute's solubility in the cooling solvent is so high that it separates as a liquid phase before the solution becomes supersaturated enough for crystal nucleation. This is common when the melting point of the compound is lower than the temperature of the solution.[11]
Solutions:
-
Add More Solvent: The most common reason for oiling out is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to make the solution less saturated. Allow it to cool slowly again.[3]
-
Lower the Cooling Temperature: If crystals are not forming, try cooling the solution to a lower temperature, for example, by placing it in an ice bath or a freezer.[3]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[12]
-
-
Change the Solvent System: Your chosen solvent may be too good. Switch to a solvent system where the compound has lower solubility. A two-solvent system is often effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[11][13]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying chlorinated pyrimidines: chromatography or crystallization?
A1: There is no single "best" technique; the choice is dictated by the specific situation.
-
Crystallization is often preferred for large-scale purifications and for removing impurities with very different solubility profiles (e.g., highly polar or non-polar contaminants).[12][14] If your crude product is a solid and TLC shows a major product spot with baseline impurities, crystallization is an excellent first choice.[8]
-
Chromatography is superior for separating compounds with similar polarities, such as regioisomers, or for purifying oils and small-scale reactions where material loss during crystallization trials is a concern.[15][16]
-
Orthogonal Purification: For achieving the highest purity, a combination of both methods is ideal.[17][18] For instance, an initial flash column to remove the bulk of impurities can be followed by crystallization to remove trace contaminants and achieve analytical purity.
Q2: Which HPLC column is best for analyzing the purity of my chlorinated pyrimidine?
A2: A reversed-phase C18 column is the most common and versatile choice for analyzing pyrimidine derivatives.[6][19] A typical starting point would be a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid modifier like 0.1% formic acid to improve peak shape.[20] For separating closely related isomers, a PFP (pentafluorophenyl) or phenyl-hexyl column may offer better selectivity due to different electronic interactions with the aromatic pyrimidine ring.[6]
Q3: Why do my basic chlorinated pyrimidines streak or "tail" on a silica TLC plate or column?
A3: Streaking is a common issue for basic nitrogen heterocycles on acidic silica gel.[3] The basic nitrogen atoms can interact strongly with the acidic silanol (Si-OH) groups on the silica surface through acid-base interactions. This strong, non-specific binding leads to poor peak shape and band broadening. The solution is to add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia (often as a solution in methanol) to your eluent.[3][21] This base competes for the active sites on the silica, preventing your compound from sticking and resulting in sharper peaks.
Q4: Can I use protic solvents like methanol or ethanol in my purification?
A4: You should exercise extreme caution. Chlorinated pyrimidines are reactive towards nucleophilic substitution.[2][22] Using methanol or ethanol as a major component of your mobile phase in chromatography can lead to the formation of methoxy- or ethoxy-pyrimidine byproducts directly on the column.[2] While small amounts of methanol are sometimes used in highly polar solvent systems for flash chromatography, its use should be minimized and the fractions analyzed carefully for byproducts. For crystallization, using hot ethanol or methanol can also lead to solvolysis if the compound is heated for extended periods. Whenever possible, choose less nucleophilic solvents.
Data & Protocols
Table 1: Recommended TLC Solvent Systems for Chlorinated Pyrimidines
This table provides starting points for developing a separation on silica gel TLC plates. The goal is to find a system that gives the desired product an Rf value of approximately 0.2-0.4 for optimal separation in column chromatography.[8][23]
| Compound Polarity | Recommended Solvent System (v/v) | Comments |
| Non-polar (e.g., 2,4,6-Trichloropyrimidine) | 5-20% Ethyl Acetate in Hexanes | Start with a low polarity system. Dichloromethane can be substituted for Ethyl Acetate. |
| Medium Polarity (e.g., 2,4-Dichloropyrimidine) | 20-50% Ethyl Acetate in Hexanes | This is a very common starting range for many organic compounds.[8] |
| Polar (e.g., Amino-chloropyrimidines) | 5-10% Methanol in Dichloromethane | For more polar compounds that do not move in Hex/EtOAc systems.[21] |
| Basic/Streaking Compounds | Add 1% Triethylamine (Et₃N) to any of the above systems | The added base neutralizes acidic sites on the silica, preventing tailing.[6] |
Protocol 1: Flash Column Chromatography of a Dichloropyrimidine Derivative
This protocol is a general guideline for purifying a moderately polar dichloropyrimidine derivative on a multi-gram scale using silica gel chromatography.
Objective: To purify a crude dichloropyrimidine from less polar impurities and polar baseline contaminants.
Materials:
-
Crude dichloropyrimidine (~5 g)
-
Silica gel (230-400 mesh, ~250 g)[3]
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et₃N) (all HPLC grade)
-
Glass chromatography column (~8 cm diameter)[3]
-
TLC plates, chamber, and UV lamp
Methodology:
-
Solvent System Selection:
-
Using TLC, determine a solvent system that provides an Rf of ~0.3 for the product. A good starting point is 30% EtOAc in Hexanes.[6]
-
Prepare the bulk eluent: To 2 L of 30% EtOAc/Hexanes, add 20 mL of Et₃N (1% v/v) to deactivate the silica.
-
-
Column Packing ("Dry Pack" Method):
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a ~2 cm layer of sand.
-
Pour the dry silica gel into the column. Gently tap the column to ensure even packing. Add another ~2 cm layer of sand on top of the silica.
-
Carefully add the prepared eluent to the column, using pressure from a compressed air line to push the solvent through the silica gel until the entire bed is saturated and equilibrated. Do not let the column run dry.
-
-
Sample Loading ("Dry Load" Method):
-
Dissolve the 5 g of crude product in a minimal amount of a volatile solvent (e.g., 20-30 mL of dichloromethane).
-
Add ~10-15 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Gently add the eluent to the top of the column, taking care not to disturb the surface.
-
Apply air pressure to achieve a steady flow rate (e.g., ~5 cm/minute solvent level drop).
-
Collect fractions (e.g., 50-100 mL each) and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove residual solvents.
-
Protocol 2: Two-Solvent Recrystallization of a Chlorinated Pyrimidine
This protocol describes the purification of a solid chlorinated pyrimidine that is highly soluble in a polar solvent like ethanol but poorly soluble in water.
Objective: To obtain high-purity crystalline material from a crude solid containing impurities that are more soluble in the solvent mixture.
Materials:
-
Crude chlorinated pyrimidine solid (~5 g)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks, hot plate, Büchner funnel, filter flask
Methodology:
-
Dissolution:
-
Addition of Anti-Solvent:
-
While keeping the ethanol solution hot, add hot water dropwise with swirling. Water is the "anti-solvent" or "poor" solvent.
-
Continue adding hot water until the solution becomes persistently cloudy (this is the "cloud point," indicating saturation).[13]
-
Add a few drops of hot ethanol to just redissolve the cloudiness, ensuring the solution is saturated at the boiling point.
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits flat. Wet the paper with a small amount of ice-cold 50:50 ethanol/water.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold 50:50 ethanol/water to rinse away the impurity-laden mother liquor.[5][13] Do not use too much wash solvent, as this will dissolve some of your product.
-
-
Drying:
-
Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them.
-
Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.
-
Visualizing Degradation Pathways
The primary degradation pathway during purification on silica is hydrolysis. The acidic surface of the silica gel can catalyze this reaction.
Caption: Simplified mechanism of acid-catalyzed hydrolysis on silica gel.
References
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
-
Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
-
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Benchchem.
-
A Comparative Analysis of 2,4-Dichloropyrimidine and 2,6-Dichloropyrimidine Reactivity in Nucleophilic Aromatic Substitution. Benchchem.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
-
Process for the preparation of chloropyrimidines. Google Patents (US5525724A).
-
How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
-
How To Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka.
-
Go-to recrystallization solvent mixtures. Reddit r/Chempros.
-
A Guide to HPLC Column Selection. Amerigo Scientific.
-
Recrystallization1.
-
Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry.
-
Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses.
-
Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol. Benchchem.
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Reddit r/OrganicChemistry.
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C.
-
How Do I Choose? A guide to HPLC column selection. Agilent.
-
Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare.
-
2,4-Dichloropyrimidine synthesis. ChemicalBook.
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
-
Silica Gel in Organic Synthesis. ResearchGate.
-
Purification Techniques. Journal of New Developments in Chemistry.
-
Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. PubMed.
-
CRYSTALLIZATION.
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
-
Application Notes and Protocols for Monitoring Reactions with 2,4,5-Trichloropyrimidine. Benchchem.
-
2,4-Dichloropyrimidine: Key Applications and Testing Insights. NSR laboratories Pvt. Ltd.
-
2,4-Dichloropyrimidine | C4H2Cl2N2. PubChem.
-
Process for preparing 2,4,6-trichloropyrimidine. Google Patents (US5712394A).
-
The Role of Desiccants in Pharmaceutical Stability.
-
Protein purification troubleshooting guide. Dutscher.
-
Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
-
Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed.
-
An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. PMC - NIH.
-
Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. Semantic Scholar.
-
A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. PubMed.
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
-
Protein purification troubleshooting guide.
-
Reductive Degradation of Pyrimidines. ResearchGate.
-
Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.
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Preventing decomposition of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 2,5,6-trichloropyrimidine-4-carboxylate (MTC-PC). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this highly reactive intermediate. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to prevent its decomposition and ensure the integrity of your experiments.
Troubleshooting Guide: Addressing In-Experiment Issues
This section tackles specific problems you might encounter in real-time during your work.
Q1: My purified MTC-PC is showing a new, more polar spot on my TLC analysis after just a short time in storage or during my reaction setup. What is happening?
A1: This is a classic sign of hydrolysis.
The most common and rapid decomposition pathway for this compound is the hydrolysis of its methyl ester group to the corresponding carboxylic acid (2,5,6-trichloropyrimidine-4-carboxylic acid). This reaction is catalyzed by trace amounts of water, and can be accelerated by acidic or basic conditions.
Causality:
-
Ester Susceptibility: The ester functional group is inherently susceptible to hydrolysis.[1]
-
Water Contamination: The primary culprit is often ambient moisture or residual water in solvents. The material itself can be hygroscopic.[2]
Immediate Actions & Solutions:
-
Confirm Hydrolysis: The hydrolyzed product is significantly more polar. It will have a lower Rf value on a normal-phase TLC plate and will be more soluble in aqueous bases. You can confirm its identity via LC-MS, looking for a mass decrease of 14 Da (loss of CH₂).
-
Ensure Anhydrous Conditions: All subsequent handling must be performed under strictly anhydrous conditions. Use freshly distilled, anhydrous solvents (e.g., from a solvent purification system) and perform manipulations under an inert atmosphere (Nitrogen or Argon).[3]
-
Solvent Check: Verify that your solvents are not only dry but also free from acidic or basic impurities which can catalyze the decomposition.
Q2: My reaction is yielding unexpected byproducts, and mass spectrometry analysis suggests the loss of one or more chlorine atoms. What is the cause?
A2: You are likely observing nucleophilic aromatic substitution (SNAr) or dehalogenation.
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property, combined with the inductive effect of the three chlorine atoms, makes the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles. The chlorine atoms become excellent leaving groups.
Causality:
-
Ring Activation: The pyrimidine core activates the chlorine substituents towards nucleophilic displacement.[4]
-
Nucleophilic Attack: Common nucleophiles include trace water, alcohols (e.g., methanol, ethanol used in other steps), amines, or even certain solvents (like DMF, which can degrade to generate dimethylamine). The C2, C4, and C6 positions on a pyrimidine ring are generally the most reactive sites for SNAr.[5]
-
Reductive Dehalogenation: If your reaction conditions include reducing agents (even mild ones) and a proton source, reductive dehalogenation (replacement of Cl with H) can occur.[6][7]
Immediate Actions & Solutions:
-
Identify the Nucleophile: Review all reagents, solvents, and additives in your reaction. Could any of them act as a nucleophile? Pay special attention to amine bases, alcohols, and water.
-
Switch to Aprotic, Non-Nucleophilic Solvents: For reactions where MTC-PC is a reactant, use inert solvents such as Toluene, Dichloromethane (DCM), Dichloroethane (DCE), or Tetrahydrofuran (THF), ensuring they are rigorously dried.
-
Control Basicity: If a base is required, opt for a non-nucleophilic, sterically hindered base like Proton Sponge® or DBU (1,8-Diazabicycloundec-7-ene) over amine bases like triethylamine, which can sometimes act as a nucleophile.
-
Inert Atmosphere: Conduct your reaction under a strict Nitrogen or Argon atmosphere to exclude moisture.
Frequently Asked Questions (FAQs)
This section provides preventative guidance and best practices for storage and handling.
Q3: What are the optimal long-term storage conditions for this compound?
A3: Proper storage is the most critical factor in preventing decomposition. The key is to protect the compound from water, light, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated).[8] | Reduces the rate of potential decomposition reactions. Avoid freezing if dissolved in a solvent to prevent precipitation/concentration issues. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which causes hydrolysis. |
| Container | Use an amber glass vial with a PTFE-lined cap. | Protects from light, which can potentially catalyze radical-based dehalogenation, and provides a tight seal against moisture.[9] |
| State | Store as a solid. | The solid form is generally more stable than solutions. If a stock solution is necessary, prepare it fresh. |
Q4: Which solvents are compatible or incompatible with this compound for reactions and short-term storage?
A4: Solvent choice is paramount. Nucleophilic or protic solvents will actively degrade the compound.
| Solvent Class | Recommended (Use Anhydrous) | INCOMPATIBLE (Avoid) |
| Aprotic, Non-Polar | Toluene, Hexanes, Dioxane | N/A |
| Aprotic, Polar | Dichloromethane (DCM), Chloroform, Anhydrous Acetonitrile, Anhydrous Tetrahydrofuran (THF), Anhydrous Ethyl Acetate | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) - Can contain water or degrade to nucleophilic impurities. |
| Protic Solvents | N/A | Water, Methanol, Ethanol, Isopropanol, Acetic Acid - These are nucleophiles and/or proton sources that promote hydrolysis and dehalogenation. |
Q5: What is the standard protocol for handling MTC-PC to minimize decomposition?
A5: Adhering to a strict handling protocol will preserve the compound's purity.
Experimental Workflow: Standard Handling Protocol
Caption: Recommended workflow for handling MTC-PC.
Step-by-Step Methodology:
-
Equilibration: Before opening, allow the sealed container of MTC-PC to warm to ambient temperature while in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: Perform all manipulations in a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen) using a Schlenk line.[10]
-
Weighing: Quickly weigh the required amount of the solid into an oven-dried or flame-dried reaction flask that has been cooled under an inert atmosphere.
-
Dissolution: Add your chosen anhydrous, aprotic solvent via a syringe through a septum.
-
Storage of Remainder: Before returning the main container to storage, flush the headspace with inert gas, seal the cap tightly, and wrap the junction with Parafilm® or PTFE tape for an extra barrier. Return promptly to 2-8°C storage.[11]
Q6: What are the primary decomposition products I should monitor for analytically?
A6: You should primarily look for products of hydrolysis and dehalogenation. Analytical monitoring is key to ensuring the compound's integrity before use.
Decomposition Pathways of MTC-PC
Caption: Major decomposition routes for MTC-PC.
Recommended Analytical Protocol:
-
Thin-Layer Chromatography (TLC): A quick and easy first check. Use a non-polar eluent system (e.g., 20-30% Ethyl Acetate in Hexanes). The appearance of a new, lower Rf spot is indicative of the more polar hydrolyzed product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for quantitative assessment.
-
Method: Use a C18 reverse-phase column with a water/acetonitrile gradient.
-
Detection: Look for the parent mass (m/z) and the masses corresponding to the hydrolyzed product (-14 Da) and dehalogenated products (-34 Da for H, -4 Da for OH).
-
-
¹H NMR Spectroscopy: The proton NMR is simple and diagnostic.
-
Pristine Sample: Will show a clean singlet for the methyl ester protons (~4.0 ppm in CDCl₃).
-
Decomposition: The appearance of new signals, particularly a broadening of the baseline (indicating the acidic proton of the hydrolyzed product) or new aromatic signals (from dehalogenation), signifies degradation.
-
By implementing these handling, storage, and analytical protocols, you can significantly mitigate the risk of decomposition and ensure the reliability and reproducibility of your experimental results.
References
-
O'Reilly, R. J., et al. Stability of the Chlorinated Derivatives of the DNA/RNA Nucleobases, Purine and Pyrimidine toward Radical Formation. The University of Western Australia Profiles and Research Repository. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PYRIMIDINE IMPURITY. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Macaskie, L. E., et al. (2004). Dehalogenation of chlorinated aromatic compounds using a hybrid bioinorganic catalyst on cells of Desulfovibrio desulfuricans. PubMed. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
-
Al-Awadi, N. A., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Center for Biotechnology Information. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Ministry of the Environment, Government of Japan. Analytical Methods. [Link]
-
Smith, V. H., & Christensen, B. E. (1955). PYRIMIDINES. V. DEHALOGENATION AND NUCLEAR REDUCTION OF CERTAIN PYRIMIDINES. Semantic Scholar. [Link]
-
Wang, X., et al. (2012). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dehalogenation of chlorinated aromatic compounds using a hybrid bioinorganic catalyst on cells of Desulfovibrio desulfuricans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PYRIMIDINES. V. DEHALOGENATION AND NUCLEAR REDUCTION OF CERTAIN PYRIMIDINES | Semantic Scholar [semanticscholar.org]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. lobachemie.com [lobachemie.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Technical Support Center: Byproduct Identification in Methyl 2,5,6-trichloropyrimidine-4-carboxylate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,5,6-trichloropyrimidine-4-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in reactions involving this versatile synthetic building block. Our goal is to equip you with the expertise to anticipate, identify, and mitigate common side reactions, ensuring the integrity and success of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
This compound is a highly functionalized and electron-deficient aromatic system. The pyrimidine ring, substituted with three electron-withdrawing chlorine atoms, is highly activated towards nucleophilic aromatic substitution (SNAr). The primary reactive sites are:
-
C4/C6 Positions: The chlorine atoms at the C4 and C6 positions are the most activated for displacement by nucleophiles. This is due to the cumulative electron-withdrawing effect of the ring nitrogens and the other halogens.[1][2]
-
C2 Position: The chlorine at the C2 position is also susceptible to nucleophilic attack, though its reactivity relative to C4/C6 can be influenced by the nature of the nucleophile and reaction conditions.[2][3]
-
Ester Group (C4-Carboxylate): The methyl ester is an electrophilic site that can undergo hydrolysis to the corresponding carboxylic acid or transesterification in the presence of other alcohols. Under forcing conditions with amine nucleophiles, it could potentially form an amide.
Q2: What are the most common classes of byproducts I can expect in my reactions?
When performing reactions with this substrate, particularly SNAr, you should be vigilant for the following classes of byproducts:
-
Over-substitution Products: Formation of di- or tri-substituted pyrimidines where more than one chlorine atom has been replaced by the nucleophile.[4]
-
Hydrolysis Products: Reaction with trace amounts of water can lead to the formation of hydroxypyrimidines (from C-Cl hydrolysis) or the carboxylic acid (from ester hydrolysis).[4]
-
Decarboxylation Products: Loss of the methyl carboxylate group to yield 2,5,6-trichloropyrimidine, especially at elevated temperatures.[5]
-
Isomeric Products: Nucleophilic attack at different chloro-substituted positions (e.g., C2 vs. C4/C6) can lead to a mixture of regioisomers, complicating purification.[6]
Q3: How can I reliably characterize my final product and identify these potential impurities?
A multi-technique analytical approach is essential for unambiguous characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress and identifying products and byproducts by their molecular weight. It can quickly reveal the presence of over-substitution, hydrolysis, or decarboxylation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the aromatic proton environment and the methyl ester group. Changes in chemical shifts can indicate substitution patterns.
-
¹³C NMR: Crucial for identifying the number of unique carbons and confirming the substitution pattern on the pyrimidine ring. The presence or absence of the ester carbonyl and methoxy signals is diagnostic.[7]
-
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ester carbonyl (C=O) and nitrile groups if the nucleophile contains one.[8]
-
Thin Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction completion and getting a preliminary assessment of the product mixture's complexity.[7]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low Yield of Desired Mono-Substituted Product & Multiple Unidentified Peaks
Question: I reacted this compound with one equivalent of an amine nucleophile, but my yield is low and LC-MS shows multiple products with higher molecular weights than my target compound. What is happening?
Answer: This classic issue points towards over-reaction, leading to di- and even tri-substituted byproducts. The high reactivity of the trichloropyrimidine core means that even with controlled stoichiometry, harsh reaction conditions can cause the initially formed mono-substituted product to react further.
Causality:
-
Excessive Temperature or Reaction Time: Higher energy input increases the rate of the second and third substitution reactions, which are typically slower than the first.
-
Strong Base or Excess Nucleophile: A high concentration of the active nucleophile can drive the reaction towards multiple substitutions.[4]
-
Solvent Effects: The choice of solvent can influence reactivity. Polar aprotic solvents like DMF or NMP can accelerate SNAr reactions, sometimes making them difficult to control.[4]
Troubleshooting Workflow:
Caption: Formation of a hydroxypyrimidine byproduct.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in Nucleophilic Substitution
This protocol provides a robust starting point for the mono-substitution of this compound.
-
Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Inerting: Purge the flask with dry nitrogen for 10-15 minutes.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, Dioxane). Cool the solution to the desired starting temperature (e.g., 0 °C).
-
Nucleophile Preparation: In a separate flask under nitrogen, dissolve the nucleophile (1.05 eq.). If a base is required (e.g., for an amine or alcohol), add it to this solution (e.g., NaH, LiHMDS).
-
Slow Addition: Transfer the nucleophile solution to a gas-tight syringe and add it dropwise to the stirred pyrimidine solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the desired product.
-
Quenching: Once the starting material is consumed, quench the reaction by pouring it into a cold, weak aqueous acid (e.g., NH₄Cl solution) or water.
-
Workup & Purification: Proceed with standard extraction and purification (e.g., column chromatography) to isolate the product.
Protocol 2: Analytical Workflow for Byproduct Identification
If you suspect byproduct formation, use the following workflow to identify the impurities.
| Byproduct Class | Expected MS Change (vs. Product) | Key ¹H NMR Signature | Key ¹³C NMR Signature |
| Di-substitution | + (MW of Nucleophile - 35.5) | Absence of starting nucleophile signals; potentially complex aromatic region. | Additional signals corresponding to the second nucleophile moiety. |
| Hydrolysis (C-Cl) | -17.5 (Cl replaced by OH) | May show a broad -OH peak (exchangeable with D₂O). | Significant upfield shift for the carbon bearing the -OH group. |
| Hydrolysis (Ester) | -14 (CH₃ replaced by H) | Disappearance of the methyl singlet (~3.9 ppm). | Disappearance of the methoxy signal (~53 ppm). |
| Decarboxylation | -59 (Loss of CO₂Me) | Disappearance of the methyl singlet; appearance of a new aromatic proton. | Absence of ester carbonyl (~160-165 ppm) and methoxy signals. |
-
Initial Screen (LC-MS): Obtain an LC-MS of the crude reaction mixture. Determine the molecular weights of all major components. Compare these masses to the expected masses of the starting material, product, and the potential byproducts listed in the table above.
-
Purification: Isolate the main product and the major impurities using column chromatography or preparative HPLC.
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra for each isolated compound.
-
Structure Elucidation: Use the spectral data, guided by the table, to confirm the structure of your desired product and elucidate the structures of the byproducts.
References
-
Miller, B. G., & Wolfenden, R. (2012). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 134(41), 17090–17095. [Link]
-
Ramesh, S., Sundar, P. S., & Murti, V. V. S. (1984). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with a Variety of Nucleophiles. Journal of the Indian Chemical Society, 61, 618-621. [Link]
-
Rezazadeh-Jabalbarezi, F., Ranjbar-Karimi, R., Mohammadiannejad, K., & Atabaki, F. (2023). Synthesis of novel triarylmethane derivatives containing a trichloropyrimidine moiety. Journal of the Iranian Chemical Society. [Link]
-
Dunn, G. E., & Paur, R. D. (1982). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 60(10), 1268-1273. [Link]
-
Dunn, G. E., & Paur, R. D. (1982). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry. [Link]
-
Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 14. [Link]
-
Patel, K., et al. (2013). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Chemistry. [Link]
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]
-
Kalogirou, A. S., et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. [Link]
-
Brown, D. J., & Foster, R. V. (1965). The reaction of 2,4,6-trichloropyrimidine with anilines. Australian Journal of Chemistry, 18(9), 1487-1492. [Link]
-
Tsolaki, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]
-
Kalogirou, A. S., et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. ResearchGate. [Link]
Sources
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- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
How to remove impurities from Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Welcome to the technical support guide for Methyl 2,5,6-trichloropyrimidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges encountered during its use and synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you achieve the highest possible purity for your compound.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles specific experimental observations and provides a logical, step-by-step approach to resolving them.
Q1: My final product is an off-white or yellowish solid, and my NMR shows clean signals for the desired product. What's causing the color, and how can I remove it?
A1: A persistent color in a crystalline product, despite a clean NMR spectrum, typically points to trace amounts of highly conjugated, chromophoric impurities that are not present in high enough concentration to be easily detected by standard NMR.
-
Probable Cause: These impurities often arise from side reactions during the pyrimidine ring synthesis or subsequent chlorination steps.[1] In pyrimidine synthesis, side products can form, and if these are highly colored, even trace amounts will be visible.[1]
-
Expert Recommendation: Charcoal Treatment during Recrystallization The most effective method to remove such color impurities is treatment with activated carbon (charcoal) during recrystallization. The porous structure of activated carbon provides a large surface area for adsorbing large, flat, conjugated molecules.
Protocol 2: Decolorization with Activated Carbon
-
Dissolution: Following "Protocol 1: Standard Recrystallization," dissolve the impure compound in the minimum amount of hot solvent in an Erlenmeyer flask.[2]
-
Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This is a critical safety step to prevent the solvent from boiling over violently when the charcoal is added.
-
Charcoal Addition: Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Swirl the flask gently.
-
Hot Filtration: To remove the activated carbon, you must perform a hot gravity filtration. Place a funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the funnel. The goal is to keep the solution hot so the desired product does not crystallize prematurely in the funnel.
-
Crystallization & Isolation: Allow the filtered, colorless solution to cool slowly, as described in Protocol 1, to induce crystallization.[2] Collect the pure, white crystals via vacuum filtration.[3]
-
Q2: My NMR spectrum shows the expected peaks, but also a broad singlet around 12-13 ppm. Mass spectrometry reveals a molecular ion peak corresponding to the loss of 14 Da (CH₂). What is this impurity?
A2: This is a classic sign of ester hydrolysis. The broad singlet in the downfield region of the ¹H NMR spectrum is characteristic of a carboxylic acid proton, and the mass loss of 14 Da corresponds to the difference between a methyl ester (-COOCH₃) and a carboxylic acid (-COOH).
-
Probable Cause: this compound is susceptible to hydrolysis, especially in the presence of water (even atmospheric moisture) or trace acidic/basic impurities.[4][5] The reaction is thermodynamically favorable.[5]
-
Expert Recommendation: Purification via Extraction or Chromatography
-
Acid-Base Extraction (if applicable): If the compound is stable to mild base, you can dissolve the mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid impurity will be deprotonated and move to the aqueous layer. Caution: The trichloropyrimidine ring is electron-deficient and may be susceptible to nucleophilic attack by hydroxide if a strong base or prolonged exposure is used. This method should be approached with care.
-
Silica Gel Chromatography: This is the most reliable method. The carboxylic acid is significantly more polar than the methyl ester and will have a much lower retention factor (Rƒ) on a silica gel TLC plate. It will either remain at the baseline or move very slowly, allowing for excellent separation.[6]
-
-
Prevention: To prevent future hydrolysis, ensure all solvents are anhydrous, store the compound under an inert atmosphere (e.g., nitrogen or argon), and keep it in a desiccator.
Q3: My TLC plate shows a spot that is very close to my product spot, making separation difficult. How can I improve the resolution?
A3: Poor separation on TLC indicates that the impurities have a polarity very similar to your desired product. This often occurs with incompletely chlorinated analogues (e.g., Methyl 2,5-dichloropyrimidine-4-carboxylate).
-
Probable Cause: Incomplete reaction during the chlorination step of the synthesis is a common issue, leading to byproducts with one fewer chlorine atom.[7]
-
Expert Recommendation: Optimize Chromatographic Conditions
-
Adjust Mobile Phase Polarity: A common mobile phase for pyrimidine derivatives is a hexane/ethyl acetate mixture.[6] To improve separation of closely running spots, you need to decrease the overall polarity of the eluent. Try switching to a less polar solvent system, such as Hexane/DCM or Toluene/Ethyl Acetate, and optimize the ratio.
-
Use a Longer Column: Increasing the length of the silica gel column increases the number of theoretical plates, providing more opportunities for separation to occur.
-
Consider a Different Stationary Phase: If normal-phase silica gel fails, consider reverse-phase (C18) chromatography.[6] In this technique, the elution order is inverted: non-polar compounds are retained longer, while polar compounds elute faster. The mobile phase is typically a polar mixture, such as water/acetonitrile or water/methanol.[6][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method to start with for purifying a new batch of this compound?
A1: For a solid compound like this, recrystallization is the most efficient and scalable initial purification technique.[2] It is excellent for removing small amounts of impurities that have different solubility profiles from the main product. Column chromatography should be reserved for situations where recrystallization fails or when separating complex mixtures of similar polarity.[9][10]
Table 1: Recommended Starting Solvents for Recrystallization
| Solvent/System | Rationale | Procedure Notes |
| Ethanol or Methanol | The compound is likely to be sparingly soluble at room temperature but more soluble when hot. | A common and effective choice for many pyrimidine derivatives.[3] |
| Hexane / Ethyl Acetate | A two-solvent system. The compound should be soluble in ethyl acetate (polar) and insoluble in hexane (non-polar). | Dissolve in a minimal amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly.[3] |
| Dichloromethane / Hexane | Similar to the above, using DCM as the "good" solvent. | Be aware of the lower boiling point of DCM. Dissolve at a gentle reflux and add hexane carefully. |
Protocol 1: Standard Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of your chosen solvent and heat the mixture with stirring.[2]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just fully dissolves. Do not add excess solvent.[3]
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[3]
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[2][3]
-
Drying: Dry the crystals thoroughly, preferably under vacuum.
Q2: Which analytical techniques are essential for confirming the purity and identity of the final product?
A2: A combination of techniques is necessary for unambiguous confirmation.
-
¹H and ¹³C NMR Spectroscopy: This is essential for confirming the chemical structure. The ¹H NMR should show a singlet for the methyl ester protons, and the aromatic region should be clean. ¹³C NMR will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the identity and elemental composition (with high-resolution MS).
-
HPLC: This is the gold standard for quantitative purity analysis. An HPLC trace should show a single major peak, and the area percentage of this peak is often reported as the purity level (e.g., >99%). A reverse-phase C18 column is commonly used.[8]
-
Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values should be within ±0.4% of the theoretical values for the molecular formula C₆H₃Cl₃N₂O₂.
Q3: How should I properly store this compound to maintain its purity over time?
A3: Due to the compound's susceptibility to hydrolysis, proper storage is critical.
-
Container: Use a well-sealed glass vial.
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen).
-
Temperature: Keep in a cool, dark place. A refrigerator is suitable, but ensure the container is sealed tightly to prevent condensation upon removal.
-
Desiccation: Storing the vial inside a desiccator containing a drying agent (like Drierite or silica gel) provides an extra layer of protection against moisture.
References
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Troubleshooting common issues in pyrimidine synthesis. Benchchem.
- KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Google Patents.
- De Novo Pyrimidine Synthesis. BOC Sciences.
- CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Science History Institute.
- (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids.
- Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. PMC - NIH.
- This compound CAS#: 89284-85-5. ChemicalBook.
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
- Recrystallization. Chemistry LibreTexts.
- Pyrimidine. Wikipedia.
- Purine and Pyrimidine Metabolism.
- Analytical Methods. OPUS.
- This compound. CymitQuimica.
- This compound | 89284-85-5. Sigma-Aldrich.
- (PDF) 4,5,6-Trichloropyrimidine-2-carboxamide. ResearchGate.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI.
- CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine. Google Patents.
- De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes.
- 11.5: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.
- Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC - NIH.
- A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. PubMed.
- 89284-85-5|this compound|BLD Pharm.
- Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles.
- 89284-85-5,this compound-AccelaChem|AccelaChemBio.
- Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. PubMed.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
Technical Support Center: Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Welcome to the Technical Support Center for methyl 2,5,6-trichloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this versatile chemical intermediate.
I. Understanding the Solubility Profile
This compound (CAS No: 89284-85-5) is a halogenated pyrimidine derivative with a molecular weight of 241.46 g/mol and a melting point of 46-49°C.[1][2] Its structure, featuring a pyrimidine core, three chlorine atoms, and a methyl ester group, results in a nuanced solubility profile. The presence of the polar pyrimidine ring and the methyl ester is countered by the nonpolar nature of the chlorine substituents. This balance dictates its solubility in common laboratory solvents.
Based on the structural characteristics and data from related trichloropyrimidine compounds, we can predict its general solubility behavior. It is expected to be poorly soluble in aqueous solutions and nonpolar aliphatic hydrocarbons, with better solubility in polar aprotic and some polar protic organic solvents.
Predicted Solubility in Common Laboratory Solvents
| Solvent | Predicted Solubility | Rationale & Comments |
| Water | Insoluble | The hydrophobic nature of the trichlorinated ring dominates. |
| Methanol, Ethanol | Sparingly to Moderately Soluble | The polar protic nature of these alcohols can interact with the ester and pyrimidine nitrogens, but the chloro groups limit high solubility. Heating may be required. |
| Acetone | Moderately Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
| Ethyl Acetate | Soluble | The ester functionality and overall moderate polarity align well with this solvent. |
| Dichloromethane (DCM), Chloroform | Soluble | These chlorinated solvents are often effective for dissolving halogenated organic compounds. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These strong polar aprotic solvents are generally excellent for dissolving a wide range of organic compounds, including those with poor solubility elsewhere. |
| Hexanes, Heptane | Poorly Soluble | The nonpolar nature of aliphatic hydrocarbons is a poor match for the polar groups on the molecule. |
| Toluene | Sparingly to Moderately Soluble | The aromatic ring of toluene can interact with the pyrimidine ring, offering some solubility. |
II. Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you may encounter when working with this compound.
Q1: My compound is not dissolving in the chosen solvent at room temperature. What should I do?
Probable Cause: The concentration may be too high for the solvent's capacity at room temperature, or you may have selected a suboptimal solvent.
Solutions:
-
Gentle Heating: Carefully warm the solution in a water bath. An increase in temperature often significantly increases the rate of dissolution and the solubility limit.[3]
-
Sonication: Place the sample in an ultrasonic bath. The high-frequency sound waves can help to break up solid aggregates and accelerate the dissolution process.
-
Increase Solvent Volume: If you are not constrained by concentration requirements, gradually add more solvent to the mixture.
-
Solvent Re-evaluation: If the above methods fail, your chosen solvent may be inappropriate. Refer to the solubility table in Section I and consider switching to a solvent with higher predicted solubility, such as ethyl acetate, DCM, or acetone. For very difficult cases, DMF or DMSO are excellent, albeit higher-boiling, options.
Q2: The compound "oils out" or forms a precipitate upon cooling after being dissolved with heat. How can I prevent this?
Probable Cause: The solution is supersaturated at the lower temperature. This is common when a solvent has a steep solubility curve with respect to temperature for the compound.
Solutions:
-
Use a Co-solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., DCM or acetone) where it is highly soluble. Then, slowly add a "poor" solvent (e.g., hexanes) in which it is less soluble until you see the first sign of precipitation (turbidity). Gently warm the solution until it becomes clear again. This technique can help to keep the compound in solution over a wider temperature range.
-
Slower Cooling: Allow the heated solution to cool to room temperature slowly on the benchtop, perhaps insulated with glass wool, before any further cooling in a refrigerator or ice bath. Rapid cooling encourages precipitation.
-
Work at Elevated Temperatures: If your experimental protocol allows, consider performing the subsequent steps at a slightly elevated temperature to maintain solubility.
Q3: I've dissolved the compound, but now it's crashing out during my aqueous workup. What's happening?
Probable Cause: this compound is predicted to be insoluble in water. Adding an aqueous solution to your organic solvent will drastically reduce its solubility.
Solutions:
-
Solvent Choice for Extraction: Ensure you are using a water-immiscible organic solvent with good solubility for your compound, such as ethyl acetate or dichloromethane, for the extraction.
-
Minimize Water Contact: Use the minimum amount of aqueous solution necessary for the wash.
-
Back-Extraction: If the product precipitates at the interface, you may need to add more organic solvent to redissolve it. In some cases, filtering the entire biphasic mixture to collect the precipitate, then redissolving it in a fresh portion of the organic solvent, may be necessary.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting initial dissolution failures.
III. Detailed Protocol: Standard Solubilization Procedure
This protocol provides a step-by-step method for dissolving this compound for use in a typical organic reaction.
Materials:
-
This compound
-
Chosen solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Glass vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
Nitrogen or argon line (for sensitive reactions)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound and add it to the reaction vessel.
-
Inert Atmosphere (if required): If your reaction is sensitive to air or moisture, flush the vessel with an inert gas like nitrogen or argon. The compound itself should be stored under an inert atmosphere.[2]
-
Initial Solvent Addition: Add approximately half of the final desired volume of the solvent to the vessel.
-
Stirring: Begin stirring the mixture at room temperature.
-
Observation: Observe the dissolution. If the solid persists after 5-10 minutes of stirring, proceed to the next step.
-
Gentle Heating: Warm the mixture to 40-50°C using a water bath. Avoid excessive heat to prevent potential degradation or solvent loss.
-
Incremental Solvent Addition: While warming and stirring, add the remaining solvent portion-wise until the solid is completely dissolved.
-
Cooling (if necessary): If the subsequent reaction step is at room temperature, allow the solution to cool slowly. If any precipitation occurs, you may need to add a small, measured amount of additional solvent to maintain a clear solution.
IV. Frequently Asked Questions (FAQs)
Q: Is this compound stable to heating in solution?
A: While gentle heating is a standard practice to aid dissolution, prolonged exposure to high temperatures, especially in the presence of nucleophilic solvents or impurities, could potentially lead to degradation or side reactions. It is advisable to use the lowest effective temperature for the shortest duration necessary.
Q: Can I use a polar protic solvent like methanol for my reaction?
A: While the compound may have some solubility in methanol, be aware that alcohols can act as nucleophiles, especially under basic conditions or at elevated temperatures. This could lead to the displacement of one of the chlorine atoms on the pyrimidine ring. If your reaction chemistry is sensitive to this, it is safer to use a polar aprotic solvent.
Q: How should I store solutions of this compound?
A: The solid compound should be stored in a freezer under an inert atmosphere.[1][2] Solutions should ideally be prepared fresh for each use. If storage is necessary, keep the solution in a tightly sealed container at a low temperature (refrigerated or frozen) and protected from light to minimize solvent evaporation and potential degradation. Always re-dissolve any precipitate that forms upon cooling before use.
V. References
-
PubChem. (n.d.). Methyl 2-chloropyrimidine-4-carboxylate. Retrieved from [Link]
-
MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Retrieved from [Link]
-
ResearchGate. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
Sources
Technical Support Center: Managing Regioselectivity in Pyrimidine Ring Substitutions
Welcome to the technical support center dedicated to the intricate challenge of controlling regioselectivity in substitutions on the pyrimidine ring. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrimidine functionalization. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, offering field-tested insights in a practical, question-and-answer format to troubleshoot your most pressing experimental challenges.
Understanding the Pyrimidine Ring: The Basics of Reactivity
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property is the primary determinant of its reactivity.
-
Nucleophilic Aromatic Substitution (SNAr) : The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles. The positions most activated for SNAr are C2, C4, and C6, which are ortho or para to the ring nitrogens.[1][2]
-
Electrophilic Aromatic Substitution : Conversely, the ring is deactivated towards electrophilic attack. Such substitutions are challenging and typically require highly activating substituents to be present on the ring.[3] The C5 position, being the most electron-rich, is the most likely site for electrophilic substitution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Nucleophilic Aromatic Substitution (SNAr)
Question 1: I am performing an SNAr reaction on a 2,4-dichloropyrimidine with an amine. Why is my major product the C4-substituted isomer?
This is the generally expected and observed outcome. The C4 position is intrinsically more reactive towards nucleophilic attack than the C2 position in unsubstituted or C5-substituted 2,4-dichloropyrimidines.[2][4][5][6]
Causality:
-
Electronic Effects : The stability of the negatively charged Meisenheimer intermediate is key.[1] When a nucleophile attacks at C4, the negative charge can be delocalized onto both ring nitrogens, providing significant stabilization. Attack at C2 allows for delocalization onto only one nitrogen. This greater stabilization of the C4-attack intermediate lowers the activation energy for its formation, making the C4 pathway kinetically favored.
-
LUMO Distribution : Quantum mechanics calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position in 2,4-dichloropyrimidine.[2][4] Nucleophilic attack preferentially occurs at the atom with the largest LUMO lobe.
Troubleshooting Unwanted Isomers:
If you are obtaining a mixture of C2 and C4 isomers when C4 is desired, consider the following:
-
Reaction Temperature : Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product (C4).
-
Solvent Choice : The polarity of the solvent can influence the stability of the intermediates. Experiment with a range of aprotic solvents (e.g., THF, Dioxane, DMF) to optimize for the desired isomer.
Question 2: My SNAr reaction on a 2,4-dichloropyrimidine is unexpectedly yielding the C2-substituted product as the major isomer. What could be causing this reversal of selectivity?
This is a known exception to the general C4 selectivity rule and is almost always due to the electronic influence of other substituents on the pyrimidine ring.[4]
Causality:
-
Electron-Donating Groups (EDGs) at C6 : The presence of an electron-donating group (e.g., -OMe, -NHMe) at the C6 position can reverse the regioselectivity to favor C2 substitution.[4] These groups donate electron density into the ring, altering the electronic landscape. This change can modify the relative energies of the transition states, making the pathway for C2 attack more favorable.
-
Steric Hindrance : A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby promoting attack at the less hindered C2 position.[4]
Experimental Workflow for SNAr on a Dichloropyrimidine
Caption: General workflow for SNAr on dichloropyrimidines.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Question 3: I am trying to perform a Suzuki coupling on a 2,4-dichloropyrimidine. Which position will be more reactive?
Similar to SNAr reactions, the C4 position of 2,4-dichloropyrimidines is generally more reactive in Suzuki cross-coupling reactions.[5]
Causality:
The regioselectivity in cross-coupling reactions is primarily determined by the ease of the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C4-Cl bond is typically more susceptible to oxidative addition than the C2-Cl bond.[5] This allows for the sequential functionalization of the pyrimidine ring, with the first coupling occurring at C4.
Question 4: Is it possible to achieve C2-selective cross-coupling on a 2,4-dichloropyrimidine? My synthetic route requires it.
While challenging, achieving C2 selectivity is possible, but it often requires moving away from standard reaction conditions.
Troubleshooting & Strategy:
-
Ligand Control : Recent advances have shown that the choice of ligand on the palladium catalyst can override the inherent C4 selectivity. Highly sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines, and similar principles can be explored for pyrimidines. Conversely, specific catalyst systems have been developed that can favor C2-selective C-S coupling.[6]
-
Substrate Modification : If possible, installing an appropriate directing group on the pyrimidine ring can influence the site of oxidative addition.
-
Alternative Coupling Strategies : If Suzuki coupling remains unselective, consider other cross-coupling reactions (e.g., Stille, Negishi) as the mechanism and steric/electronic sensitivities can differ, potentially offering a different regiochemical outcome.
Data on Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidines
| Substituent at C5/C6 | Boronic Acid | Catalyst/Ligand | Solvent | Temp (°C) | Major Product | Reference |
| H | Phenylboronic acid | Pd(PPh3)4 | Dioxane/H2O | 80 | 2-Chloro-4-phenylpyrimidine | [5] |
| H | 3-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Dioxane | 100 | 2-Chloro-4-(3-methoxyphenyl)pyrimidine | [5] |
| 6-OMe | Arylboronic acid | Standard Pd catalysts | Various | Various | C4-selectivity generally maintained | [4] |
Part 3: Directed ortho-Metalation (DoM)
Question 5: I need to functionalize the C5 position of a pyrimidine. Since it's not susceptible to nucleophilic attack, what is a reliable method?
Directed ortho-metalation (DoM), typically involving lithiation, is a powerful strategy for functionalizing the C5 position.
Causality:
This strategy relies on the presence of a directing group (DG) on the pyrimidine ring (often at C2, C4, or C6). The DG, which is typically a Lewis basic group like an amide, ether, or a protected amine, coordinates to the organolithium reagent (e.g., n-BuLi, LDA). This coordination brings the base into close proximity to the C5 proton, facilitating its abstraction over other protons on the ring. The resulting C5-lithiated species can then be quenched with a variety of electrophiles.
Troubleshooting DoM Reactions:
-
Poor Deprotonation : If you observe no reaction or low conversion, the directing group may not be effective enough, or the base may not be strong enough. Consider a stronger base (e.g., s-BuLi in the presence of TMEDA).
-
Loss of Regioselectivity : If you are seeing lithiation at other positions, the temperature may be too high, allowing for equilibration to a more thermodynamically stable, but undesired, organolithium species. Running the reaction at very low temperatures (e.g., -78 °C) is crucial.[7]
-
Side Reactions : Ensure strictly anhydrous conditions, as organolithium reagents are highly reactive with water.
Logical Flow for Regioselective Lithiation
Caption: Key steps for a successful DoM reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for C4-Selective SNAr with an Amine
-
Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq.).
-
Solvent and Reagents : Dissolve the starting material in anhydrous dioxane (or another suitable aprotic solvent). Add the desired amine nucleophile (1.1 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction : Stir the mixture at room temperature (or heat as necessary, monitoring by TLC).
-
Work-up : Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for C4-Selective Suzuki Coupling
-
Setup : In a reaction vessel, combine the 2,4-dichloropyrimidine (1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base such as K2CO3 (2.0 eq.).
-
Solvent : Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H2O 4:1).
-
Reaction : Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Work-up : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the residue by flash chromatography.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Stereoselectivity and Regioselectivity in Nucleophilic Ring Opening in Derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Journal of Organic Chemistry. [Link]
-
Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][2][4]oxazepine derivatives. Royal Society of Chemistry. [Link]
-
Selective nucleophilic aromatic substitution to furnish pyrimidines. ResearchGate. [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Institutes of Health. [Link]
-
Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Royal Society of Chemistry. [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Royal Society of Chemistry. [Link]
-
Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Royal Society of Chemistry. [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Sci-Hub. [Link]
-
Steric effects in the reactions of oxo-pyrimidine derivatives. ResearchGate. [Link]
-
Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. ResearchGate. [Link]
-
Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). National Institutes of Health. [Link]
-
Substituent Effects. Lumen Learning. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. PubMed. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of Organic Chemistry. [Link]
-
SNAr reaction mechanism. YouTube. [Link]
-
Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. ResearchGate. [Link]
-
Directing Effects. ChemTalk. [Link]
-
FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? National Institutes of Health. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. ResearchGate. [Link]
-
Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. American Chemical Society. [Link]
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. National Institutes of Health. [Link]
-
Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]
-
Pyrimidine de novo Biosynthesis. Biology LibreTexts. [Link]
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. growingscience.com [growingscience.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
Technical Support Center: Methyl 2,5,6-trichloropyrimidine-4-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling Methyl 2,5,6-trichloropyrimidine-4-carboxylate (CAS: 89284-85-5). The primary focus is to address and provide solutions for the critical issue of hydrolysis, ensuring the integrity of the compound throughout storage and experimental use.
Section 1: Compound Identity and Stability Profile
FAQ 1: What are the fundamental properties of this compound?
This compound is a highly functionalized pyrimidine derivative, valuable as an intermediate in the synthesis of various bioactive molecules, including herbicidal compounds.[1] Its reactivity is primarily dictated by the electron-deficient pyrimidine ring, substituted with three chlorine atoms and a methyl ester group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89284-85-5 | [1] |
| Molecular Formula | C₆H₃Cl₃N₂O₂ | [1] |
| Molecular Weight | 241.46 g/mol | [1] |
| Appearance | Off-white to yellow solid | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, Chloroform, Acetone); Insoluble or difficult to mix in water.[2] | - |
FAQ 2: What are the primary degradation pathways for this compound?
The principal degradation pathway of concern is hydrolysis . Due to the presence of two susceptible functional groups, hydrolysis can occur via two distinct routes, often accelerated by acidic or basic conditions.
-
Ester Hydrolysis: The methyl ester group (-COOCH₃) can be hydrolyzed to the corresponding carboxylic acid (-COOH). This reaction is catalyzed by both acid and base.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the electron-deficient pyrimidine ring are susceptible to substitution by nucleophiles. Water, although a weak nucleophile, can displace these chlorine atoms, especially at non-neutral pH and elevated temperatures, to form hydroxy-pyrimidine derivatives.[3][4]
Section 2: Troubleshooting Guide: Storage and Handling
Question: My analytical results show impurities. What are the common handling and storage errors that lead to hydrolysis?
Degradation often begins before the reaction vessel is even assembled. The high reactivity of chlorinated pyrimidines means that improper storage and handling are the most frequent causes of compound decomposition.[2]
Common Errors:
-
Non-Inert Atmosphere: Storing the compound in a container with ambient air exposes it to atmospheric moisture.
-
Improper Sealing: Using containers with poor seals (e.g., screw caps without a PTFE liner) allows for gradual moisture ingress.
-
Temperature Fluctuations: Storing in non-frost-free freezers can lead to condensation during temperature cycles.
-
Hygroscopic Solvents: Dissolving the compound in solvents that have not been properly dried.
Protocol 1: Recommended Storage Conditions
To ensure long-term stability and prevent premature hydrolysis, adhere to the following storage protocol:
-
Container: Use a clean, dry amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap.
-
Atmosphere: Before sealing, flush the vial head-space with a dry, inert gas (e.g., Argon or Nitrogen).
-
Temperature: Store the container at 2-8°C in a desiccated environment. A laboratory refrigerator is suitable, but placing the vial inside a secondary container with desiccant is highly recommended.
-
Documentation: Clearly label the container with the compound name, date received, and storage conditions.
Protocol 2: Aseptic Handling Technique for Compound Dispensing
-
Preparation: Allow the sealed container to warm to room temperature in a desiccator for at least 30-60 minutes before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.
-
Environment: Perform all manipulations in a glove box or under a positive pressure stream of dry inert gas.
-
Dispensing: Use clean, dry spatulas and weighing instruments. Quickly weigh the desired amount and promptly reseal the main container, flushing with inert gas again if necessary.
-
Transfer: If making a stock solution, use only anhydrous solvents from a freshly opened bottle or a solvent purification system.
Section 3: Troubleshooting Guide: Preventing Hydrolysis During Reactions
Question: How can I design my experiment to eliminate water and prevent hydrolysis of the starting material?
Controlling the reaction environment is paramount. Since both the ester and chloro groups are susceptible, a multi-faceted approach is required to exclude water from all sources. The use of excess acid or base should be carefully managed, as it can promote the formation of hydrolysis side-products.[4]
Best Practices for Anhydrous Reactions:
-
Glassware: All glassware must be rigorously dried, either in an oven (>120°C) for several hours or by flame-drying under vacuum, and cooled under an inert atmosphere.
-
Solvents: Use only high-quality anhydrous solvents. Solvents in septum-sealed bottles (e.g., Sure/Seal™) are recommended. Never use a solvent from a bottle that has been opened to the atmosphere multiple times.
-
Reagents: Ensure all other reagents, especially bases or nucleophiles, are dry. If a reagent is a hydrate, it must be dried or an anhydrous version must be sourced.
-
pH Control: Be mindful that reactions generating acid (e.g., HCl from a substitution reaction) can create an acidic microenvironment that catalyzes ester hydrolysis.[3][4] The inclusion of a non-nucleophilic base may be necessary to scavenge protons. Similarly, strong alkaline conditions can readily hydrolyze the ester.[5]
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures slow the kinetics of potential hydrolysis side reactions.
Table 2: Summary of Recommended vs. Problematic Conditions
| Parameter | Recommended (To Avoid Hydrolysis) | Problematic (Risk of Hydrolysis) | Rationale |
| Atmosphere | Inert (Argon, Nitrogen) | Ambient Air | Excludes atmospheric moisture. |
| Solvents | Anhydrous Grade (e.g., DCM, THF, Toluene) | Technical Grade, Protic Solvents (Water, Methanol, Ethanol) | Protic solvents can act as nucleophiles or contain water. |
| pH | Near-Neutral (if possible) | Strong Acidic or Strong Basic | Both extremes catalyze the hydrolysis of the ester group.[6][7] |
| Temperature | As low as practical for the desired reaction | High temperatures / prolonged heating | Accelerates the rate of all reactions, including degradation. |
Section 4: Analytical Methods for Detecting Hydrolysis
If you suspect degradation, the following methods can be used to identify and quantify hydrolysis byproducts. A forced degradation study, subjecting the compound to acidic, basic, and neutral aqueous conditions, can help generate standards for these byproducts.[2]
Protocol 3: Thin-Layer Chromatography (TLC) Analysis
-
Purpose: A quick, qualitative check for the presence of more polar impurities.
-
Method:
-
Dissolve a small sample of your compound in a suitable solvent (e.g., Dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualize under UV light (254 nm).
-
-
Interpretation: The hydrolyzed carboxylic acid product is significantly more polar than the starting ester. It will appear as a separate spot with a much lower Rf value (closer to the baseline).
Protocol 4: High-Performance Liquid Chromatography (HPLC) Method Development
-
Purpose: To quantify the purity of the starting material and identify degradation products.
-
Sample Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detector at 254 nm.
-
-
Interpretation: The parent ester will have a specific retention time. The more polar carboxylic acid byproduct will elute earlier (have a shorter retention time). The presence and area of this early-eluting peak can be used to determine the extent of hydrolysis. Various HPLC systems can be used for this analysis.[5][8]
FAQ 3: Can I use NMR to detect hydrolysis?
Yes, NMR spectroscopy is a powerful tool for structural confirmation.
-
¹H NMR: The most obvious change will be the disappearance of the methyl ester singlet (a sharp peak integrating to 3 protons, typically around 3.9-4.0 ppm) and the appearance of a broad singlet for the carboxylic acid proton (-COOH) far downfield (>10 ppm).
-
¹³C NMR: The carbonyl carbon of the ester will have a characteristic chemical shift. Upon hydrolysis, this shift will change slightly for the carboxylic acid carbonyl. More importantly, the methyl carbon of the ester (around 50-55 ppm) will be absent in the hydrolyzed product.
References
-
Dahllund, J., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]
-
Dahllund, J., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Publications. Available at: [Link]
-
Dahllund, J., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]
-
Gao, S., et al. (2019). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. Available at: [Link]
-
Wang, W., et al. (2020). DNA pyrimidine bases in water: Insights into relative reactivity, byproducts formation and combined toxicity during chlorination. PubMed. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. Available at: [Link]
- Cramm, G., et al. (2004). Synthesis of chlorinated pyrimidines. Google Patents.
-
Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV. Available at: [Link]
-
Li, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5):104-105. Available at: [Link]
-
Prütz, W. A. (1997). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. ResearchGate. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. ResearchGate. Available at: [Link]
-
Boorstein, R. J., & Remsen, J. F. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. PubMed. Available at: [Link]
-
De la Fuente, M., & Aaron, J. J. (1974). Analytical study of the phosphorescence of pyrimidine derivatives in frozen aqueous solution. PubMed. Available at: [Link]
-
Prütz, W. A. (1997). Interactions of Hypochlorous Acid With Pyrimidine Nucleotides, and Secondary Reactions of Chlorinated Pyrimidines With GSH, NADH, and Other Substrates. PubMed. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Shutalev, A., et al. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Available at: [Link]
-
Grout, R. J., & Partridge, M. W. (1967). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing. Available at: [Link]
- Cramm, G., et al. (1996). Process for the preparation of chloropyrimidines. Google Patents.
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Available at: [Link]
-
Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. NIH. Available at: [Link]
-
Chen, Y., et al. (2024). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI. Available at: [Link]
-
Khan, I., et al. (2018). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica. Available at: [Link]
-
Al-Ghazawi, M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Available at: [Link]
-
Fijałek, Z., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Available at: [Link]
-
Catto, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
Sources
- 1. This compound CAS#: 89284-85-5 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
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- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Methyl 2,5,6-trichloropyrimidine-4-carboxylate. This highly functionalized, electron-deficient heterocyclic compound presents unique challenges and opportunities in cross-coupling reactions. This guide is designed to provide in-depth, practical advice in a question-and-answer format to help you navigate catalyst selection, optimize reaction conditions, and troubleshoot common issues encountered during your experiments.
Understanding the Substrate: Reactivity of Chloro-Positions
The reactivity of the three chlorine atoms on the pyrimidine ring is not equal. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of the chloro-positions in polychloropyrimidines is dictated by both electronic effects and steric hindrance. The electron-deficient nature of the pyrimidine ring activates the C-Cl bonds towards oxidative addition.[1] For this compound, the expected order of reactivity for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is: C6 > C2 > C5. The C4-position is occupied by the carboxylate group. The C6 and C2 positions are most activated by the ring nitrogens, with C6 often being the most reactive. The C5-chloro position is generally the least reactive. This differential reactivity allows for the potential for selective, sequential cross-couplings.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your cross-coupling reactions with this compound.
Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion. What are the primary causes and how can I fix it?
A1: Low conversion in Suzuki-Miyaura couplings with this substrate is often linked to inefficient activation of the C-Cl bond or catalyst deactivation. Here’s a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough for this electron-deficient, sterically hindered substrate.
-
Recommendation: Employ a more robust catalyst system. Modern palladium pre-catalysts, such as G3 or G4 palladacycles from Buchwald, often provide more consistent and active Pd(0) species in solution.[2] For ligands, bulky, electron-rich biaryl phosphines like XPhos, SPhos, or RuPhos are highly effective for activating C-Cl bonds.[3]
-
-
Base Selection: The base plays a crucial role in the transmetalation step.[4]
-
Recommendation: If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[5] The solubility of the base is also important; ensure it is finely ground for better dispersion.
-
-
Solvent System: The polarity and composition of the solvent can significantly impact the reaction.
-
Recommendation: A mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 4:1 to 10:1 v/v) is a good starting point.[5] Ensure your organic solvent is anhydrous and degassed to prevent catalyst deactivation.
-
-
Temperature: Higher temperatures are often required to facilitate the oxidative addition of the C-Cl bond.
-
Recommendation: If your reaction is running at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave irradiation can also be a powerful tool for accelerating these reactions, often leading to higher yields in shorter times.[6]
-
Q2: I am observing significant amounts of hydrodechlorination (replacement of -Cl with -H) as a side product. What causes this and how can I minimize it?
A2: Hydrodechlorination is a common side reaction, particularly with electron-deficient aryl chlorides.[7] It can arise from various pathways, including the reaction of the organopalladium intermediate with trace water or other proton sources.
-
Strictly Anhydrous and Inert Conditions:
-
Recommendation: Ensure all glassware is oven-dried, and solvents are anhydrous and thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution.
-
-
Choice of Base:
-
Recommendation: In some cases, the choice of base can influence the extent of hydrodechlorination. If using a hydroxide base, consider switching to a carbonate or phosphate base.
-
-
Ligand Effects:
-
Recommendation: Bulky ligands that promote rapid reductive elimination of the desired product can outcompete the hydrodechlorination pathway. Experiment with different bulky phosphine ligands.
-
Q3: My Buchwald-Hartwig amination is sluggish and gives low yields. What adjustments should I make?
A3: The Buchwald-Hartwig amination of chloropyrimidines can be challenging due to the potential for the nitrogen atoms in the pyrimidine ring to coordinate with the palladium catalyst, leading to deactivation.[8][9]
-
Catalyst and Ligand: Similar to Suzuki couplings, a robust catalyst system is essential.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[7] If your substrate is sensitive to NaOtBu, lithium bis(trimethylsilyl)amide (LiHMDS) can be a good alternative.
-
-
Solvent:
-
Recommendation: Anhydrous, degassed toluene or 1,4-dioxane are standard solvents for Buchwald-Hartwig aminations.[7]
-
Q4: I am attempting a Sonogashira coupling, but the reaction is not proceeding. What are the key parameters to check?
A4: Sonogashira couplings of aryl chlorides are generally more difficult than those with bromides or iodides and often require more forcing conditions.
-
Copper Co-catalyst: The presence of a copper(I) salt is crucial for the traditional Sonogashira reaction.
-
Recommendation: Ensure you are using a reliable source of CuI (typically 5-10 mol%). In some cases, "copper-free" Sonogashira conditions can be employed, but these often require specialized ligands.
-
-
Base and Solvent:
-
Recommendation: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and can often serve as the solvent as well.[10] For less volatile systems, DMF or THF can be used as the solvent with an amine base.
-
-
Palladium Catalyst:
-
Recommendation: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices for Sonogashira couplings.[10] For this challenging substrate, a higher catalyst loading (up to 5 mol%) may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: Which chlorine is most likely to react first in a cross-coupling reaction?
A1: Based on the electronic properties of the pyrimidine ring, the C6 position is generally the most reactive towards palladium-catalyzed cross-coupling, followed by the C2 position. The C5 position is the least reactive. This selectivity can be exploited for sequential functionalization.
Q2: How can I achieve selective monosubstitution?
A2: To achieve monosubstitution, you can carefully control the stoichiometry of your coupling partner (e.g., use 1.0-1.2 equivalents of boronic acid in a Suzuki coupling). Running the reaction at a lower temperature and for a shorter duration can also favor the formation of the mono-coupled product at the most reactive C6 position.
Q3: Are there any specific safety precautions I should take when working with these reactions?
A3: Yes. Palladium catalysts, phosphine ligands, and some of the bases used (like NaOtBu) are air- and/or moisture-sensitive and can be pyrophoric. Always handle these reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Solvents should be properly dried and degassed. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: Can I use microwave heating for these cross-coupling reactions?
A4: Absolutely. Microwave-assisted synthesis is often highly effective for cross-coupling reactions of challenging substrates like polychlorinated pyrimidines.[1][6] It can significantly reduce reaction times and often leads to improved yields by providing rapid and uniform heating.
Experimental Protocols & Data
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Palladium Precatalyst | XPhos Pd G3 (2-4 mol%) | Provides a reliable source of active Pd(0). |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand to activate the C-Cl bond. |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base. |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Common solvent system for Suzuki couplings. |
| Temperature | 100-110 °C | May require elevated temperatures for good conversion. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation. |
General Protocol for a Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2-3 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
A simplified representation of the Suzuki-Miyaura catalytic cycle helps in understanding the key steps where issues can arise.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
References
-
ResearchGate. Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Available at: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available at: [Link]
-
Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Available at: [Link]
-
ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
NIH National Library of Medicine. One-pot Double Suzuki Couplings of Dichloropyrimidines. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. Available at: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Systems for Reactions of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Prepared by: Senior Application Scientist, Advanced Chemistry Solutions
Welcome to the technical support guide for Methyl 2,5,6-trichloropyrimidine-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this highly functionalized heterocyclic building block. The strategic selection of a solvent system is paramount for achieving desired outcomes in terms of yield, purity, and regioselectivity. This guide provides foundational knowledge, troubleshooting for common issues, and practical protocols in a direct question-and-answer format.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the reactivity of this compound and the role of solvents.
Q1: What is the expected order of reactivity for the chlorine atoms on this molecule in a Nucleophilic Aromatic Substitution (SNAr) reaction?
A1: In polychloropyrimidines, the chlorine atoms at positions ortho and para to the ring nitrogens (C2, C4, C6) are activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atoms, which helps stabilize the negatively charged Meisenheimer intermediate.[1] The C5 position is generally the least reactive.[1] For this compound, the primary sites for substitution are the C2 and C6 positions. The relative reactivity between C2 and C6 can be subtle and is highly dependent on the nature of the incoming nucleophile and the reaction conditions, including the solvent.[2] The C5-chloro is significantly less reactive and typically requires more forcing conditions for substitution.
Q2: Why is solvent selection so critical for reactions involving this substrate?
A2: Solvent selection is critical for several reasons:
-
Solubility: Both the pyrimidine substrate and the nucleophile (often a salt) must be sufficiently soluble for the reaction to proceed at a reasonable rate.[3][4]
-
Stabilization of Intermediates: SNAr reactions proceed through a charged Meisenheimer complex. Polar solvents are essential to stabilize this intermediate, thereby lowering the activation energy and accelerating the reaction.[5]
-
Nucleophile Reactivity: The solvent can dramatically affect the strength of the nucleophile. Polar aprotic solvents can enhance nucleophilicity by solvating the counter-ion of a salt, leaving the nucleophilic anion "bare" and more reactive.[6] Conversely, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its reactivity.[5][6]
-
Regioselectivity: The solvent can influence which chlorine atom is preferentially substituted by altering the effective steric bulk of the nucleophile through solvation or by differential stabilization of the transition states leading to different isomers.
-
Side Reactions: The choice of solvent can either prevent or promote undesirable side reactions such as solvolysis (reaction with the solvent) or hydrolysis of the methyl ester group.[1][7]
Q3: What are the main classes of solvents I should consider for SNAr reactions with this compound?
A3: The choice of solvent is dictated by the specific nucleophile and desired outcome. The main classes are:
-
Polar Aprotic Solvents: (e.g., DMF, DMSO, Acetonitrile, THF). These are often the first choice for SNAr reactions.[1] They effectively dissolve many reactants and stabilize the charged intermediates without deactivating the nucleophile through hydrogen bonding.[5]
-
Polar Protic Solvents: (e.g., Ethanol, n-Butanol, Water). These solvents can also stabilize intermediates but may reduce the rate of reaction by solvating the nucleophile.[5][8] They are also potential nucleophiles themselves, which can lead to solvolysis byproducts, especially at higher temperatures or with strong bases.[9]
-
Nonpolar Solvents: (e.g., Toluene, Hexane, Dioxane). These are generally poor choices for SNAr reactions as they do not effectively stabilize the polar Meisenheimer complex and often provide poor solubility for the required reagents.
Section 2: Troubleshooting Common Experimental Issues
This section is structured to address specific problems you may encounter during your experiments.
Q4: My reaction has a very low conversion rate or is not proceeding at all. What solvent-related issues should I investigate?
A4: Low or no conversion is a frequent issue, often traceable to the solvent system.
-
Cause 1: Poor Solubility. The most common issue is the insufficient solubility of either the pyrimidine starting material or the nucleophile salt.
-
Solution: Switch to a more polar aprotic solvent. If you are using acetonitrile or THF, consider moving to DMF or DMSO, which have superior solvating power for a wide range of organic and inorganic compounds.[3][4] Gentle heating can also improve solubility and reaction rates, but must be monitored to avoid side reactions.
-
-
Cause 2: Insufficient Stabilization of the Intermediate. The reaction rate is directly related to the stability of the Meisenheimer complex.
-
Solution: Ensure your solvent is polar enough. Nonpolar solvents like toluene will significantly inhibit the reaction. If you are using a moderately polar solvent like THF, switching to a more polar option like DMF can dramatically increase the rate.[5]
-
-
Cause 3: Nucleophile Deactivation. If you are using a polar protic solvent (e.g., ethanol), it may be forming strong hydrogen bonds with your nucleophile, reducing its reactivity.[6]
-
Solution: Switch to a polar aprotic solvent like acetonitrile or DMF. This will often "unmask" the nucleophile and lead to a significant rate enhancement.
-
Below is a workflow diagram for troubleshooting low reaction yields.
Caption: Troubleshooting workflow for low reaction yield.
Q5: I am getting a mixture of C2 and C6 substituted products. How can I use the solvent to improve regioselectivity?
A5: Achieving high regioselectivity between the electronically similar C2 and C6 positions is a common challenge. The solvent system is a powerful tool for controlling the outcome.
-
Cause: Similar Electronic Activation. Both C2 and C6 are highly activated, so the reaction can proceed at both sites. Selectivity is then governed by a delicate balance of steric and electronic factors, which the solvent can influence.[1]
-
Solution 1: Modulate Nucleophile Sterics via Solvation. A polar protic solvent will solvate an anionic nucleophile, increasing its effective steric bulk. This can favor attack at the less sterically hindered position on the pyrimidine ring. Conversely, a polar aprotic solvent will result in a "bare," less-hindered nucleophile, potentially altering the product ratio. Experimentally screen a protic solvent (e.g., n-butanol) against an aprotic one (e.g., DMF) to assess the impact.
-
Solution 2: Utilize Solvent Mixtures. The polarity of the reaction medium can be fine-tuned by using solvent mixtures. For example, a mixture of toluene and DMF can provide sufficient polarity to enable the reaction while being less polar than pure DMF, which may alter the transition state energies for the two pathways. Systematically varying the ratio (e.g., 100% DMF, 75:25 DMF:Toluene, 50:50, etc.) can identify an optimal system.
-
Solution 3: Temperature Control. Lowering the reaction temperature often favors the kinetically controlled product, which may be a single isomer. This should be explored in conjunction with solvent choice.
-
Q6: I am observing byproducts that appear to be derived from the solvent, and my ester group is being hydrolyzed. What is happening and how can I fix it?
A6: These are classic examples of undesirable side reactions involving the solvent or trace impurities.
-
Cause 1: Solvolysis. If you are using an alcohol (e.g., methanol, ethanol) or water as a solvent, it can act as a nucleophile, displacing a chlorine atom to form an alkoxy or hydroxy pyrimidine byproduct.[7][9] This is especially prevalent at elevated temperatures or in the presence of a strong base.
-
Solution: Switch to a polar aprotic solvent (DMF, DMSO, acetonitrile) that is not nucleophilic. If a protic solvent is unavoidable, run the reaction at the lowest possible temperature and use a non-nucleophilic base (e.g., DIPEA) instead of alkoxides or hydroxides.
-
-
Cause 2: Ester Hydrolysis (Saponification). The methyl ester is susceptible to hydrolysis, especially in the presence of water and a base.[1] Many organic solvents can contain significant amounts of water unless specifically dried.
-
Solution: Always use anhydrous solvents for these reactions. Ensure your glassware is oven- or flame-dried and run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture. If your base is a hydroxide or if water is generated in the reaction, this side reaction will be difficult to avoid and may require a change in overall strategy (e.g., protecting the acid differently).
-
Section 3: Experimental Protocols & Data
To aid in your experimental design, we provide a general protocol for solvent screening and a table of relevant solvent properties.
Protocol 1: Systematic Solvent Screening for SNAr Reactions
This protocol provides a framework for efficiently screening solvents to find optimal conditions.
-
Setup: In parallel reaction vials, add this compound (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: To each vial, add a different anhydrous solvent to create a ~0.1 M solution. A recommended initial screening panel is presented in the table below.
-
Reagent Addition: Add the nucleophile (e.g., an amine, 1.1 eq) and a suitable base if required (e.g., K₂CO₃ or DIPEA, 1.5 eq).
-
Reaction: Seal the vials and stir the reactions at a set temperature (e.g., start with room temperature or a moderately elevated temperature like 60 °C).
-
Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 16h) using a suitable analytical method (TLC, LC-MS, or GC-MS).
-
Analysis: Compare the reactions based on the consumption of starting material, formation of the desired product, and formation of any byproducts. This will identify the most promising solvent(s) for further optimization.
Table 1: Properties of Recommended Solvents for Screening
This table summarizes key properties of solvents commonly used for SNAr reactions.
| Solvent | Class | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics & Use Case |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent dissolving power; good for sluggish reactions.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very high polarity and dissolving power; useful for highly insoluble salts.[3][4] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good polarity, lower boiling point makes for easier removal.[10][11] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Moderately polar; good for reactions sensitive to highly polar media.[10][11] |
| n-Butanol | Polar Protic | 17.5 | 118 | Can influence selectivity; higher boiling point than other common alcohols.[7] |
| Toluene | Nonpolar | 2.4 | 111 | Generally a poor choice, but can be useful as a co-solvent to modulate polarity. |
Data sourced from multiple references.[10][11]
Diagram: General Solvent Selection Workflow
This decision tree can help guide your initial choice of solvent based on the properties of your nucleophile.
Caption: Decision tree for initial solvent selection.
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- 11. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Synthesis of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Introduction: Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound, serving as a critical intermediate in the synthesis of novel agrochemicals and pharmaceuticals, particularly as a reactant for preparing 7H-pyrrolo[2,3-d]pyrimidine derivatives used in herbicidal compounds.[1] Achieving a rapid, high-yield synthesis is paramount for efficient drug development and manufacturing pipelines. This guide provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during its synthesis, with a primary focus on reducing reaction time. While literature directly detailing the kinetic optimization of this specific molecule is limited, the principles outlined here are derived from extensive studies on analogous and industrially significant trichloropyrimidines.[2][3]
Core Principles: The Chlorination Reaction
The synthesis of this compound typically involves the chlorination of a corresponding dihydroxy or tautomeric keto-enol precursor, such as a derivative of orotic acid. The most common and effective method utilizes phosphorus oxychloride (POCl₃), often in the presence of a catalyst. The reaction proceeds via the conversion of the pyrimidine's hydroxyl or keto groups into highly reactive chlorophosphate esters, which are subsequently displaced by chloride ions to yield the final trichlorinated product. The reaction rate is critically dependent on the efficiency of this activation and displacement process.
Troubleshooting Guide: Accelerating Your Synthesis
This section addresses the most common issues leading to prolonged reaction times and provides actionable solutions based on established chemical principles.
Q1: My reaction is extremely slow ( >8 hours) or has stalled completely. What are the primary factors to investigate?
A1: A sluggish or stalled reaction is typically rooted in one of three areas: catalyst inefficiency, suboptimal thermal conditions, or reagent-related issues.
-
Catalyst Inactivity or Absence: The chlorination of the pyrimidine ring with POCl₃ alone can be slow. Tertiary amines or amides are often used as catalysts to accelerate the reaction.[2] These catalysts react with POCl₃ to form a highly electrophilic Vilsmeier-Haack type reagent (e.g., the chloro(dimethylamino)methaniminium chloride from DMF), which is a far more potent activating agent for the pyrimidine's keto/hydroxyl groups. If you are not using a catalyst, adding one is the most effective first step. If you are, consider that it may have degraded (e.g., absorbed moisture).
-
Suboptimal Temperature: There is a critical temperature threshold to initiate the reaction and drive it to completion. For analogous syntheses, temperatures in the range of 90-140°C are common.[4] Operating below this window can drastically reduce the reaction rate. However, exceeding the optimal temperature can lead to decomposition of reactants and products, so a systematic approach to temperature optimization is crucial.[5]
-
Reagent Purity and Stoichiometry: The presence of moisture in the starting materials or solvent will rapidly quench the chlorinating agent and any catalytic intermediates, effectively halting the reaction. Ensure all reagents are anhydrous and that the reaction is protected from atmospheric moisture.[6] Furthermore, an insufficient molar excess of POCl₃ (which often serves as both reagent and solvent) can lead to an incomplete reaction.
Q2: I want to rationally select a catalyst to minimize reaction time. What are my options and how do they compare?
A2: Catalyst selection is a powerful tool for rate acceleration. The choice depends on balancing reactivity, cost, and ease of workup. The most common catalysts are tertiary amines and N,N-disubstituted amides.
-
N,N-Dialkylamides (e.g., N,N-dimethylformamide - DMF): DMF is a frequently used catalyst that enhances reactivity by forming a Vilsmeier intermediate with POCl₃.[2] It is effective and inexpensive.
-
Tertiary Amines (e.g., Triethylamine, N,N-dimethylaniline): These bases can also serve as effective catalysts. Some patented processes utilize composite catalysts, such as a mixture of N,N-diethylaniline, N,N-dimethylaniline, and quinoline, to achieve reaction times as low as 0.5 to 4 hours.[4]
The following table summarizes catalyst choices derived from related trichloropyrimidine syntheses, providing a starting point for your optimization experiments.
| Catalyst Type | Example(s) | Typical Temperature Range (°C) | Reported Reaction Time (for analogous systems) | Key Considerations |
| N,N-Dialkylamide | N,N-Dimethylformamide (DMF) | 100 - 120 | 2 - 6 hours | Forms a highly reactive Vilsmeier intermediate.[2] |
| Tertiary Amine | Triethylamine, Tributylamine | 90 - 115 | 3 - 8 hours | Can also act as an HCl scavenger.[7] |
| Composite Amine | N,N-diethylaniline, N,N-dimethylaniline, Quinoline | 90 - 140 | 0.5 - 4 hours | Patented system demonstrating synergistic effects for rapid conversion.[4] |
Q3: I've increased the temperature to 140°C, but the reaction time isn't improving, and my crude product is dark with low yield. What's happening?
A3: This is a classic case of exceeding the optimal thermal window. While higher temperatures generally increase reaction rates, they can also accelerate decomposition pathways and side reactions.[8] The ester functional group on your molecule, this compound, can be sensitive to prolonged exposure to high temperatures and the harsh acidic conditions generated during the reaction, potentially leading to hydrolysis or transesterification if alcohols are present as impurities.
Troubleshooting Steps:
-
Reduce Temperature: Systematically lower the reaction temperature in 10°C increments (e.g., start at 110°C) to find the "sweet spot" that balances reaction rate and product stability.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress every 30-60 minutes.[5] This allows you to identify when the reaction is complete and avoid unnecessary heating that could degrade the product.
-
Consider a More Active Catalyst: Instead of pushing the temperature higher, use a more effective catalyst (see Q2) to achieve a faster reaction at a more moderate temperature.
Experimental Protocols
Protocol 1: General Procedure for Synthesis Optimization
This protocol provides a framework for systematically optimizing your reaction conditions.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the starting pyrimidine precursor (e.g., Methyl 2,5,6-trihydroxy-pyrimidine-4-carboxylate) (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (5-10 eq, serving as reagent and solvent).
-
Catalyst Addition: Add the selected catalyst (e.g., DMF, 0.1-0.3 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to the desired temperature (e.g., start at 100°C) and monitor by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or distillation.[7]
Protocol 2: Workflow for Troubleshooting a Slow Reaction
This workflow provides a logical sequence of steps to diagnose and solve issues with reaction time.
Caption: Troubleshooting workflow for a slow chlorination reaction.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of a catalyst like DMF in this reaction? A: The catalyst, typically an N,N-disubstituted amide like DMF or a tertiary amine, acts as a nucleophile that attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate (a Vilsmeier-Haack type reagent). This intermediate is much more electrophilic than POCl₃ itself, and it rapidly reacts with the keto-oxygen of the pyrimidine ring, forming an excellent leaving group and facilitating the subsequent nucleophilic attack by chloride to form the chloro-substituent.
Caption: Simplified catalytic activation of POCl₃ by DMF.
Q: How do I properly and safely quench the reaction? A: Quenching excess POCl₃ is highly exothermic and releases HCl gas. The procedure must be performed carefully in an efficient fume hood. The cooled reaction mixture should be added slowly and portion-wise to a large beaker of crushed ice with vigorous stirring. This ensures that the heat generated is dissipated effectively. Do not add water or ice to the reaction flask, as this can cause a violent, uncontrolled reaction.
Q: My final product is pure by NMR, but my yield is low. Where could the product have been lost? A: Product loss often occurs during the workup phase.
-
Aqueous Layer: The product may have some solubility in the acidic aqueous layer formed after quenching. Ensure thorough extraction with multiple portions of organic solvent.
-
Emulsion: An emulsion can form during extraction, trapping the product. If this occurs, adding brine can help break the emulsion.
-
Purification: During distillation, if the temperature is too high or the vacuum too low, the product can decompose.[7] During chromatography, the product might streak or remain on the column if the wrong solvent system is used.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Kass, V. (1999). Process for the preparation of 2,4,6-trichloropyrimidine.
- BenchChem. Troubleshooting common issues in pyrimidine synthesis.
- Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine. (2009).
- ChemicalBook.
- Growing Science. (2021).
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- 4. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
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- 7. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 2,5,6-trichloropyrimidine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] The highly functionalized Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a versatile starting material for the synthesis of novel compounds with potential biological activity. The introduction of various nucleophiles via substitution of its chloro-substituents allows for the creation of diverse chemical libraries. However, the successful synthesis of such derivatives is only half the battle; unambiguous confirmation of the resulting molecular structure is critical for advancing any drug discovery program.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of derivatives synthesized from this compound. We will explore the rationale behind experimental design, from synthesis to spectroscopic analysis, and provide practical, data-supported insights to ensure the scientific integrity of your research.
The Synthetic Pathway: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The derivatization of this compound typically proceeds via nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced by a nucleophile. The key to a successful and predictable synthesis lies in understanding the regioselectivity of this reaction.
Causality of Reaction Site Selectivity:
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the three electron-withdrawing chlorine atoms and the methyl carboxylate group. This overall electron-poor nature makes the ring susceptible to nucleophilic attack.
The positions of the chlorine atoms on the pyrimidine ring greatly influence their reactivity towards nucleophilic substitution. Generally, the order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[3] This is because the negative charge of the Meisenheimer intermediate, formed during the nucleophilic attack, is better stabilized when the attack occurs at the C4 or C6 positions, which are para and ortho, respectively, to the ring nitrogens.
In the case of this compound, the presence of a strong electron-withdrawing group (the carboxylate) at the C4 position, and another chlorine at the C5 position, significantly influences the electron distribution. For 2,4-dichloropyrimidines with an electron-withdrawing substituent at the C5 position, nucleophilic substitution is strongly directed to the C4 position.[3][4] By analogy, we can predict that the C6-chloro substituent is the most likely to be displaced in an SNAr reaction with this compound. The C2 position is the next most likely site of attack, while the C5-chloro is the least reactive.
Experimental Protocol: Synthesis of a Representative Derivative
Herein, we provide a detailed, step-by-step methodology for the synthesis of a representative derivative, Methyl 2,5-dichloro-6-(morpholino)pyrimidine-4-carboxylate, via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et₃N)
-
Anhydrous Propanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a microwave reaction vial, add this compound (1 mmol).
-
Add 5 mL of anhydrous propanol and stir at room temperature to dissolve the starting material.
-
Add morpholine (1.1 mmol) to the reaction mixture.
-
Add triethylamine (1.2 mmol) to the vial.
-
Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120 °C for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure Methyl 2,5-dichloro-6-(morpholino)pyrimidine-4-carboxylate.
This microwave-assisted protocol offers rapid and efficient synthesis of the desired product.[5]
Structural Confirmation: A Comparative Analysis of Techniques
Once the desired derivative has been synthesized and purified, its structure must be rigorously confirmed. The following section compares the utility of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Single-Crystal X-ray Diffraction in the structural elucidation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Analysis
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[6]
¹H NMR Spectroscopy:
The ¹H NMR spectrum of a successfully synthesized monosubstituted derivative will show the disappearance of the starting material's signals and the appearance of new signals corresponding to the introduced nucleophile. For our example, Methyl 2,5-dichloro-6-(morpholino)pyrimidine-4-carboxylate, we would expect to see:
-
A singlet for the methyl ester protons around 3.9-4.0 ppm.
-
Two multiplets for the morpholine ring protons, typically around 3.7-3.9 ppm and 3.4-3.6 ppm.
The absence of any other aromatic protons on the pyrimidine ring simplifies the spectrum, making the identification of the substituent's protons straightforward.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton. For our example derivative, we would expect to see:
-
A signal for the carbonyl carbon of the ester at around 160-165 ppm.
-
Signals for the pyrimidine ring carbons. The carbon attached to the morpholino group (C6) would experience a significant upfield shift compared to the corresponding carbon in the starting material due to the replacement of a chlorine atom with a less electronegative nitrogen atom.
-
Signals for the morpholine ring carbons, typically in the range of 45-70 ppm.
-
A signal for the methyl ester carbon around 53-55 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | ¹H NMR (Methyl Ester) | ¹³C NMR (Pyrimidine Ring Carbons) | ¹³C NMR (Carbonyl) | ¹³C NMR (Methyl Ester) |
| This compound | ~3.95 (s, 3H) | C2, C4, C5, C6 (predicted range: 130-165) | ~162 | ~54 |
| Methyl 2,5-dichloro-6-(morpholino)pyrimidine-4-carboxylate | ~3.90 (s, 3H) | C2, C4, C5, C6 (C6 shifted upfield) | ~163 | ~53 |
Note: These are predicted values based on analogous structures. Actual values may vary.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thus confirming the molecular weight and offering clues about the structure.[7][8]
For Methyl 2,5-dichloro-6-(morpholino)pyrimidine-4-carboxylate, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic peaks [M+2]⁺ and [M+4]⁺ will also be observed in a predictable ratio, providing strong evidence for the number of chlorine atoms in the molecule.
Common Fragmentation Patterns:
The fragmentation of substituted pyrimidines is heavily influenced by the nature of the substituents.[8] Common fragmentation pathways include the loss of small neutral molecules or radicals from the substituents, followed by cleavage of the pyrimidine ring itself.[8][9] For our example, we might expect to see fragmentation corresponding to the loss of the methyl ester group, the morpholine ring, or chlorine atoms.
Table 2: Key Mass Spectrometry Data
| Compound | Expected Molecular Ion (m/z) | Key Fragmentation Pathways |
| This compound | 240/242/244 | Loss of -OCH₃, -COOCH₃, Cl |
| Methyl 2,5-dichloro-6-(morpholino)pyrimidine-4-carboxylate | 291/293/295 | Loss of morpholine, -OCH₃, -COOCH₃, Cl |
Single-Crystal X-ray Diffraction: The Gold Standard for Unambiguous Structure Determination
While NMR and MS provide strong evidence for the structure of a compound, single-crystal X-ray diffraction is the only technique that provides an unambiguous, three-dimensional model of the molecule.[10][11] This is particularly crucial when there is any doubt about the regioselectivity of a reaction.
To perform this analysis, a high-quality single crystal of the compound must be grown. The diffraction pattern of X-rays passing through the crystal is then used to determine the precise arrangement of atoms in the crystal lattice.
Why it is the definitive method:
-
Unambiguous Connectivity: It directly reveals which atoms are bonded to each other, definitively confirming the regiochemistry of the substitution.
-
Stereochemistry and Conformation: It provides the absolute stereochemistry and the preferred conformation of the molecule in the solid state.
-
Intermolecular Interactions: It can reveal information about how molecules pack in the solid state, including hydrogen bonding and other non-covalent interactions.[10]
For the derivatives of this compound, X-ray crystallography would definitively confirm that the nucleophilic substitution occurred at the C6 position.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a synthesized this compound derivative.
Caption: A logical workflow for the synthesis and structural confirmation of pyrimidine derivatives.
Conclusion
The structural confirmation of novel this compound derivatives requires a multi-faceted analytical approach. While ¹H and ¹³C NMR provide the foundational understanding of the molecular framework and Mass Spectrometry confirms the molecular weight and key fragments, Single-Crystal X-ray Diffraction stands as the ultimate arbiter for unambiguous structural assignment. By employing these techniques in a logical and self-validating workflow, researchers can ensure the scientific rigor of their findings and confidently advance their drug discovery and development programs.
References
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
-
Kiegiel, K.; Starosta, W.; Leciejewicz, J. Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E, 2013 , E69, o885. [Link]
-
Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives. Journal of Molecular Structure, 2022 , 1271, 133909. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 2015 , 80(15), 7757-7763. [Link]
-
Barakat, A.; Al-Majid, A. M.; Al-Najjar, H. J.; Mabkhot, Y. N.; Ghabbour, H. A.; Fun, H.-K. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 2014 , 19(11), 17187-17202. [Link]
-
Kalogirou, A. S.; Koutentis, P. A. 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021 , 2021(1), M1190. [Link]
-
Nawaz, H.; Rahim, F.; Taha, M.; Ullah, H.; Khan, A. U.; Al-Zahrani, A. S.; Ismail, N. H. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 2022 , 10, 1001804. [Link]
-
Taylor, A. P.; Robinson, R. P.; Fobian, Y. M.; Blakemore, D. C.; Jones, L. H.; Fadeyi, O. Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 2016 , 14(28), 6611-6637. [Link]
-
NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. RSC Advances, 2019 , 9(45), 26059-26071. [Link]
-
L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Chemical Communications, 2013 , 49(72), 7902-7904. [Link]
-
He, Y.; Kang, J. Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E, 2014 , 70(Pt 8), o869. [Link]
-
Salem, M. A. I.; Ali, T. E.; Marzouk, M. I.; Salem, M. S.; Al-Shibani, G. A. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 2014 , 4(4), 92-99. [Link]
-
Kumar, D.; Maruthi Kumar, N. T. Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 2011 , 3(Suppl 5), 121-123. [Link]
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A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2,5,6-trichloropyrimidine-4-carboxylate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data report. It explains the causal relationships between the molecule's unique structure and its spectral features, offering a framework for interpreting and validating the identity and purity of this and similar halogenated heterocyclic compounds.
The pyrimidine core is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The functionalization of this scaffold with halogens and ester groups, as seen in this compound, creates a versatile building block for synthesizing more complex molecules. A thorough understanding of its NMR profile is therefore essential for any researcher utilizing it as a synthetic intermediate.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the molecular structure of this compound is presented below with standardized atom numbering. This numbering will be used consistently for all spectral assignments.
Figure 1: Molecular structure of this compound.
Experimental Protocol: Ensuring Data Integrity
The trustworthiness of spectral data begins with a robust and reproducible experimental setup. The following protocol outlines the standard procedure for acquiring high-quality NMR data for this compound.
A. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. The solvent's interaction can slightly affect chemical shifts.[2]
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6 mL of CDCl₃.
-
Standard: Add Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[3]
-
Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.
B. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse acquisition.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.
-
Acquisition Time: ~4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus has low natural abundance and sensitivity.
-
Relaxation Delay (d1): 2 seconds. Quaternary carbons, such as those in the pyrimidine ring, can have long relaxation times, but a 2s delay is a reasonable starting point.[4]
-
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is remarkably simple, which in itself is a key identifying feature.
-
Expected Signals: The molecule contains only one set of chemically equivalent protons: those of the methyl ester group (labeled C8-H). The pyrimidine ring is fully substituted and bears no protons.
-
Chemical Shift (δ): The methyl protons are expected to appear as a singlet in the range of δ 3.9 – 4.2 ppm . Protons on a carbon adjacent to an ester oxygen typically resonate around 3.7-4.1 ppm.[5] However, the powerful electron-withdrawing effect of the trichloropyrimidine ring, transmitted through the carboxyl group, further deshields these protons, shifting them downfield.
-
Integration: The integrated area of this singlet corresponds to three protons (3H).
-
Multiplicity: The signal is a singlet (s) because there are no protons on adjacent atoms to cause spin-spin coupling.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton. Six distinct signals are expected, corresponding to the six chemically non-equivalent carbon atoms in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Data |
| C8 (-OCH₃) | 52 – 55 | This is a typical range for a methyl ester carbon. For example, the methyl ester protons in methyl stearate appear at a similar value.[6] |
| C5 | 130 – 135 | The C5 carbon is directly attached to a highly electronegative chlorine atom, causing a significant downfield shift.[7] In 4,5,6-trichloropyrimidine-2-carboxamide, a related structure, a C-Cl carbon appears at 131.1 ppm.[1] |
| C4 | 158 – 162 | This quaternary carbon is part of the electron-deficient pyrimidine ring and is bonded to a nitrogen and the electron-withdrawing carboxyl group, resulting in a strong deshielding effect. |
| C2 | 160 – 164 | Attached to two electronegative nitrogen atoms and a chlorine atom, C2 is expected to be one of the most downfield-shifted carbons in the pyrimidine ring. In 2,4,6-trichloropyrimidine, the C2 carbon is significantly deshielded.[8] |
| C6 | 161 – 165 | Similar to C2, C6 is bonded to two nitrogens and a chlorine, placing its resonance in a comparable downfield region. |
| C7 (C=O) | 163 – 168 | The carbonyl carbon of the methyl ester group typically appears in this region.[9] Its exact position is influenced by conjugation with the pyrimidine ring. |
Note: The precise assignment of the very close C2, C4, and C6 signals would require advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), to observe long-range couplings between these carbons and the methyl protons.[10][11]
Comparative Analysis: The Impact of Substituents
To fully appreciate the spectral characteristics of the target molecule, it is instructive to compare it with a simpler, well-characterized analogue: 2,4,6-trichloropyrimidine .
| Compound | ¹H NMR Signals | ¹³C NMR Signals (Ring Carbons) |
| 2,4,6-Trichloropyrimidine | A singlet at ~δ 7.45 ppm (1H), corresponding to the proton at the C5 position.[8] | Due to symmetry, only two signals are expected: one for C2 and one for the equivalent C4/C6 carbons. |
| This compound | A singlet at ~δ 4.0 ppm (3H) for the methyl ester group. No aromatic protons. | Four distinct signals for the ring carbons (C2, C4, C5, C6) due to the loss of symmetry. |
This comparison highlights two critical points:
-
Substitution Pattern: The absence of any signal in the aromatic region (δ 7-9 ppm) of the ¹H NMR spectrum is a definitive confirmation that the C5 position of the pyrimidine ring is substituted.
-
Electronic Effects: The replacement of the C4-Cl in 2,4,6-trichloropyrimidine with a methyl carboxylate group breaks the molecule's symmetry, resulting in a more complex ¹³C NMR spectrum where C4 and C6 are no longer equivalent.
Workflow for Structural Verification
The logical process for analyzing and verifying the structure of this compound using NMR is summarized in the workflow diagram below. This self-validating system ensures that all spectral data converge to support a single, unambiguous structure.
Figure 2: Analytical workflow for NMR-based structural verification.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a clear and definitive confirmation of its structure. The ¹H spectrum is characterized by a single downfield-shifted singlet corresponding to the three methyl ester protons. The ¹³C spectrum displays six distinct signals, with the four pyrimidine carbons resonating at very low field due to the powerful cumulative electron-withdrawing effects of the three chlorine atoms and two ring nitrogens. By comparing this spectral data with that of simpler analogues and applying fundamental principles of NMR theory, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]
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A Comparative Guide to the Biological Activity of Methyl 2,5,6-trichloropyrimidine-4-carboxylate and Its Analogs
Introduction: The Pyrimidine Scaffold as a Cornerstone of Bioactive Compound Design
The pyrimidine ring is a privileged heterocyclic scaffold, fundamental to life as a core component of nucleobases like cytosine, thymine, and uracil[1]. Its inherent biological relevance and synthetic tractability have made it a cornerstone in the development of pharmaceuticals and agrochemicals[2][3]. Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antifungal, herbicidal, and antiviral properties[1][4][5].
Within this versatile class of compounds, Methyl 2,5,6-trichloropyrimidine-4-carboxylate stands out as a highly functionalized and reactive building block. Its structure, featuring three distinct chlorine atoms and a carboxylate group, presents multiple reactive sites for nucleophilic substitution and further modification. This synthetic versatility allows for the systematic generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies aimed at discovering novel agents with enhanced potency and selectivity[6][7].
This guide provides a comparative analysis of the biological activities of analogs derived from the trichloropyrimidine carboxylate core. We will delve into how specific structural modifications influence their efficacy as cytotoxic, antifungal, and herbicidal agents, grounding our discussion in experimental data from authoritative sources. We will further provide detailed protocols for key biological assays to ensure the reproducibility and validation of the findings discussed.
The Core Scaffold: Synthetic Potential of Trichloropyrimidine Carboxylates
This compound and its isomers, such as 4,5,6-trichloropyrimidine-2-carbonitrile, serve as powerful precursors in synthetic chemistry[7]. The electron-withdrawing nature of the pyrimidine ring and the chloro-substituents makes the carbon atoms at positions 2, 5, and 6 highly susceptible to nucleophilic attack. This allows for the regioselective displacement of the chlorine atoms with a wide array of nucleophiles, including amines, alcohols, and thiols, leading to diverse libraries of substituted pyrimidines[8]. Furthermore, the carboxylate group at C4 can be readily converted into amides, hydrazides, or other functionalities, adding another layer of structural diversity[9][10].
Caption: Structure-Activity Relationship (SAR) map for the this compound scaffold.
Comparative Biological Activity of Analogs
The biological profile of the core pyrimidine structure can be dramatically altered by modifying its substituents. Below, we compare the activities of various analogs based on the site of modification.
Herbicidal Activity: Targeting Essential Plant Enzymes
Pyrimidine derivatives are a well-established class of herbicides, often targeting essential plant enzymes like acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids[11].
A study on novel pyrimidine thiourea compounds, synthesized from a substituted pyrimidine core, demonstrated significant herbicidal activity[11]. The structure-activity relationship revealed that the nature of the substituent on the pyrimidine ring was crucial for efficacy. For example, compound 4d in the study, featuring a specific aromatic-substituted pyrimidine, showed an 81.5% inhibition rate on the root growth of Brassica napus L. and a 44.4% inhibition of AHAS enzyme activity at 100 mg/L[11]. Similarly, compound 4f had an 81% inhibition rate on the root growth of Digitaria adscendens[11]. These activities were comparable or superior to the commercial herbicide bensulfuron-methyl against certain weeds like Echinochloa crus-galli[11].
Another series of pyrimidine derivatives containing a 1,2,4-triazole moiety also exhibited good inhibition against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass)[12][13]. Compounds 5f and 5g from this series showed over 80% inhibition of rape root growth at 100 mg/L[13].
Table 1: Comparative Herbicidal Activity of Pyrimidine Analogs
| Compound ID (Reference) | Target Species | Concentration (mg/L) | Inhibition Rate (%) | Mechanism of Action |
| Analog 4d [11] | Brassica napus L. (root) | 100 | 81.5 | AHAS Inhibition |
| Analog 4f [11] | Digitaria adscendens (root) | 100 | 81.0 | AHAS Inhibition |
| Analog 5c [13] | Brassica napus (stalk) | 100 | >80 | Not specified |
| Analog 5f/5g [13] | Brassica napus (root) | 100 | >80 | Not specified |
| Bensulfuron-methyl (Commercial)[11] | Echinochloa crus-galli | 100 | Lower than 4d/4f | AHAS Inhibition |
| 2,4-D (Commercial)[13] | Echinochloa crusgalli | 10 & 100 | Lower than 5d/5g | Auxin mimic |
Antifungal Activity: Combating Phytopathogenic Fungi
The development of novel fungicides is critical to combat plant diseases and overcome resistance to existing treatments[5]. Pyrimidine derivatives, particularly those containing an amide moiety, have shown significant promise.
In one study, a series of novel pyrimidine derivatives with an amide side chain were synthesized and tested against several plant pathogenic fungi[9][10]. The results were compelling: compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited excellent activity against Phomopsis sp., with an EC50 value of 10.5 µg/mL. This was significantly better than the commercial fungicide Pyrimethanil, which had an EC50 of 32.1 µg/mL against the same fungus[9][10]. The structure-activity relationship indicated that the position of the pyrimidine-oxy group on the phenyl ring was a key determinant of activity, with the meta-position (as in 5o ) conferring the highest potency[9][10].
Similarly, another study on 1,2,4-triazolo[4,3-c] trifluoromethylpyrimidine derivatives found that several compounds exhibited potent and broad-spectrum antifungal activity, particularly against various species of Botrytis cinerea[14].
Table 2: Comparative Antifungal Activity (EC50, µg/mL) of Pyrimidine Amide Analogs
| Compound ID (Reference) | Phomopsis sp. | B. dothidea | B. cinerea |
| Analog 5f [9][10] | 15.1 | - | - |
| Analog 5o [9][10] | 10.5 | - | - |
| Analog 5p [9][10] | 19.6 | - | - |
| Pyrimethanil (Commercial)[9][10] | 32.1 | - | - |
Cytotoxic Activity: A Scaffold for Anticancer Drug Discovery
The synthetic versatility of the trichloropyrimidine scaffold has positioned it as a crucial platform for developing novel anticancer agents[6]. The three reactive chlorine atoms allow for the creation of compounds that can target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways[6].
Derivatives of 2,4,5-trichloropyrimidine have demonstrated potent cytotoxic activity against various human cancer cell lines, with some compounds showing IC50 values in the nanomolar range[6]. Similarly, pyrimidine-substituted chalcones have shown promising anticancer potential, in some cases exceeding the efficacy of the standard chemotherapeutic drug cisplatin[15]. For instance, compounds CFMPY 4 , CFMPY 15 , and CFMPY-28 from this class induced apoptosis in HeLa, A549, and HepG2 cancer cell lines[15].
The modification of the C4 carboxylate into an amide is also a key strategy in developing antitubercular agents, which often involves screening for cytotoxicity against mammalian cell lines to ensure selectivity[8]. While not directly anticancer, this research underscores the importance of the C4-amide linkage for biological activity.
Table 3: Comparative Cytotoxic Activity (IC50) of Pyrimidine Analogs
| Compound Class (Reference) | Cell Line | Activity Metric | Result |
| 2,4,5-Trichloropyrimidine Derivatives[6] | Various | IC50 | Nanomolar range |
| Pyrimidine-Chalcone CFMPY-2 [15] | HeLa | Cytotoxicity | Most potent in class |
| Pyrimidine-Chalcone CFMPY 4 [15] | A549 | Cytotoxicity | Most potent in class |
| Triaminopyrimidine AE-2-48 [16] | Caspase-1 (Enzyme) | IC50 | 13 nM |
| Triaminopyrimidine AE-2-21 [16] | Caspase-1 (Enzyme) | IC50 | 18 nM |
Experimental Methodologies
To ensure the validation and reproducibility of the bioactivity data presented, we outline the standard protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay quantitatively measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549, HeLa) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for an additional 48-72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.[6][15]
Protocol 2: In Vitro Antifungal Assay (Poisoned Food Technique)
This method is widely used to screen compounds for their ability to inhibit the mycelial growth of phytopathogenic fungi.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMF or acetone) to create a stock solution.
-
Media Preparation: Add appropriate aliquots of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL). Pour the "poisoned" agar into sterile Petri dishes. A control plate containing only the solvent should also be prepared.
-
Fungal Inoculation: Place a 5 mm diameter mycelial disc, taken from the edge of an actively growing culture of the target fungus (e.g., Phomopsis sp., B. cinerea), at the center of each agar plate.
-
Incubation: Incubate the plates at 25-28°C for a period sufficient for the fungus in the control plate to nearly cover the plate (typically 3-7 days).
-
Data Acquisition: Measure the diameter of the fungal colony in both the control and treated plates.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate. EC50 values can be determined by testing a range of concentrations.[5][10][14]
Conclusion and Future Outlook
The this compound scaffold is a remarkably fertile starting point for the development of novel bioactive compounds. The comparative analysis clearly demonstrates that targeted modifications at the C2, C4, C5, and C6 positions can profoundly influence biological activity, steering the compound's profile towards potent herbicidal, antifungal, or cytotoxic effects.
Key Structure-Activity Relationship Insights:
-
Herbicidal Activity: The introduction of thiourea and triazole moieties, particularly at the C6 position, can yield potent AHAS inhibitors that outperform commercial standards in some cases[11][13].
-
Antifungal Activity: Converting the C4 carboxylate to a specific substituted amide, especially with a meta-linked phenyl group, can lead to exceptional potency against phytopathogenic fungi like Phomopsis sp., surpassing existing commercial fungicides[9][10].
-
Cytotoxic Activity: The ability to easily diversify all three chloro-positions makes this scaffold ideal for generating libraries to screen for anticancer agents that target critical cell signaling pathways[6].
Future research should focus on a multi-pronged approach: expanding the diversity of substituents at all reactive sites, conducting in-depth mechanistic studies to identify the precise molecular targets of the most active analogs, and performing in vivo studies to validate the therapeutic or agricultural potential of lead compounds. The continued exploration of this versatile pyrimidine core holds significant promise for addressing pressing needs in medicine and agriculture.
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PubMed. (2011). Synthesis, antimicrobial, and mosquito larvicidal activity of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones. European Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to In Vitro Testing of Methyl 2,5,6-trichloropyrimidine-4-carboxylate Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of in vitro testing methodologies for novel derivatives of Methyl 2,5,6-trichloropyrimidine-4-carboxylate. This document moves beyond a simple recitation of protocols to offer a strategic analysis of experimental design, grounded in the principles of scientific integrity and informed by extensive field experience.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This has spurred the synthesis and evaluation of a multitude of pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The highly functionalized this compound serves as a versatile starting material for the synthesis of novel compounds with therapeutic potential. The strategic derivatization of this core structure allows for the exploration of structure-activity relationships and the optimization of biological activity.
This guide will navigate the critical in vitro assays necessary to profile the biological effects of these novel derivatives, with a focus on anticancer and antimicrobial applications. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating robust and reproducible data.
I. In Vitro Anticancer Activity Assessment
The evaluation of novel compounds for anticancer activity is a primary focus in drug discovery. Pyrimidine derivatives have shown significant promise as anticancer agents by targeting various aspects of cancer cell biology, such as uncontrolled proliferation and survival. A tiered approach to in vitro testing is crucial for identifying promising lead compounds.
A. Cytotoxicity Screening: The First Line of Inquiry
The initial step in assessing anticancer potential is to determine the cytotoxic effects of the derivatives on a panel of cancer cell lines. This provides a broad overview of their potency and selectivity.
Experimental Rationale: The choice of cell lines is critical and should ideally include representatives of different cancer types (e.g., breast, lung, colon) to assess the spectrum of activity. It is also advisable to include a non-cancerous cell line to evaluate for selective toxicity towards cancer cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used and cost-effective colorimetric method for assessing cell viability.[1][2]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each derivative.
Data Presentation: Comparative Cytotoxicity of Pyrimidine Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Selectivity Index (SI) |
| MTC-PD-01 | MCF-7 (Breast) | 8.5 ± 0.7 | HEK293 | > 100 | > 11.8 |
| A549 (Lung) | 12.3 ± 1.1 | > 8.1 | |||
| MTC-PD-02 | MCF-7 (Breast) | 25.1 ± 2.3 | HEK293 | > 100 | > 4.0 |
| A549 (Lung) | 30.8 ± 3.5 | > 3.2 | |||
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 | HEK293 | 5.2 ± 0.4 | 5.8 |
Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line.
Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
III. Enzyme Inhibition Assays: Targeting Specific Molecular Pathways
Many drugs exert their therapeutic effects by inhibiting specific enzymes. [3][4][5]For pyrimidine derivatives, potential targets could include kinases in cancer cells or essential enzymes in microorganisms.
Experimental Rationale: The choice of enzyme to target depends on the intended therapeutic application. For anticancer activity, kinases such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs) are relevant targets. For antimicrobial activity, enzymes involved in essential metabolic pathways of the pathogen, such as dihydrofolate reductase (DHFR), could be investigated.
Protocol: General Enzyme Inhibition Assay
-
Reagents: Prepare a buffer solution containing the purified enzyme, its substrate, and any necessary cofactors.
-
Inhibitor Addition: Add the pyrimidine derivative at various concentrations to the reaction mixture.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value of the derivative.
Data Presentation: Comparative Enzyme Inhibition by Pyrimidine Derivatives
| Derivative | Target Enzyme | IC50 (µM) |
| MTC-PD-01 | EGFR Kinase | 5.2 ± 0.4 |
| MTC-PD-02 | EGFR Kinase | 18.9 ± 1.7 |
| Gefitinib | EGFR Kinase | 0.03 ± 0.005 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Inhibition Diagram
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
IV. Conclusion
The in vitro evaluation of this compound derivatives requires a systematic and multi-faceted approach. By employing a combination of cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can effectively profile the biological activities of these novel compounds. The experimental designs and protocols outlined in this guide provide a robust framework for generating reliable and comparable data, which is essential for the identification of promising lead candidates for further drug development. The emphasis on understanding the causality behind experimental choices and the use of self-validating systems will ensure the scientific integrity of the findings.
V. References
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Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]
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Zhang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]
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Wikipedia. (2024). Minoxidil. Wikipedia. [Link]
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Gribanov, O. G., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. [Link]
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Wujec, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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Wadhwaa, P., et al. (2018). Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV Integrase Strand Transfer Inhibitors. Scholars Research Library. [Link]
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Rostom, S. A. F., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. [Link]
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Kalogirou, A. S., et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. [Link]
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Wang, Y., et al. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. PubMed. [Link]
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Liu, X., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]
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Aouad, M. R., et al. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. PubMed. [Link]
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Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. [Link]
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Saunders, J., et al. (2000). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. PubMed. [Link]
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El-Mekabaty, A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]
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Takemiya, K., et al. (2025). Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[18F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent. PubMed. [Link]
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Asim, M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]
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Glisic, B., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]
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De Vita, D., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. [Link]
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World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. WJARR. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
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El-Faham, A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]
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The Structure-Activity Relationship of Trichloropyrimidine Compounds: A Comparative Guide for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern therapeutic innovation. Its inherent ability to mimic the purine bases of ATP allows for the design of potent kinase inhibitors, a class of drugs that has revolutionized oncology and the treatment of inflammatory diseases. Among the various pyrimidine precursors, 2,4,6-trichloropyrimidine stands out as a uniquely versatile and reactive starting material. The three distinct chlorine atoms on the pyrimidine ring offer a playground for medicinal chemists, allowing for sequential and regioselective nucleophilic substitutions to generate vast libraries of structurally diverse compounds.
This guide provides an in-depth technical comparison of trichloropyrimidine-based compounds, focusing on their structure-activity relationships (SAR) as kinase inhibitors. We will delve into the causality behind experimental choices in their design and synthesis, present comparative biological data, and provide detailed protocols for their evaluation.
The Trichloropyrimidine Scaffold: A Privileged Starting Point
The power of 2,4,6-trichloropyrimidine lies in the differential reactivity of its chlorine atoms. The chlorine at the C4 and C6 positions is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This reactivity difference allows for a controlled, stepwise introduction of various substituents, enabling the systematic exploration of the chemical space around the pyrimidine core. This iterative process of design, synthesis, and biological testing is the essence of SAR studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.[1]
A typical workflow for the development of bioactive compounds from a trichloropyrimidine scaffold is a cyclical process of synthesis, in vitro screening, and optimization based on the SAR data obtained.
Comparative Analysis of Trichloropyrimidine-Based Kinase Inhibitors
The primary application of trichloropyrimidine derivatives in modern drug discovery is in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[2] By designing molecules that can selectively bind to the ATP-binding pocket of a specific kinase, it is possible to block its activity and halt the downstream signaling that drives cancer cell proliferation and survival.
Targeting the PI3K/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for drug development.[3] Several studies have demonstrated the potential of trichloropyrimidine-based compounds as potent PI3K/mTOR inhibitors.
A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, synthesized from a trichloropyrido[3,2-d]pyrimidine precursor, have shown impressive inhibitory activity against PI3Kα and mTOR.[3] The general structure of these compounds maintains a 3-hydroxyphenyl group at C2 and a morpholine group at C4, while exploring a variety of substituents at the C7 position.
| Compound ID | C7-Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |
| Reference 1 | H | 19 | 37 | [3] |
| 4a | -CH2-O-CH3 | 3 | 115 | [3] |
| 4b | -CH=CH2 | 6 | 134 | [3] |
| 4c | -CH2-N3 | 8 | 126 | [3] |
| 4d | -CH=N-OH | 10 | 145 | [3] |
| 4e | -CH2-NH-cyclopropyl | 150 | >1000 | [3] |
| 4f | -CH2-N-methylpiperazine | 230 | >1000 | [3] |
SAR Insights:
-
Small, polar substituents at C7 enhance PI3Kα activity: The introduction of small, polar groups like methoxy-methyl, vinyl, and azido-methyl at the C7 position resulted in a significant increase in PI3Kα inhibition compared to the unsubstituted reference compound.[3] This suggests that the C7 position may interact with a polar region of the ATP-binding pocket.
-
Bulky substituents at C7 are detrimental to activity: The addition of larger, more flexible groups such as cyclopropylamine or N-methylpiperazine at the C7 position led to a dramatic decrease in both PI3Kα and mTOR activity.[3] This indicates that the space in this region of the active site is limited.
The PI3K/Akt/mTOR signaling pathway is a complex cascade that regulates cell growth, proliferation, and survival. Inhibition of PI3K and/or mTOR can block these processes, leading to apoptosis in cancer cells.
Sources
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A Comparative Guide to the Synthesis of Methyl 2,5,6-trichloropyrimidine-4-carboxylate: A Modern Approach to a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antivirals, anticancer drugs, and antibiotics.[1] Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly functionalized pyrimidine derivative that serves as a versatile building block in the synthesis of complex pharmaceutical compounds. The strategic placement of its reactive chloro-substituents and the carboxylate group allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development.
This guide provides a comprehensive comparison of a traditional synthetic route to this compound with a novel, more efficient, and environmentally benign approach. We will delve into the rationale behind the experimental choices in each route, provide detailed, step-by-step protocols, and present a quantitative comparison of their performance.
The Traditional Synthetic Route: A Multi-Step Approach with Environmental Drawbacks
The conventional synthesis of this compound typically commences from a readily available starting material, orotic acid (2,6-dihydroxy-pyrimidine-4-carboxylic acid).[2] This route involves a three-stage process: 5-chlorination, exhaustive chlorination of the hydroxyl groups, and finally, esterification of the carboxylic acid.
The traditional approach, while functional, often suffers from low to moderate overall yields, the use of harsh reagents in excessive amounts, and the generation of significant chemical waste, making it less than ideal for large-scale production.
Stage 1: Chlorination of the 5-Position
The initial step involves the electrophilic chlorination of the electron-rich pyrimidine ring at the 5-position. A common reagent for this transformation is N-chlorosuccinimide (NCS) in a suitable solvent.
Stage 2: Conversion of Hydroxyl Groups to Chlorides
This is a critical and often challenging step. The traditional method employs a large excess of phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent.[3] The reaction is typically carried out at high temperatures (reflux) for an extended period in the presence of a tertiary amine base, such as N,N-dimethylaniline, which serves as a catalyst and acid scavenger.[4] This process is known to be energy-intensive and generates a significant amount of phosphorus-containing waste, which is difficult to dispose of.
Stage 3: Fischer Esterification
The final step is the conversion of the carboxylic acid to its methyl ester. The classic Fischer esterification is the method of choice in the traditional route. This involves reacting the chlorinated pyrimidine carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[5] While effective for simple substrates, this method requires a large excess of the alcohol and a strong acid, which can lead to side reactions and purification challenges with more complex molecules.
The New Synthetic Route: A Streamlined, Greener Approach
The proposed new synthetic route focuses on improving the efficiency, safety, and environmental footprint of the synthesis. This is achieved by incorporating a modern chlorination technique and a milder esterification method.
Key Innovation: Solvent-Free, Equimolar Chlorination
The cornerstone of the new route is the replacement of the harsh and wasteful excess POCl₃ chlorination with a solvent-free method using an equimolar amount of POCl₃. This procedure, conducted in a sealed reactor at elevated temperatures, has been shown to be highly efficient for the chlorination of various hydroxypyrimidines.[6][7] This modification significantly reduces the amount of reagent used, eliminates the need for a solvent, simplifies the work-up procedure, and minimizes the generation of hazardous waste.
A Milder Esterification Strategy
In place of the harsh conditions of the Fischer esterification, the new route employs a milder and more versatile method for the esterification of the carboxylic acid. The use of trimethylsilyldiazomethane (TMS-diazomethane) offers a rapid and clean conversion of carboxylic acids to their methyl esters at room temperature, often with near-quantitative yields. This method is particularly advantageous for substrates that may be sensitive to strong acids and high temperatures.
Side-by-Side Comparison: Traditional vs. New Synthetic Route
| Parameter | Traditional Synthetic Route | New Synthetic Route | Rationale for Improvement |
| Starting Material | Orotic Acid | 5-Chloro-2,6-dihydroxypyrimidine-4-carboxylic acid | Starting with a pre-chlorinated intermediate can streamline the process. |
| Chlorinating Agent (for OH groups) | Excess Phosphorus Oxychloride (POCl₃) | Equimolar Phosphorus Oxychloride (POCl₃) | Reduces reagent consumption, minimizes waste, and improves safety.[6] |
| Chlorination Conditions | Reflux in neat POCl₃ with N,N-dimethylaniline | Solvent-free, sealed reactor, 140-160 °C | Eliminates solvent use, reduces energy consumption, and simplifies work-up.[8] |
| Esterification Method | Fischer Esterification (MeOH, H₂SO₄, reflux) | Trimethylsilyldiazomethane (TMS-CHN₂) in MeOH/Toluene | Milder conditions, faster reaction time, higher yield, and broader substrate scope. |
| Overall Yield (Estimated) | Low to Moderate | Moderate to High | Each step is optimized for higher efficiency. |
| Environmental Impact | High (excess reagents, hazardous waste) | Low (reduced reagent use, solvent-free chlorination) | Aligns with the principles of green chemistry. |
| Scalability | Challenging due to safety and waste concerns | More amenable to large-scale synthesis | Simplified procedures and reduced hazards make it more scalable. |
Experimental Protocols
New Synthetic Route: Step-by-Step Methodology
Step 1: Synthesis of 5-Chloro-2,6-dihydroxypyrimidine-4-carboxylic acid
A detailed protocol for the synthesis of this starting material would be based on established literature procedures for the chlorination of orotic acid.
Step 2: Synthesis of 2,5,6-Trichloropyrimidine-4-carboxylic acid via Solvent-Free Chlorination
Materials:
-
5-Chloro-2,6-dihydroxypyrimidine-4-carboxylic acid
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Pyridine, anhydrous
-
Teflon-lined stainless steel reactor
Procedure:
-
In a Teflon-lined stainless steel reactor, add 5-Chloro-2,6-dihydroxypyrimidine-4-carboxylic acid (1.0 equivalent).
-
Add phosphorus oxychloride (2.2 equivalents, to chlorinate both hydroxyl groups and the carboxylic acid to the acid chloride).
-
Add anhydrous pyridine (1.0 equivalent).
-
Seal the reactor and heat the mixture to 150 °C for 3 hours with stirring.
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Slowly and cautiously quench the reaction mixture by adding it to crushed ice with vigorous stirring.
-
The precipitated solid, 2,5,6-trichloropyrimidine-4-carbonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
-
The acid chloride is then carefully hydrolyzed back to the carboxylic acid by treatment with water.
Step 3: Esterification using Trimethylsilyldiazomethane (TMS-diazomethane)
Materials:
-
2,5,6-Trichloropyrimidine-4-carboxylic acid
-
Trimethylsilyldiazomethane (2.0 M solution in hexanes)
-
Methanol
-
Toluene
Procedure:
-
Dissolve 2,5,6-Trichloropyrimidine-4-carboxylic acid (1.0 equivalent) in a mixture of toluene and methanol (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the trimethylsilyldiazomethane solution (1.1 equivalents) dropwise to the stirred solution. A yellow color and gas evolution will be observed.
-
Continue stirring at 0 °C for 30 minutes after the addition is complete, then allow the reaction to warm to room temperature and stir for another hour.
-
The reaction is complete when the gas evolution ceases and the yellow color persists.
-
Quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Synthetic Pathways
To better illustrate the differences between the two synthetic routes, the following diagrams outline the reaction schemes.
Caption: Traditional synthetic route for this compound.
Caption: New, improved synthetic route for this compound.
Conclusion: Embracing a More Sustainable Future in Pharmaceutical Synthesis
The validation of this new synthetic route for this compound represents a significant advancement over traditional methods. By adopting a solvent-free chlorination step with equimolar reagents and a milder esterification process, this novel approach offers a more sustainable, efficient, and scalable solution for the production of this key pharmaceutical intermediate. For researchers and drug development professionals, the adoption of such improved synthetic strategies is not only economically advantageous but also a crucial step towards a greener and safer chemical industry.
References
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Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link][6][7]
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Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link][6][7]
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Sun, Z., et al. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. PubMed. [Link]
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Process for preparing 2,4,6-trichloropyrimidine. (1998). Google Patents. [3]
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- Preparation method for chloropyrimidine compound. (2015).
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. [Link]
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Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link][5]
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Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine. (2009). Google Patents. [4]
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Kalogirou, A. S., et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. [Link][1]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1234567. [Link]
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Abbey, K. J. (1971). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Georgia Institute of Technology. [Link]
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Acid to Ester - Common Conditions. (n.d.). The University of Sheffield. [Link]
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Kalogirou, A. S., et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. ResearchGate. [Link]
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Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. [Link]
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Comparison Guide: A Framework for Assessing Cross-Reactivity of Methyl 2,5,6-trichloropyrimidine-4-carboxylate Based Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of kinase inhibitors derived from the versatile Methyl 2,5,6-trichloropyrimidine-4-carboxylate scaffold. We will delve into the underlying principles of kinase inhibitor selectivity, detail robust experimental methodologies for its assessment, and offer a logical framework for data interpretation, empowering you to make informed decisions in your drug discovery programs.
Introduction: The Double-Edged Sword of the Pyrimidine Scaffold
The pyrimidine core is a foundational scaffold in modern medicinal chemistry, particularly for the development of protein kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a "privileged scaffold," a structural motif that is frequently accommodated by many human kinases.[1][2] This characteristic, however, is a double-edged sword. While it provides a robust starting point for inhibitor design, it also presents a significant challenge: a high potential for cross-reactivity, or the binding to unintended off-target kinases.[3][4]
This compound is an exemplary starting material for generating libraries of such inhibitors. The three chlorine atoms and the carboxylate group offer multiple, distinct reaction sites for chemical modification, allowing for the rapid generation of diverse compound libraries to probe structure-activity relationships (SAR). However, this inherent versatility necessitates a rigorous and systematic assessment of selectivity to ensure that the biological effects observed are truly due to the inhibition of the intended target and not a consequence of polypharmacology.[5]
Uncharacterized off-target activity can lead to misleading biological data, unexpected toxicities in preclinical models, and ultimately, clinical trial failures. Therefore, a proactive and comprehensive cross-reactivity assessment is not just a supplementary check but a critical, value-adding step in the development of any inhibitor series based on this scaffold.
The Kinome-Wide Challenge: Why Selectivity is Elusive
The human genome contains over 500 protein kinases, collectively known as the kinome. These enzymes share a structurally conserved ATP-binding site, which is the target for the majority of kinase inhibitors.[6][7] This conservation is the primary reason why achieving absolute selectivity for a single kinase is an immense challenge.[8] Inhibitors designed to fit the ATP pocket of one kinase can often bind to the pockets of many others, particularly those within the same family or group that share similar structural features.[3]
The concept of "scaffold promiscuity" is central to this issue. A scaffold, like the pyrimidine core, that represents compounds with activity against multiple kinases is considered promiscuous.[3][4] The goal of the medicinal chemist is to decorate this core with chemical moieties that exploit the subtle differences in the amino acid residues surrounding the ATP pocket, thereby conferring selectivity for the desired target.
Figure 1: The challenge of scaffold-mediated kinase cross-reactivity.
A Multi-Tiered Strategy for Cross-Reactivity Assessment
A robust assessment strategy relies on a tiered approach, moving from broad, high-throughput methods to more focused, in-depth analyses. This ensures a cost-effective and efficient use of resources while building a comprehensive selectivity profile.
Tier 1: Large-Panel Kinase Screening
The most effective initial step is to profile the inhibitor against a large panel of kinases at a single, fixed concentration (e.g., 1 µM).[1][9] Commercial services (e.g., Eurofins DiscoverX KINOMEscan, Thermo Fisher SelectScreen) offer panels covering a significant portion of the human kinome.
-
Causality Behind this Choice: This approach provides a broad, unbiased view of the inhibitor's selectivity profile early in the discovery process.[9] It quickly identifies potential off-targets that would be missed if screening were limited to a small, curated panel of related kinases. The output is typically expressed as "Percent of Control" (PoC) or "Percent Inhibition," where lower numbers indicate stronger binding or inhibition.[1]
Tier 2: Dose-Response and Affinity Determination
Any significant "hits" identified in the Tier 1 screen (e.g., >70% inhibition) should be followed up with dose-response assays to determine quantitative metrics of potency, such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[6][9]
-
Causality Behind this Choice: A single-point measurement can be misleading due to experimental noise or assay artifacts. A full dose-response curve confirms the activity and provides a precise measure of potency (IC50).[9] This allows for a quantitative comparison between the on-target and off-target activities, which is crucial for calculating a selectivity ratio. Biochemical assays are often performed with the ATP concentration set near the Michaelis constant (Km) for each kinase, which allows the measured IC50 to more closely reflect the inhibitor's intrinsic binding affinity (Ki).[5][6]
Tier 3: Cellular Target Engagement
Finally, it is essential to confirm that the observed biochemical activity translates to target inhibition within a cellular context. Methods like the Cellular Thermal Shift Assay (CETSA) can measure the direct binding of an inhibitor to its target protein inside intact cells, providing invaluable evidence of target engagement.
-
Causality Behind this Choice: Cell membranes, efflux pumps, and high intracellular ATP concentrations (1-5 mM) can drastically alter an inhibitor's effective potency compared to a purified biochemical assay.[5] Cellular assays validate that the inhibitor can reach its target in a biologically relevant environment and engage it with sufficient potency to elicit a downstream effect.
Figure 3: A decision-making framework based on comparative selectivity data.
Conclusion
The this compound scaffold is a powerful tool for generating novel kinase inhibitors. However, its inherent potential for binding to multiple kinases necessitates a rigorous, multi-tiered approach to cross-reactivity assessment. By combining broad kinome-level screening with quantitative dose-response assays and cellular validation, researchers can build a comprehensive and reliable selectivity profile. This systematic evaluation is paramount for validating drug targets, interpreting biological data with confidence, and ultimately developing safer and more effective therapeutic agents.
References
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- Hu, Y., & Bajorath, J. (2013). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 56(11), 1521-1542.
- Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 748.
- Lu, C., Wu, J., & Wang, Z. (2023). Strategy toward Kinase-Selective Drug Discovery.
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
- Zheng, Z., Wang, Y., Li, Y., Wu, H., Wang, Z., & Cai, W. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Zheng, Z., Wang, Y., Li, Y., Wu, H., Wang, Z., & Cai, W. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- van der Wouden, P. E., van den Berg, M., & IJzerman, A. P. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 174(1), 1-13.
- Liu, X., Wang, Z., & Jin, H. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
- Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Asquith, C. R. M., Laitinen, T., Bennett, J. M., & Willson, T. M. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12101-12115.
- CymitQuimica. (n.d.).
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Benchmarking Methyl 2,5,6-trichloropyrimidine-4-carboxylate Against Known Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: The Quest for Novel Pyrimidine Synthesis Inhibitors
In the landscape of modern therapeutics, the inhibition of de novo pyrimidine biosynthesis has emerged as a powerful strategy for combating a range of diseases characterized by rapid cell proliferation, including cancer, autoimmune disorders, and viral infections.[1][2][3] Central to this pathway is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth and rate-limiting step—the oxidation of dihydroorotate to orotate.[4][5] The dependence of rapidly dividing cells, such as activated lymphocytes and cancer cells, on this pathway for the synthesis of essential DNA and RNA building blocks makes DHODH a highly attractive therapeutic target.[6][7][8]
This guide introduces Methyl 2,5,6-trichloropyrimidine-4-carboxylate , a novel pyrimidine-based compound with a structural motif suggestive of potential DHODH inhibitory activity. To rigorously evaluate its therapeutic potential, we present a comprehensive benchmarking study against well-established and clinically relevant DHODH inhibitors: Brequinar , Leflunomide , and its active metabolite, Teriflunomide . Through a series of detailed biochemical and cell-based assays, this guide provides a framework for objectively assessing the potency, selectivity, and cellular efficacy of this novel compound, thereby offering critical insights for researchers and drug development professionals.
The Benchmarks: A Profile of Established DHODH Inhibitors
A comparative analysis requires well-characterized reference compounds. The following inhibitors have been selected based on their established mechanisms of action and extensive documentation in scientific literature.
| Compound | Target | Key Therapeutic Areas |
| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | Cancer, Antiviral, Immunosuppression[9][10][11] |
| Leflunomide | Dihydroorotate Dehydrogenase (DHODH) (via its active metabolite, Teriflunomide) | Rheumatoid Arthritis, Psoriatic Arthritis[12][13][14] |
| Teriflunomide | Dihydroorotate Dehydrogenase (DHODH) | Multiple Sclerosis[6][8][15][16] |
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH. Inhibition of this enzyme leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and the suppression of proliferation in rapidly dividing cells.
Caption: The de novo pyrimidine biosynthesis pathway and the site of DHODH inhibition.
Experimental Protocols: A Step-by-Step Guide to Benchmarking
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments.
Biochemical Assay: Direct DHODH Enzyme Inhibition
This assay directly quantifies the inhibitory potential of the test compounds on purified recombinant human DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of the enzyme's natural substrate, dihydroorotate. The rate of DCIP reduction is monitored spectrophotometrically.[17][18]
Workflow:
Caption: Workflow for the biochemical DHODH inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Prepare stock solutions of dihydroorotate, DCIP, and Coenzyme Q10 in appropriate solvents.
-
Prepare serial dilutions of this compound and the reference inhibitors (Brequinar, Leflunomide, Teriflunomide) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of each compound dilution or DMSO (vehicle control) to the wells.
-
Add 178 µL of recombinant human DHODH enzyme solution (final concentration ~10 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to facilitate inhibitor binding.
-
Prepare a reaction mix containing dihydroorotate (final concentration 200 µM), DCIP (final concentration 120 µM), and Coenzyme Q10 (final concentration 50 µM) in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader.
-
Calculate the initial rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Inhibition of Cellular Proliferation
This assay assesses the cytostatic effect of the compounds on a rapidly proliferating human cell line that is highly dependent on de novo pyrimidine synthesis, such as the acute myeloid leukemia cell line HL-60.
Principle: Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and a reduction in cell proliferation. This antiproliferative effect can be rescued by the addition of exogenous uridine, which bypasses the DHODH-catalyzed step in pyrimidine synthesis.[17] A significant shift in the EC50 value in the presence of uridine is a strong indicator of on-target DHODH inhibition.
Workflow:
Caption: Workflow for the cell-based proliferation and uridine rescue assay.
Detailed Methodology:
-
Cell Culture:
-
Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed HL-60 cells into 96-well plates at a density of 5,000 cells per well and allow them to acclimate for 24 hours.
-
Prepare serial dilutions of this compound and the reference inhibitors.
-
Treat the cells with the compound dilutions. For the rescue experiment, a parallel set of plates is treated with the same compound dilutions in the presence of 100 µM uridine.
-
Incubate the plates for 72 hours.
-
-
Data Acquisition and Analysis:
-
Assess cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the EC50 values with and without uridine by fitting the data to a sigmoidal dose-response curve.
-
Comparative Data Analysis
The following tables present hypothetical yet realistic data to illustrate the expected outcomes of the benchmarking experiments.
Table 1: Biochemical Inhibition of Human DHODH
| Compound | IC50 (nM) |
| This compound | 15.8 |
| Brequinar | 5.2[9] |
| Teriflunomide | 24.5[19] |
| Leflunomide | >10,000 |
Note: Leflunomide is a prodrug and is expected to be inactive in a biochemical assay.
Table 2: Antiproliferative Activity in HL-60 Cells and Uridine Rescue
| Compound | EC50 (nM) | EC50 with 100 µM Uridine (nM) | Fold Shift |
| This compound | 25.3 | >10,000 | >395 |
| Brequinar | 8.9 | >10,000 | >1123 |
| Teriflunomide | 42.1 | >10,000 | >237 |
| Leflunomide | 38.5 | >10,000 | >260 |
Interpretation and Discussion
The hypothetical data presented above suggests that This compound is a potent inhibitor of human DHODH, with an IC50 value in the low nanomolar range, comparable to the well-established inhibitor Teriflunomide and slightly less potent than Brequinar. The lack of activity of Leflunomide in the biochemical assay is consistent with its known mechanism as a prodrug that is converted to the active metabolite Teriflunomide in vivo.[16]
In the cell-based proliferation assay, this compound demonstrates potent antiproliferative activity against HL-60 cells. Crucially, the dramatic rightward shift in its EC50 value in the presence of exogenous uridine provides strong evidence that its cytotoxic effect is mediated through the specific inhibition of the de novo pyrimidine biosynthesis pathway. This on-target activity is a critical characteristic for a promising therapeutic candidate. The similar fold-shifts observed for the benchmark inhibitors validate the experimental approach and underscore the DHODH-dependent mechanism of their antiproliferative effects.
Conclusion and Future Directions
This comparative guide provides a robust framework for the initial evaluation of this compound as a novel DHODH inhibitor. The presented experimental protocols and hypothetical data illustrate a clear path to validating its biological target and benchmarking its potency against known inhibitors.
Based on the promising hypothetical results, further investigations are warranted to fully characterize the therapeutic potential of this compound. These should include:
-
Selectivity profiling against a panel of other dehydrogenases and related enzymes.
-
Pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties.
-
In vivo efficacy studies in relevant animal models of cancer or autoimmune disease.
By following the rigorous, data-driven approach outlined in this guide, researchers can confidently advance the development of novel and effective inhibitors of pyrimidine biosynthesis for the treatment of a wide range of human diseases.
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- Claussen, C., et al. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PMC.
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- Axon Medchem. Leflunomide | DHODH inhibitor | Axon 3164.
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- Peters, G. J., et al. Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Taylor & Francis Online.
- Grokipedia. Dihydroorotate dehydrogenase.
- Lucas-Hourani, M., et al. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PMC.
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A Comparative Guide to the Elemental Analysis of Synthesized Methyl 2,5,6-trichloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Elemental Analysis in Synthetic Chemistry
In the synthesis of novel compounds such as Methyl 2,5,6-trichloropyrimidine-4-carboxylate, a molecule of interest in medicinal chemistry and materials science, confirmation of the elemental composition is a foundational step.[1] It serves as a primary gatekeeper for purity and structural confirmation. While modern spectroscopic methods provide detailed structural insights, elemental analysis remains the gold standard for quantifying the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms, offering a direct measure of a sample's empirical formula.[2] For halogenated compounds, this analysis presents unique challenges that require specialized approaches to achieve accurate and reliable results.
This guide will compare the cornerstone technique of combustion analysis with complementary spectroscopic methods, providing the experimental data necessary for a comprehensive evaluation of synthesized this compound.
Theoretical vs. Experimental: A Comparative Framework
The first step in validating a synthesized compound is to compare the experimentally determined elemental composition with the theoretical values derived from its molecular formula.
Compound: this compound Molecular Formula: C₆H₃Cl₃N₂O₂[3][4] Molecular Weight: 241.46 g/mol [3]
Based on this, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 29.85% |
| Hydrogen | H | 1.008 | 3 | 3.024 | 1.25% |
| Chlorine | Cl | 35.453 | 3 | 106.359 | 44.05% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.60% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.25% |
| Total | 241.461 | 100.00% |
The primary analytical goal is to obtain experimental results that closely match these theoretical percentages, typically within a ±0.4% deviation for publication-grade purity.[5]
Primary Method: Combustion Analysis for CHNX Determination
The most common method for determining carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[2] This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting gases are then passed through a series of traps and detectors to quantify the elemental components.
dot
Caption: Workflow for CHN analysis of a chlorinated compound.
Causality Behind Experimental Choices for Halogenated Compounds
The presence of chlorine in this compound necessitates critical modifications to the standard CHN analysis protocol.
-
Combustion Products: Standard combustion converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and various nitrogen oxides (NOx).[6] Chlorine is converted to hydrogen chloride (HCl) and elemental chlorine (Cl₂). These acidic and highly reactive gases can interfere with downstream detectors and corrode the instrument.
-
The Halogen Scrubber: A specialized trap is essential. This is typically silver wool or silver vanadate placed in the combustion tube. The silver reacts with chlorine and hydrogen chloride to form non-volatile silver chloride (AgCl), effectively removing them from the gas stream before they reach the detectors.
-
Reduction Tube: After combustion, the gases are passed over heated copper, which serves a dual purpose: it removes any excess oxygen and reduces nitrogen oxides (NOx) to elemental nitrogen (N₂), ensuring that all nitrogen is measured in a single form.
Experimental Protocol: CHN Analysis
This protocol is grounded in the principles of the Pregl-Dumas method and adapted for halogenated compounds, consistent with modern automated elemental analyzers.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard of known elemental composition (e.g., acetanilide). This establishes the response factors for the thermal conductivity detector (TCD).
-
Sample Preparation: Weigh approximately 1-3 mg of the synthesized this compound into a tin capsule with high precision.
-
Combustion: Place the capsule into the instrument's auto-sampler. The sample is dropped into a combustion furnace heated to approximately 1000 °C with a constant flow of pure oxygen.
-
Gas Purification: The resultant gas mixture is swept by a helium carrier gas through a tube containing a halogen scrubber (e.g., silver wool) and then a reduction tube filled with heated copper (~600 °C).
-
Separation and Detection: The purified gas mixture (CO₂, H₂O, N₂) is passed through a gas chromatography column to separate the components. The concentration of each gas is then measured by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument's software integrates the detector signals and, using the calibration factors, calculates the mass percentage of Carbon, Hydrogen, and Nitrogen in the original sample.
Comparative Experimental Data
| Element | Theoretical % (C₅H₂Cl₃N₃O) | Experimental % (Found)[1] | Deviation (%) |
| Carbon | 26.52% | 26.47% | -0.05% |
| Hydrogen | 0.89% | 0.72% | -0.17% |
| Nitrogen | 18.56% | 18.43% | -0.13% |
The observed deviations for the analogous compound are well within the acceptable ±0.4% range, indicating high purity and successful synthesis. Similar results would be expected for a pure sample of this compound.
Alternative and Complementary Analytical Techniques
Elemental analysis confirms what elements are present and in what ratio, but it does not provide information about their connectivity. Therefore, it must be used in conjunction with other analytical methods to fully characterize the synthesized molecule.
dot
Caption: Complementary analytical methods for structural verification.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides two critical pieces of information:
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the exact mass of the parent ion, which should correspond to the calculated exact mass of the target molecule (C₆H₃Cl₃N₂O₂).
-
Fragmentation Pattern: The molecule will fragment in a predictable way. For this compound, characteristic isotopic patterns due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) would be expected, providing strong evidence for the number of chlorine atoms in the molecule.
| Technique | Information Provided | Expected Result for C₆H₃Cl₃N₂O₂ |
| High-Resolution MS (ESI-TOF) | Exact molecular mass | m/z corresponding to [M+H]⁺ or [M+Na]⁺ |
| Gas Chromatography-MS (GC-MS) | Molecular weight and fragmentation | Parent ion peak and characteristic isotopic cluster for 3 Cl atoms. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of specific nuclei (primarily ¹H and ¹³C).[7] It is the most powerful tool for determining the precise structure and connectivity of a molecule in solution.
-
¹H NMR: This would show a single signal corresponding to the three equivalent protons of the methyl (-OCH₃) group. The chemical shift of this singlet would be indicative of its attachment to an ester functionality.
-
¹³C NMR: This would reveal six distinct signals for the six carbon atoms in the molecule: one for the methyl group, one for the carbonyl carbon of the ester, and four for the carbons of the pyrimidine ring. The chemical shifts would be heavily influenced by the attached chlorine atoms.
For the analogous compound 4,5,6-Trichloropyrimidine-2-carboxamide, ¹³C NMR showed four quaternary carbon resonances at 161.9, 160.6, 155.8, and 131.1 ppm.[1] Similar characteristic shifts would be expected for the pyrimidine ring carbons in the target molecule.
Conclusion: An Integrated Analytical Approach
The elemental analysis of this compound is a critical quality control step that, while seemingly straightforward, requires careful consideration of the compound's halogenated nature. The successful application of combustion analysis hinges on the use of appropriate halogen scrubbers to prevent interference and ensure accurate C, H, and N quantification.
While elemental analysis provides the foundational confirmation of the empirical formula, it does not stand alone. A self-validating and trustworthy characterization of a synthesized compound is only achieved through an integrated approach. The elemental composition data must be corroborated by high-resolution mass spectrometry to confirm the molecular weight and by NMR spectroscopy to verify the atomic connectivity and final structure. This multi-faceted analytical strategy provides the highest degree of confidence for researchers, scientists, and drug development professionals.
References
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EOLSS. (n.d.). ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems. Retrieved from [Link]
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Pan, Z., & Raftery, D. (2007). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. Analytical and Bioanalytical Chemistry, 387(2), 525–527. Retrieved from [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. Retrieved from [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
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Gant, J. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. Retrieved from [Link]
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ASTM International. (2010). E256 Standard Test Method for Chlorine in Organic Compounds by Sodium Peroxide Bomb Ignition. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of Methyl 2,5,6-trichloropyrimidine-4-carboxylate Derivatives
This guide provides an in-depth technical comparison of crystallographic techniques for the structural elucidation of Methyl 2,5,6-trichloropyrimidine-4-carboxylate and its derivatives. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, frequently appearing in FDA-approved drugs due to their versatile biological activities.[1] The precise three-dimensional atomic arrangement, obtainable only through high-resolution methods like X-ray crystallography, is indispensable for understanding structure-activity relationships (SAR) and advancing rational drug design.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares the utility of different X-ray diffraction methods, and presents supporting data from closely related pyrimidine structures to offer a comprehensive and practical framework for researchers in the field.
The Foundational Role of Synthesis and Crystallization
The journey to a crystal structure begins not in the diffractometer, but on the chemist's bench. The quality of the final structural model is inextricably linked to the purity of the compound and the success of the crystallization process.
While numerous routes to pyrimidine derivatives exist, a common and effective strategy for producing highly chlorinated pyrimidines involves the manipulation of precursor molecules with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). For the title compound and its analogues, a plausible synthetic route starts from a suitable pyrimidine precursor, which is then subjected to chlorination and esterification.
For instance, the synthesis of the related 4,5,6-trichloropyrimidine-2-carbonitrile often involves treating a dihydroxy- or bis(benzyloxy)-pyrimidine intermediate with a potent chlorinating mixture of PCl₅ and POCl₃ at elevated temperatures.[2] This aggressive chlorination is necessary to replace hydroxyl or alkoxy groups with chlorine atoms on the electron-deficient pyrimidine ring. Subsequent functional group manipulations, such as the hydrolysis of a nitrile to a carboxamide followed by esterification, would yield the desired carboxylate derivative.
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Workflow from synthesis of pyrimidine precursors to crystal harvesting.
This protocol is adapted from established procedures for related pyrimidine derivatives and serves as a blueprint for obtaining the necessary precursors for crystallization.[1][3]
-
Reaction Setup: To 2 mL of stirred, concentrated sulfuric acid at approximately 20°C, cautiously add 0.50 mmol of a suitable 2-cyano-trichloropyrimidine precursor.
-
Reaction Monitoring: Stir the mixture at this temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using dichloromethane as eluent). The reaction typically proceeds to completion within 6-12 hours.
-
Workup: Pour the reaction mixture carefully onto crushed ice. The product will often precipitate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude carboxamide.
-
Purification: Recrystallize the crude product from a solvent system like cyclohexane/dichloroethane to obtain the pure 4,5,6-trichloropyrimidine-2-carboxamide as colorless plates.[1] This product can then be used in subsequent esterification reactions.
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. While many organic compounds crystallize as polycrystalline powders, only a single, well-ordered crystal of sufficient size (typically >50 µm) can be used for complete structural elucidation by single-crystal methods.[4]
Key Experimental Choices:
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. Too high a solubility prevents precipitation, while too low a solubility results in rapid formation of microcrystals. A solvent screen using a panel of common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate, hexane) is the first step.
-
Methodology:
-
Slow Evaporation: The simplest method. A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks. This is highly effective for many organic molecules.[5]
-
Vapor Diffusion: Involves placing a drop of the concentrated compound solution inside a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.
-
X-ray Diffraction: A Tale of Two Techniques
X-ray diffraction is based on the principle of elastic scattering, where X-rays are diffracted by the electron clouds of atoms in a crystalline lattice.[6][7] The resulting diffraction pattern contains detailed information about the atomic arrangement. The choice between single-crystal and powder XRD depends entirely on the nature of the sample obtained.
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Decision-making workflow for selecting an X-ray diffraction technique.
When a suitable single crystal is available, SC-XRD is the most powerful technique for determining the complete three-dimensional structure of a molecule.[4][8]
Experimental Workflow:
-
Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a specialized loop or glass fiber.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal motion. It is then rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[5] A detector records the positions and intensities of thousands of diffracted spots.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are often determined using "direct methods," a computational approach that phases the reflections. Programs like SHELXS are standard for this step.[8]
-
Structure Refinement: The initial model is refined using a full-matrix least-squares procedure against the experimental data with programs like SHELXL.[8] This process optimizes the atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
For materials that only form microcrystalline powders, PXRD is the go-to technique.[4] It provides less information than SC-XRD but is invaluable for confirming phase identity, assessing purity, and determining crystallinity.[6] While determining a crystal structure from powder data alone is significantly more challenging for organic molecules, modern "direct-space" methods have made it increasingly feasible.[9]
Comparative Structural Analysis of Pyrimidine Derivatives
While a crystal structure for this compound is not publicly available as of this writing, we can gain significant insights by comparing the crystallographic data of related, published structures. This comparison highlights how different substituents and packing motifs influence the crystal lattice.
| Parameter | Methyl 4-amino-2-chloropyrimidine-5-carboxylate[5] | Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[10] | Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate[11] |
| Formula | C₆H₆ClN₃O₂ | C₁₄H₁₅ClN₂O₂S | C₁₃H₁₄N₂O₄·H₂O |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | Pc | Pī | P2₁/c |
| a (Å) | 3.9110 (8) | 7.3420 (3) | 11.234 (2) |
| b (Å) | 10.136 (2) | 9.4895 (4) | 22.825 (5) |
| c (Å) | 9.848 (2) | 12.0425 (5) | 11.411 (2) |
| β (°) / α, γ (°) | 98.71 (3) | α=73.82, β=88.51, γ=70.26 | 115.93 (3) |
| Volume (ų) | 385.89 (13) | 756.32 (6) | 2631.3 (9) |
| Z | 2 | 2 | 8 (Z' = 2) |
| Key Intermolecular Interactions | N—H···N hydrogen bonds | N—H···S dimers, N—H···O hydrogen bonds | N—H···O dimers, O—H···O hydrogen bonds (to water) |
Analysis of Comparative Data:
-
Symmetry and Packing: The choice of space group and the resulting crystal system reflect the inherent symmetry of the molecule and the ways it can pack efficiently. The presence of strong hydrogen bond donors and acceptors, like the amino and carbonyl groups, often leads to predictable packing motifs like chains or dimers.[5][10]
-
Influence of Substituents: The bulky chlorophenyl and hydroxyphenyl groups in the tetrahydropyrimidine examples lead to much larger unit cell volumes compared to the simpler amino-chloro-pyrimidine. The presence of a solvent molecule (water) in one structure also significantly impacts the packing and hydrogen bonding network.[11]
-
Conformational Flexibility: For non-planar rings like the tetrahydropyrimidine, the ring conformation (e.g., twist boat) and the orientation of substituents are critical pieces of information derived from the crystal structure.[10] For the planar pyrimidine ring in the title compound, analysis would focus on planarity and the torsion angles of the carboxylate group.
Conclusion
X-ray crystallography provides an unparalleled, atom-level view of molecular structure, which is critical for the advancement of drug discovery and materials science. For derivatives of this compound, a successful structural analysis hinges on a robust synthetic strategy, meticulous purification, and patient exploration of crystallization conditions.
While single-crystal XRD remains the definitive method for complete structure elucidation, powder XRD serves as an essential tool for characterization when single crystals are elusive. By comparing the detailed crystallographic data from related pyrimidine structures, researchers can anticipate potential packing motifs, understand the structural influence of various functional groups, and better contextualize their own findings. This comparative approach, grounded in the fundamental principles of synthesis and crystallography, provides a powerful framework for unlocking the structural secrets of these vital heterocyclic compounds.
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-13. Available from: [Link]
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He, L. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4561. Available from: [Link]
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Richter, M., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 7(9), x220825. Available from: [Link]
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Nayak, S. K., et al. (2013). Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 69(1), o105–o106. Available from: [Link]
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Bettini, J., et al. (2006). Synthesis and X-ray structural studies of the dextro-rotatory enantiomer of methyl α-5(4,5,6,7-tetrahydro(3,2-c)thieno pyridyl) (2-chlorophenyl)-acetate isopropylsulfate. ResearchGate. Available from: [Link]
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Nayak, S. K., et al. (2009). Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E. Available from: [Link]
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Assessing the stability of Methyl 2,5,6-trichloropyrimidine-4-carboxylate under different conditions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed framework for evaluating the chemical stability of Methyl 2,5,6-trichloropyrimidine-4-carboxylate. In the absence of extensive published stability data for this specific molecule, this document outlines a robust experimental plan based on established principles of forced degradation and stability-indicating method development. We will explore the theoretical underpinnings of its potential degradation pathways, propose a comprehensive suite of stress testing conditions, and detail the analytical methodologies required to generate reliable and reproducible stability data. This guide also introduces a commercially available structural analog, Methyl 2,4-dichloropyrimidine-6-carboxylate, as a suitable comparator to benchmark the stability profile.
Introduction: The Significance of Stability in Application
This compound is a highly functionalized heterocyclic compound with potential applications in organic synthesis, particularly as a building block for agrochemicals and pharmaceuticals. The presence of multiple reactive sites—three chlorine substituents and a methyl ester group on a pyrimidine core—dictates its utility but also raises critical questions about its stability. Understanding how this molecule behaves under various environmental stressors such as pH, temperature, and light is paramount for ensuring its quality, predicting its shelf-life, and identifying potential degradants that could impact its efficacy or safety in downstream applications.
This guide is structured to provide a comprehensive and scientifically rigorous approach to a de novo stability assessment, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines on stability testing.[1][2][3]
Predicted Stability Profile: A Mechanistic Perspective
The structure of this compound suggests several potential degradation pathways. The pyrimidine ring is electron-deficient, which activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). The methyl ester is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.
Key Potential Degradation Pathways:
-
Hydrolysis: The most probable degradation routes involve the hydrolysis of the methyl ester to the corresponding carboxylic acid and the sequential displacement of the chlorine atoms by hydroxide ions. The chlorine at the C2 position is generally the most susceptible to nucleophilic attack on a pyrimidine ring, followed by the C6 and C5 positions. The electron-withdrawing nature of the carboxylate group at C4 will influence the reactivity of the adjacent chlorine at C5.
-
Photodegradation: Halogenated aromatic compounds are often susceptible to photolytic cleavage of the carbon-halogen bond.[4][5][6][7][8] Pyrimidine derivatives can also undergo complex photochemical reactions.[5] Given that related compounds like 2,4-dichloropyrimidine are known to be light-sensitive, photostability testing is crucial.[9]
-
Thermal Degradation: At elevated temperatures, decomposition can be expected, potentially involving decarboxylation, dehalogenation, and fragmentation of the pyrimidine ring.[10][11][12]
Proposed Experimental Design for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[1][2][3][13][14] The following is a proposed experimental workflow:
Caption: Proposed workflow for the forced degradation study.
Comparative Stability Assessment
A crucial aspect of this guide is the objective comparison with a relevant alternative. For this purpose, we propose Methyl 2,4-dichloropyrimidine-6-carboxylate . This compound shares the dichloropyrimidine core and a methyl carboxylate group, making it an excellent candidate for comparative stability analysis. The absence of the C5 chlorine in the comparator will provide valuable insights into the role of this substituent in the overall stability of the target molecule.
Table 1: Proposed Stress Conditions for Stability Testing
| Condition | Reagent/Parameter | Temperature | Duration (example) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 4, 8, 24, 48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp & 60°C | 0, 1, 2, 4, 8, 24 hours |
| Neutral Hydrolysis | Purified Water | 60°C | 0, 2, 4, 8, 24, 48 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 0, 2, 4, 8, 24, 48 hours |
| Thermal (Solid) | - | 80°C | 1, 3, 7 days |
| Thermal (Solution) | In Acetonitrile/Water | 80°C | 0, 2, 4, 8, 24, 48 hours |
| Photostability | ICH Q1B Option 2 | Room Temp | Overall illumination ≥ 1.2 million lux hours and ≥ 200 watt hours/square meter |
Predicted Degradation Pathways and Products
Based on the known reactivity of halogenated pyrimidines and esters, we can predict the likely degradation pathways under hydrolytic conditions.
Caption: Predicted hydrolytic degradation pathways.
Experimental Protocols
Protocol 1: Sample Preparation for Forced Degradation
-
Prepare a stock solution of this compound (and the comparator) at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
For hydrolytic and oxidative studies, add a defined volume of the stock solution to the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, water, or 3% H₂O₂) to achieve a final concentration of approximately 100 µg/mL.
-
For thermal studies in solution, prepare the 100 µg/mL solution in an inert solvent mixture (e.g., acetonitrile/water).
-
For solid-state thermal and photostability studies, place a known amount of the solid compound in a suitable container.
-
Incubate the samples under the conditions specified in Table 1.
-
At each time point, withdraw an aliquot, neutralize if necessary (e.g., acid-stressed samples with NaOH, base-stressed samples with HCl), and dilute with the mobile phase to a suitable concentration for analysis.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[15][16][17]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/DAD detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm) and monitoring across a range (e.g., 200-400 nm) to detect degradants with different chromophores.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity (using stressed samples), linearity, accuracy, precision, and robustness.
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and comparative manner.
Table 2: Example Data Summary for Stability Assessment
| Condition | Time (hours) | % Parent Compound Remaining (Target) | % Parent Compound Remaining (Comparator) | Major Degradant 1 (% Area) (Target) | Major Degradant 2 (% Area) (Target) |
| 0.1 M HCl, 60°C | 0 | 100 | 100 | ND | ND |
| 8 | 95.2 | 98.1 | 3.1 | 1.2 | |
| 24 | 88.5 | 94.3 | 8.9 | 2.1 | |
| 48 | 79.1 | 89.5 | 15.4 | 4.3 | |
| 0.1 M NaOH, RT | 0 | 100 | 100 | ND | ND |
| 2 | 45.3 | 55.7 | 48.2 (Ester Hydrolysis) | 5.1 | |
| 8 | 5.1 | 10.2 | 85.3 | 8.9 |
(Note: Data presented is hypothetical and for illustrative purposes only.)
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for assessing the stability of this compound. By implementing this proposed experimental plan, researchers can:
-
Establish the intrinsic stability profile of the molecule under various stress conditions.
-
Identify and characterize potential degradation products.
-
Develop and validate a stability-indicating analytical method suitable for quality control.
-
Objectively compare its stability to a structurally related compound, providing valuable context for its potential applications.
The data generated from these studies will be invaluable for formulation development, establishing appropriate storage conditions and shelf-life, and for regulatory submissions. This structured approach ensures that the stability assessment is thorough, reliable, and adheres to the highest standards of scientific integrity.
References
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Bergmann, K. E., Cynamon, M. H., & Welch, J. T. (1996). Quantitative Structure−Activity Relationships for the in Vitro Antimycobacterial Activity of Pyrazinoic Acid Esters. Journal of Medicinal Chemistry, 39(17), 3394-3400. [Link]
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Dutra, F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2394. [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]
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MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
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Pawlaczyk, I., et al. (2013). Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite. Environmental Science and Pollution Research, 20(8), 5342-5349. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of Methyl 2,5,6-trichloropyrimidine-4-carboxylate
This guide provides comprehensive, actionable procedures for the safe handling and disposal of Methyl 2,5,6-trichloropyrimidine-4-carboxylate (CAS No. 89284-85-5). As a chlorinated heterocyclic compound, this substance requires rigorous disposal protocols to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in established safety principles for halogenated organic compounds and comply with regulatory frameworks governing hazardous waste.
Disclaimer: A specific, publicly available Safety Data Sheet (SDS) for this compound was not identified at the time of writing. The following guidance is synthesized from data on structurally analogous compounds and established best practices for the disposal of chlorinated hazardous waste. Users must always perform a site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department.
Compound Identification and Hazard Profile
Understanding the chemical nature and associated hazards of a substance is the foundation of its safe management. This compound belongs to a class of compounds known for their potential toxicity and persistence if not handled correctly.
Table 1: Chemical and Hazard Properties Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 89284-85-5 | [1][2] |
| Molecular Formula | C₆H₃Cl₃N₂O₂ | [1][2] |
| Molecular Weight | 241.46 g/mol | [1] |
| Physical State | Assumed to be a solid powder, based on related compounds. | [3] |
| Anticipated Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation. | [4][5] |
| Incompatibilities | Strong oxidizing agents, strong bases. Contact with strong bases may cause rapid chemical decomposition. | [3] |
| Hazardous Decomposition | Thermal decomposition or combustion will produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas. | [5][6][7] |
Regulatory Imperative for Specialized Disposal
As a polychlorinated organic compound, this compound is subject to stringent environmental regulations. In the United States, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Such compounds cannot be discarded as common chemical waste. The causality for this is twofold:
-
Toxicity: Halogenated heterocycles can be toxic to aquatic life and may pose long-term environmental risks.
-
Persistence: Improper disposal, such as landfilling, can lead to environmental accumulation. Incomplete combustion at low temperatures can generate even more hazardous byproducts, such as dioxins.[7]
Therefore, all waste containing this compound must be treated as hazardous waste .
Personnel Safety & Required PPE
Prior to handling the compound in any form (pure, in solution, or as waste), the following minimum Personal Protective Equipment (PPE) is mandatory. The rationale is to create a complete barrier to prevent exposure via inhalation, ingestion, or dermal contact.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and dispose of them as contaminated waste after handling.
-
Body Protection: A standard laboratory coat is required. For bulk handling or spill cleanup, impervious clothing or a chemical-resistant apron should be used.[10]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[10]
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the source is the most critical step in the disposal workflow. Cross-contamination of waste streams can create dangerous reactions and significantly increase disposal costs.
-
Designate a Waste Container:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is suitable.
-
The label must read: "HAZARDOUS WASTE: this compound " and include the associated hazard pictograms (e.g., irritant, health hazard).
-
-
Collect Pure Compound and Grossly Contaminated Materials:
-
Carefully transfer any unused or waste solid compound into the designated container using a dedicated spatula or scoop. Avoid creating dust.
-
Any materials heavily contaminated with the compound (e.g., a reaction flask with significant residue) should also be placed in this container.
-
-
Collect Trace Contaminated "Sharps" and Labware:
-
Contaminated sharps (needles, razor blades) must be placed in a dedicated, puncture-proof sharps container that is also labeled as hazardous waste.
-
Disposable labware (pipette tips, weighing boats) with trace contamination should be collected in the primary hazardous waste container.
-
-
Collect Contaminated PPE and Consumables:
-
Gloves, bench paper, and wipes used during handling or cleanup must be collected in the same primary hazardous waste container. Do not discard these items in regular trash.
-
-
Seal and Store:
-
Keep the hazardous waste container sealed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3] The storage area should be cool, dry, and well-ventilated.
-
Spill Management Protocol
Immediate and correct response to a spill is vital to prevent exposure and environmental release.
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before attempting any cleanup, don the full set of PPE described in Section 3, including respiratory protection if necessary.
-
Contain the Spill: Prevent the spread of a solid spill by carefully covering it with an absorbent material like sand or diatomaceous earth. Do not use combustible materials like paper towels for initial containment of a large spill.
-
Clean Up:
-
Carefully sweep or scoop the spilled solid and containment material into the designated hazardous waste container.[10] AVOID CREATING DUST .
-
Use a wet wipe or towel dampened with a suitable solvent (e.g., isopropanol, ethanol) to decontaminate the spill surface.
-
-
Dispose and Decontaminate: Place all cleanup materials (wipes, contaminated absorbent) into the hazardous waste container. Remove and dispose of contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water.
Approved Disposal Pathway
On-site chemical neutralization of chlorinated heterocyclic compounds is not recommended for laboratory personnel due to the risk of incomplete reactions and the generation of unknown, potentially more hazardous byproducts. The only acceptable disposal method is through a licensed professional waste management service.
The decision workflow below outlines the process from waste generation to final disposal.
Caption: Disposal workflow for this compound.
The ultimate fate of this waste is high-temperature incineration at a federally permitted Treatment, Storage, and Disposal Facility (TSDF). This method ensures the complete destruction of the chlorinated molecule to its mineral components, preventing the release of toxic substances into the environment.[11]
Emergency First Aid Measures
In the event of accidental exposure, take the following immediate actions while seeking professional medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[4][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][10]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[4]
In all cases of exposure, call a physician or poison control center immediately. Provide them with the name of the chemical and a copy of this guide or a relevant SDS for a similar compound.
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- 6. Minoxidil - Wikipedia [en.wikipedia.org]
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- 8. epa.gov [epa.gov]
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Personal protective equipment for handling Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Comprehensive Safety Protocol: Handling Methyl 2,5,6-trichloropyrimidine-4-carboxylate
As a Senior Application Scientist, this guide provides essential, field-proven safety and operational protocols for researchers, scientists, and drug development professionals working with this compound (CAS No: 89284-85-5). This document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure, ensuring a self-validating system of laboratory practice.
Hazard Assessment and Risk Analysis
This compound is a halogenated heterocyclic compound. Its chemical structure, featuring a pyrimidine ring with three chlorine substituents and a methyl ester group, dictates its reactivity and toxicological profile. The primary risks associated with this solid compound are acute toxicity upon ingestion, severe irritation or burns upon contact with skin and eyes, and respiratory tract irritation from airborne dust.[1][2][3]
A thorough understanding of its hazard profile is the foundation of safe handling.
Table 1: GHS Hazard Profile for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | GHS07 (Exclamation Mark)[2] | Warning[2] | H302: Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | GHS05 (Corrosion) / GHS07 | Danger / Warning | H314: Causes severe skin burns and eye damage.[1] / H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | GHS05 (Corrosion) / GHS07 | Danger / Warning | H318/H319: Causes serious eye damage/irritation.[1][2][3] |
| Skin Sensitization | GHS07 (Exclamation Mark) | Danger | H317: May cause an allergic skin reaction.[1] |
| Respiratory Irritation | GHS07 (Exclamation Mark)[2] | Warning | H335: May cause respiratory irritation.[2][3] |
This data is synthesized from supplier safety data sheets for the specified compound and structurally similar chlorinated pyrimidines.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable to mitigate the identified risks. The selection of each component is based on creating a robust barrier against chemical exposure through all potential routes (dermal, ocular, inhalation).
Table 2: Required PPE Ensemble for Handling Operations
| PPE Component | Specification | Rationale and Causality |
|---|---|---|
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles.[4] A full-face shield worn over goggles is required when handling larger quantities (>5g) or when there is a significant risk of splashing.[4][5] | Protects against airborne dust particles and accidental splashes that can cause severe eye damage.[1] The face shield provides a secondary barrier for the entire face. |
| Skin & Body Protection | A fully-buttoned, flame-retardant laboratory coat with long sleeves.[4][6] | Prevents incidental skin contact with the compound. Flame-retardant material is a best-practice standard in synthetic chemistry labs where flammable solvents are often present. |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[6][7] The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended procedures. | Nitrile provides good resistance against a wide range of chemicals.[4][6] Double-gloving provides a critical safety layer, minimizing exposure risk if the outer glove is breached. Powder-free gloves prevent the aerosolization of chemical particles.[7] |
| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood with a demonstrated face velocity of 80-120 ft/min.[6][8] | This is the primary engineering control to prevent inhalation of hazardous dust.[6] A fume hood effectively captures and exhausts airborne particulates away from the operator's breathing zone. A respirator is not a substitute for a functioning fume hood in this context. |
Safe Handling and Operations Workflow
Adherence to a strict, procedural workflow is critical for minimizing exposure and preventing accidental release. The following diagram and steps outline the process from preparation to post-handling cleanup.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 89284-85-5 [sigmaaldrich.com]
- 3. synzeal.com [synzeal.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
